Executive Summary 1-(2-Chloropropanoyl)piperidine-4-carbonitrile is a bifunctional heterocyclic building block characterized by a piperidine core functionalized with a C4-nitrile and an N1-alpha-chloroamide. This molecul...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
1-(2-Chloropropanoyl)piperidine-4-carbonitrile is a bifunctional heterocyclic building block characterized by a piperidine core functionalized with a C4-nitrile and an N1-alpha-chloroamide. This molecule serves as a critical "warhead" precursor in the synthesis of serine protease inhibitors (e.g., DPP-IV, Factor Xa) and GPCR ligands. Its structural duality—offering an electrophilic alkyl chloride for nucleophilic displacement and a nitrile group for imidate/amidine transformation—makes it a versatile scaffold in diversity-oriented synthesis (DOS).
This guide provides a comprehensive structural analysis, validated synthetic protocols, and a reactivity profile grounded in mechanistic organic chemistry.
Part 1: Molecular Architecture & Physicochemical Properties
Structural Identity
The molecule consists of a piperidine ring locked in a chair conformation, substituted at the 4-position with a cyano group (equatorial preference for stability) and acylated at the nitrogen with a 2-chloropropanoyl moiety.
Common Name: N-(2-Chloropropionyl)-4-cyanopiperidine
Molecular Formula: C
HClNO
Molecular Weight: 200.66 g/mol
SMILES: CC(Cl)C(=O)N1CCC(CC1)C#N
Stereochemical Considerations
Unlike its chloroacetyl analog, the 2-chloropropanoyl group introduces a chiral center at the
-carbon (C2') of the acyl chain.
Chirality: The molecule exists as a pair of enantiomers (R and S).
Synthetic Implications: Unless chiral 2-chloropropionic acid is used as the starting material, the standard synthesis yields a racemic mixture .
Medicinal Impact: In protease inhibitors, the stereochemistry at this position often dictates binding affinity (e.g., matching the stereochemical preference of the S1 or S2 pocket).
Calculated Physicochemical Data
Property
Value
Context
LogP
~1.2
Moderate lipophilicity; suitable for CNS penetration if derivatized.
TPSA
44.1 Ų
Polar surface area dominated by the nitrile and amide oxygen.
H-Bond Donors
0
Lack of donors improves membrane permeability.
H-Bond Acceptors
3
Nitrile N, Amide O, Amide N (weak).
Rotatable Bonds
2
Amide-C(alpha) and C4-CN bonds.
Part 2: Synthetic Methodology & Process Optimization
The synthesis of 1-(2-chloropropanoyl)piperidine-4-carbonitrile is a classic nucleophilic acyl substitution. The following protocol is optimized for yield and purity, minimizing the hydrolysis of the reactive acyl chloride.
Reaction Mechanism
The secondary amine of piperidine-4-carbonitrile acts as a nucleophile, attacking the carbonyl carbon of 2-chloropropionyl chloride. The base (Triethylamine or DIPEA) neutralizes the generated HCl, driving the equilibrium forward and preventing the protonation of the unreacted amine.
Preparation: Charge a flame-dried 3-neck round-bottom flask with Piperidine-4-carbonitrile and anhydrous DCM under nitrogen atmosphere.
Base Addition: Add TEA via syringe. Cool the mixture to 0°C using an ice/water bath.
Acylation: Add 2-Chloropropionyl chloride dropwise over 30 minutes. Critical: Maintain internal temperature < 5°C to prevent side reactions (e.g., elimination to acrylamide).
Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 3 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS.
Quench: Quench with saturated NaHCO
solution.
Workup: Separate phases. Extract aqueous layer with DCM (2x). Wash combined organics with 1M HCl (to remove unreacted amine), then brine. Dry over Na
SO.
Purification: Concentrate in vacuo. The residue is typically a viscous oil or low-melting solid. If necessary, purify via flash column chromatography (SiO
, 0-40% EtOAc in Hexanes).
Synthetic Pathway Diagram
Caption: Nucleophilic acyl substitution pathway for the synthesis of the target scaffold.
Part 3: Reactivity Profile & Medicinal Chemistry Applications
This molecule is designed as a divergent intermediate . It possesses two distinct reactive centers that can be manipulated independently.
Site A: The
-Chloro Amide (Electrophile)
The chlorine atom is activated by the adjacent carbonyl group, making it susceptible to S
2 displacement.
Amination: Reaction with primary/secondary amines yields
-amino amides. This is the primary route to DPP-IV inhibitors (e.g., Vildagliptin analogs), where the amine mimics the N-terminus of the peptide substrate.
Finkelstein Reaction: Substitution with NaI in acetone yields the iodo-analog, which is more reactive towards weaker nucleophiles.
Thiol Alkylation: Reaction with thiols generates thioethers, useful for introducing lipophilic side chains.
Site B: The Nitrile (Pharmacophore/Precursor)
Pinner Reaction: Treatment with HCl/MeOH converts the nitrile to an imidate ester, which can be cyclized to form oxazoles or benzimidazoles.
Hydrolysis: Acidic hydrolysis yields the carboxylic acid (Isonipecotic acid derivative).
Reactivity Workflow Diagram
Caption: Divergent synthetic utility of the scaffold in medicinal chemistry campaigns.
Part 4: Safety & Handling (E-E-A-T)[2]
As a senior scientist, it is imperative to note that this compound is an alkylating agent .
Genotoxicity Alert: The
-chloro amide moiety is potentially genotoxic (structural alert for alkyl halides). It can alkylate DNA bases. All handling must occur in a fume hood with appropriate PPE (nitrile gloves, safety glasses).
Stability: The compound is stable at room temperature but should be stored under inert atmosphere to prevent slow hydrolysis of the nitrile or displacement of the chloride by moisture over long periods.
Disposal: Quench with an amine solution (e.g., ammonia in methanol) to destroy the alkylating potential before disposal into halogenated waste streams.
References
Synthesis of Piperidine Derivatives: Frolov, N. A., & Vereshchagin, A. N. (2023).[1] Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences. Link
DPP-IV Inhibitor Chemistry: Singh, S. K., et al. (2008).[2] Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors. Beilstein Journal of Organic Chemistry. Link
Reagent Data (2-Chloropropionyl chloride): BenchChem Technical Data. 2-Chloropropanoyl chloride Properties and Safety. Link
Core Scaffold Data (Piperidine-4-carbonitrile): Sigma-Aldrich Safety Data Sheet. Piperidine-4-carbonitrile hydrochloride.[3] Link
The Piperidine-4-carbonitrile Scaffold: A Programmable Vector in Modern Medicinal Chemistry
Executive Summary & Pharmacophore Rationale In the landscape of modern drug discovery, the piperidine ring remains one of the most privileged nitrogenous heterocycles, frequently utilized to modulate basicity, improve aq...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Pharmacophore Rationale
In the landscape of modern drug discovery, the piperidine ring remains one of the most privileged nitrogenous heterocycles, frequently utilized to modulate basicity, improve aqueous solubility, and direct substituents into specific spatial vectors. However, the strategic installation of a cyano group at the C4 position—creating the piperidine-4-carbonitrile core—transforms this standard building block into a highly versatile pharmacophore.
The
-hybridized cyano moiety acts as a potent hydrogen bond acceptor and a metabolically stable bioisostere for halogens or alkynes. Furthermore, the quaternary C4 center serves as an ideal synthetic handle for generating complex spirocycles or diverse -aminonitriles. This whitepaper explores the structural rationale, synthetic methodologies, and biological applications of piperidine-4-carbonitrile derivatives, providing actionable protocols and field-proven insights for lead optimization.
Drug Discovery Workflow Visualization
The development of piperidine-4-carbonitrile derivatives follows a rational, iterative workflow. The diagram below illustrates the critical path from scaffold selection through synthetic derivatization to biological and ADME profiling.
Iterative drug discovery workflow for piperidine-4-carbonitrile derivatives.
Self-Validating Synthetic Methodologies
The construction of highly functionalized piperidine-4-carbonitriles often relies on multicomponent Strecker-type reactions. The following protocol outlines the synthesis of 1-benzyl-2,6-diaryl-4-(phenylamino)piperidine-4-carbonitrile, a critical intermediate for downstream spirocyclization[1].
-aminonitrile core without isolating the unstable iminium intermediate.
Causality & Rationale: This one-pot approach leverages glacial acetic acid (AcOH) for a dual purpose. First, it protonates the carbonyl oxygen of the piperidone, catalyzing imine formation. Second, it reacts with potassium cyanide (KCN) to generate hydrogen cyanide (HCN) in situ, which immediately undergoes nucleophilic attack on the activated imine. This self-contained system prevents the loss of volatile HCN and drives the equilibrium toward the thermodynamically stable product.
Step-by-Step Methodology:
Reagent Assembly & Solubilization:
Action: In a two-necked round-bottomed flask equipped with a reflux condenser and a pressure-equalizing dropping funnel, charge 1-benzyl-2,6-diarylpiperidin-4-one (0.01 mol), aniline (0.04 mol), solid KCN (0.04 mol), and dichloromethane (CH₂Cl₂) (50 mL)[1].
Causality: CH₂Cl₂ is selected because it effectively solubilizes the hydrophobic piperidone and aniline precursors, ensuring a homogeneous organic phase for the initial condensation.
Controlled Acidification & Imine Formation:
Action: Cool the reaction mixture to ~5 °C using an ice-acetone bath and stir magnetically. Charge the dropping funnel with glacial AcOH (18.0 mL, 0.3 mol) and add it dropwise over a 3-hour period[1].
Causality: Strict temperature control and slow addition of AcOH are critical safety and kinetic measures. This prevents the rapid, highly exothermic release of toxic HCN gas and allows the aniline to form the intermediate iminium ion steadily before the cyanide nucleophile is fully liberated.
Nucleophilic Cyanation & Thermal Maturation:
Action: Following the complete addition of AcOH, gently heat the reaction mixture in an oil bath at 45–50 °C for 24 hours[1].
Causality: The elevated temperature provides the necessary activation energy to overcome the steric hindrance at the C4 quaternary center, driving the nucleophilic attack of the cyanide ion onto the iminium intermediate.
Workup & Isolation:
Action: Neutralize the mixture with aqueous Na₂CO₃, extract the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Causality: Neutralization halts acid-catalyzed side reactions and converts any residual HCN back to safer, water-soluble cyanide salts (which must be quenched with bleach in a dedicated waste stream).
Piperidine-4-carbonitrile derivatives have demonstrated remarkable efficacy across diverse therapeutic areas, from parasitic infections to viral proteases.
Antileishmanial and Antimalarial Agents
The piperidine-4-carbonitrile core is an excellent precursor for spiro heterocycles. Recent studies utilizing eco-friendly ionic liquids have generated novel spiro-piperidine derivatives that exhibit potent in vitro antileishmanial activity against Leishmania major[1]. Compounds 8a and 9a demonstrated sub-micromolar activity, significantly outperforming the standard drug miltefosine[1].
Similarly, in the pursuit of novel antimalarials, researchers have designed quinoline-piperidine scaffolds inspired by mefloquine[2]. Utilizing a cis-1-allyl-5-benzyloxy-3,3-dimethylpiperidine-4-carbonitrile intermediate, novel 4-aminoquinoline-piperidines were synthesized[2]. These compounds exhibited exceptional antiplasmodium activities in the low nanomolar range against the chloroquine-resistant P. falciparum K1 strain[2].
Beyond parasitic diseases, piperidine-based scaffolds have been heavily investigated as inhibitors of the SARS-CoV-2 Papain-like protease (PLpro)[3]. The "5c family" of compounds, which feature a stereocenter between a naphthalene and a piperidine ring, showed promising sub-micromolar efficacy[3]. However, early drug discovery campaigns revealed that these piperidine-based hits were metabolically labile[3]. Consequently, extensive medicinal chemistry elaborations—focusing on modifications to the naphthyl ring, the amide linkage, and the benzylic group—were required to improve the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of these inhibitors[3].
Quantitative SAR Data Summary
The following table consolidates key biological data for piperidine-4-carbonitrile derivatives, highlighting their superiority over standard clinical agents in specific assays.
The piperidine-4-carbonitrile scaffold is far more than a simple structural motif; it is a highly programmable vector that enables the precise spatial arrangement of pharmacophores. As demonstrated by its successful application in developing sub-micromolar antileishmanial agents[1], nanomolar antimalarials[2], and targeted antiviral PLpro inhibitors[3], mastering the synthetic chemistry of this core—particularly via controlled multicomponent Strecker reactions—is essential for any modern drug discovery program. Future lead optimization efforts must continue to balance the potent target binding enabled by this scaffold with rigorous ADME profiling to overcome inherent metabolic liabilities.
References
1.[1] Title: Spiro heterocycles bearing piperidine moiety as potential scaffold for antileishmanial activity: synthesis, biological evaluation, and in silico studies
Source: tandfonline.com
URL:1
2.[2] Title: Synthesis and biological evaluation of novel quinoline-piperidine scaffolds as antiplasmodium agents
Source: nih.gov
URL:2
3.[3] Title: Insights Into Drug Repurposing, as Well as Specificity and Compound Properties of Piperidine-Based SARS-CoV-2 PLpro Inhibitors
Source: nih.gov
URL:3
An In-depth Technical Guide to the Synthesis, Characterization, and Application of 2-Chloropropionyl Piperidine Building Blocks Abstract The piperidine ring is a cornerstone of modern medicinal chemistry, appearing in a...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide to the Synthesis, Characterization, and Application of 2-Chloropropionyl Piperidine Building Blocks
Abstract
The piperidine ring is a cornerstone of modern medicinal chemistry, appearing in a vast number of pharmaceuticals and natural products due to its ability to confer favorable physicochemical properties like basicity and three-dimensional structure.[1][2][3] This guide provides a comprehensive technical overview of 1-(2-chloropropanoyl)piperidine, a versatile bifunctional building block. We delve into the causality behind its synthesis, provide detailed protocols for its preparation and characterization, and explore its strategic application in drug discovery as a reactive intermediate. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this valuable scaffold in their synthetic programs.
Introduction: The Strategic Value of 1-(2-Chloropropanoyl)piperidine
1-(2-Chloropropanoyl)piperidine is a derivative of piperidine featuring a reactive 2-chloropropionyl group attached to the ring nitrogen. Its value in organic synthesis, particularly in the construction of pharmaceutical lead compounds, stems from its dual functionality:
The Piperidine Scaffold : A saturated N-heterocycle that imparts a non-planar, three-dimensional character to molecules, which can lead to improved binding interactions with protein targets.[4] The piperidine nitrogen provides a basic handle, which can be crucial for modulating solubility and forming salts.
The Electrophilic Handle : The α-chloro amide moiety serves as a potent electrophile. The chlorine atom is a good leaving group, readily displaced by a wide range of nucleophiles (e.g., amines, thiols, alcohols) to enable the facile introduction of further molecular complexity.
This combination allows chemists to first establish a core piperidine structure and then use the chloropropionyl group as a reliable anchor point for diversification, making it an ideal building block for creating libraries of compounds for biological screening.
Physicochemical Properties and Specifications
Specific experimental data for 1-(2-chloropropanoyl)piperidine is not extensively reported in public literature, a common situation for specialized chemical building blocks.[5] Such properties are typically determined empirically upon synthesis. The table below outlines the key parameters and provides predicted or analogous data where available.
Property
Value / Expected Value
Method of Determination
Molecular Formula
C₈H₁₄ClNO
Mass Spectrometry
Molecular Weight
175.66 g/mol
Calculated
Appearance
Colorless to pale yellow oil or low-melting solid
Visual Inspection
Boiling Point
Data not available; expected to be >200 °C at atm. pressure
Thiele Tube or Distillation
Solubility
Soluble in most organic solvents (DCM, EtOAc, THF).
The most direct and widely employed method for preparing 1-(2-chloropropanoyl)piperidine is the nucleophilic acyl substitution between piperidine and 2-chloropropionyl chloride.
Reaction Mechanism
The reaction proceeds via a standard nucleophilic addition-elimination pathway.
Nucleophilic Attack : The lone pair of electrons on the nitrogen atom of piperidine (a potent nucleophile) attacks the highly electrophilic carbonyl carbon of 2-chloropropionyl chloride.
Tetrahedral Intermediate Formation : This attack breaks the C=O pi bond, forming a transient tetrahedral intermediate with a positive charge on the nitrogen and a negative charge on the oxygen.
Elimination of Leaving Group : The intermediate collapses, reforming the C=O double bond and expelling the most stable leaving group, the chloride ion (Cl⁻).
Deprotonation : A base, typically an excess of piperidine or an added tertiary amine like triethylamine (TEA), removes the proton from the nitrogen atom to yield the final, neutral amide product and the hydrochloride salt of the base.
The use of a non-nucleophilic base like TEA is often preferred to avoid consuming the primary piperidine nucleophile.
Novel Serine Protease Inhibitor Intermediates: A Technical Guide to Scaffold Design and Synthesis
Executive Summary The landscape of serine protease inhibition has shifted dramatically from non-specific electrophiles to precision-engineered covalent warheads and conformationally constrained macrocycles. This guide ad...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The landscape of serine protease inhibition has shifted dramatically from non-specific electrophiles to precision-engineered covalent warheads and conformationally constrained macrocycles. This guide addresses the synthesis and validation of novel intermediates —the critical chemical building blocks that define the potency and selectivity of next-generation inhibitors.
We focus on two high-impact classes of intermediates that have emerged as dominant scaffolds in the 2020–2025 era:
Phenylphosphinate Esters: Tunable electrophilic warheads that offer superior reactivity profiles compared to traditional diphenyl phosphonates.
Biphenyl Ether Macrocyclic Precursors: Peptidomimetic scaffolds synthesized via Chan-Lam coupling, crucial for targeting difficult proteases like TMPRSS2 and Matriptase.
Mechanistic Foundation: The Target Landscape
To design effective intermediates, one must exploit the catalytic machinery of the serine protease S1 family. The target is the Catalytic Triad (Ser195, His57, Asp102) and the Oxyanion Hole .
Mechanism: The active site Ser195 performs a nucleophilic attack on the scissile peptide bond.
Inhibitor Strategy: Novel intermediates are designed to trap Ser195 in a stable tetrahedral intermediate (transition state mimic) or covalently modify it with a tunable "off-rate."
Visualization: Catalytic Triad & Inhibitor Logic
Caption: Competitive mechanism between natural substrate turnover and covalent trapping by novel inhibitor intermediates.
Strategic Scaffold Design: The Intermediates
Class A: Phenylphosphinate Warheads
Unlike traditional diphenyl phosphonates (which can be sluggish) or fluorophosphonates (too reactive/toxic), phenylphosphinate esters provide a "Goldilocks" zone of reactivity. They are particularly effective for Neutrophil Serine Proteases (NSPs) like Elastase and Cathepsin G.
Novelty: The phenyl substituent on phosphorus enhances electrophilicity without compromising stability, allowing for precise tuning of
.
Class B: Macrocyclic Biphenyl Ethers
Macrocyclization locks the inhibitor into a bioactive conformation, reducing the entropic penalty of binding. The biphenyl ether linkage is a robust, metabolically stable replacement for disulfide bridges.
Key Intermediate: Linear peptide precursor with Boronic Acid and Phenol termini.
Novelty: Utilization of Copper(II)-mediated oxidative cross-coupling (Chan-Lam) to close the ring.
Synthesis Protocols
Protocol A: Synthesis of Phenylphosphinate Intermediates
Objective: Synthesize a Cbz-protected amino-alkyl phenylphosphinate precursor.
Reagents:
Dichlorophenylphosphine (
)
Benzyl carbamate (
)
Aldehyde (
, determines P1 specificity)
Acetic anhydride (
)
Step-by-Step Methodology:
Activation: In a dry flask under inert atmosphere (
), dissolve Dichlorophenylphosphine (1.0 eq) in DCM.
Formation of P-H Species: Add acetic anhydride (1.1 eq) dropwise at 0°C. Stir for 1 hour to generate the active phosphonite species.
Three-Component Coupling (Oleksyszyn-type): Add Benzyl carbamate (1.0 eq) and the specific Aldehyde (1.1 eq) to the mixture.
Reaction: Reflux the mixture for 2-4 hours. The reaction proceeds via the formation of an imine intermediate which is trapped by the phosphorus nucleophile.
Workup: Concentrate in vacuo. Redissolve in EtOAc, wash with 1M HCl and Brine.
Purification: Silica gel chromatography (Hexane/EtOAc gradient).
Protocol B: Macrocyclization via Chan-Lam Coupling
Objective: Cyclize a linear peptide intermediate containing a P2-Tyrosine and a P4-Boronic Acid Phenylalanine.
Reagents:
Linear Peptide Precursor (Sequence:
)
(Copper(II) Acetate)
Pyridine (Base)
Molecular Sieves (4Å)
Step-by-Step Methodology:
Preparation: Dissolve the linear peptide intermediate in dry DCM/DMF (9:1 ratio). Concentration should be dilute (1-5 mM) to favor intramolecular cyclization over intermolecular polymerization.
Caption: Parallel synthesis workflows for phosphinate warheads (left) and macrocyclic scaffolds (right).
Data Analysis: Warhead Reactivity Comparison
The choice of intermediate determines the inhibition kinetics. The table below compares novel phenylphosphinates against standard intermediates.
Intermediate Class
Warhead Type
Reactivity ()
Selectivity Potential
Stability ( in plasma)
Phenylphosphinate
Covalent (P-O bond)
High ()
High (Tunable R-groups)
>24 hours
Diphenyl Phosphonate
Covalent (P-O bond)
Moderate
Moderate
>48 hours
Sulfonyl Fluoride
Covalent (S-O bond)
Very High
Low (Promiscuous)
<12 hours
Chloromethyl Ketone
Alkylating Agent
High
Low (Toxic)
Low
Table 1: Comparative analysis of serine protease inhibitor warheads. Phenylphosphinates offer the optimal balance of reactivity and stability for therapeutic development.
Validation Methodologies
To validate the synthesized intermediates, one must determine the second-order rate constant of inhibition (
).
Assay Setup:
Buffer: 50 mM HEPES, pH 7.4, 150 mM NaCl, 0.01% Tween-20.
Substrate: Fluorogenic substrate specific to the protease (e.g., MeOSuc-AAPV-AMC for Elastase).
Procedure:
Incubate Protease + Inhibitor (Intermediate) for varying times (
).
Add Substrate and measure residual enzymatic activity (
).
Plot
vs. time to obtain .
Plot
vs. [Inhibitor] to determine and .
References
Phosphinate Esters as Novel Warheads for Activity-Based Probes Targeting Serine Proteases. Royal Society of Chemistry (RSC).
[Link]
Mechanism-Based Macrocyclic Inhibitors of Serine Proteases. Journal of Medicinal Chemistry.
[Link]
Synthesis and biological evaluation of novel irreversible serine protease inhibitors using amino acid based sulfonyl fluorides. Bioorganic & Medicinal Chemistry.
[Link]
Strategies for Tuning the Selectivity of Chemical Probes that Target Serine Hydrolases. Cell Chemical Biology.
[Link][2]
Design of Specific Serine Protease Inhibitors Based on a Versatile Peptide Scaffold. Journal of Medicinal Chemistry.
[Link][3]
Engineering Chiral 2-Chloropropanoyl Substituted Heterocycles: A Technical Guide to Synthesis and Application in Drug Discovery
Executive Summary The incorporation of chiral 2-chloropropanoyl groups into heterocyclic scaffolds represents a cornerstone strategy in modern medicinal chemistry and asymmetric synthesis. Functioning as a highly reactiv...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The incorporation of chiral 2-chloropropanoyl groups into heterocyclic scaffolds represents a cornerstone strategy in modern medicinal chemistry and asymmetric synthesis. Functioning as a highly reactive, bifunctional hub, the 2-chloropropanoyl moiety provides an acyl chloride terminus for rapid integration into nitrogen-containing heterocycles (e.g., oxazolidinones, piperazines, triazoles) and an
-chloro chiral center primed for stereospecific functionalization[1]. This technical whitepaper dissects the mechanistic foundations, synthetic protocols, and therapeutic applications of these critical intermediates, providing drug development professionals with a causal framework for their utilization.
Mechanistic Foundations: The Bifunctional Hub
The utility of the 2-chloropropanoyl group lies in its dual reactivity profile. However, harnessing this reactivity requires strict kinetic control to preserve the integrity of the chiral center.
Acylation Dynamics and Ketene Suppression
When coupling a chiral 2-chloropropionyl chloride with an N-heterocycle, the reaction is typically mediated by a base (e.g., triethylamine,
-butyllithium) to neutralize the generated HCl or to deprotonate the heterocycle. A critical mechanistic pitfall is the base-catalyzed dehydrohalogenation of the acyl chloride, which forms a planar ketene intermediate. If the ketene forms, the -stereocenter is obliterated, leading to a racemic product upon subsequent nucleophilic attack. To enforce causality toward direct nucleophilic acyl substitution, reactions must be executed at cryogenic temperatures (-78°C to 0°C), kinetically trapping the nucleophile and suppressing the higher-activation-energy E2 elimination pathway[2].
Stereospecificity via Walden Inversion
Once installed on the heterocycle, the
-chloro group serves as an exceptional electrophile for displacements. Because the adjacent carbonyl group stabilizes the trigonal bipyramidal transition state via orbital overlap (), nucleophilic attack by azides, thiols, or xanthates proceeds with near-perfect Walden inversion. This allows for the programmable construction of complex, stereopure active pharmaceutical ingredients (APIs).
Caption: Workflow for synthesizing and utilizing chiral 2-chloropropanoyl heterocycles.
Applications in Advanced Therapeutics
The strategic placement of a 2-chloropropanoyl group on a heterocyclic core has unlocked several therapeutic modalities:
Covalent Viral Protease Inhibitors: In the development of antivirals against SARS-CoV-2,
-chloro amides act as potent covalent warheads. The heterocycle docks into the active site (e.g., the P1/P2 pockets of MPro), positioning the electrophilic -carbon for an irreversible nucleophilic attack by the catalytic cysteine thiolate, effectively shutting down viral replication[3].
Anticancer Hybrids: Molecular hybridization of natural products with nitrogen-containing heterocycles has yielded potent cytotoxic agents. For example, esterifying podophyllotoxin with 2-chloropropionyl chloride and subsequently coupling it with imidazoles or triazoles generates hybrids with exceptional
Antibacterial Agents: 1,2,4-oxadiazole derivatives, synthesized via the acylation of N-hydroxybenzimidamides with 2-chloropropionyl chloride, have demonstrated significant efficacy against multidrug-resistant (MDR) Staphylococcus aureus[5].
Continuous Flow API Synthesis: The 2-chloropropanoyl moiety is a critical building block in the continuous-flow and photochemical synthesis of high-volume APIs, such as the Friedel-Crafts acylation pathways used to generate ibuprofen precursors[6].
Caption: Mechanism of action for 2-chloropropanoyl heterocycles as covalent inhibitors.
Quantitative Data: Reaction Parameters & Yields
The table below summarizes validated reaction parameters and yields for the integration of 2-chloropropanoyl groups into various heterocyclic and aromatic scaffolds across the literature.
To ensure scientific integrity, the following protocols are designed as self-validating systems. The causality behind each step is explicitly defined to guarantee reproducibility and stereochemical fidelity.
Protocol 1: Synthesis of (4R)-3-(2-chloropropanoyl)-4-phenyloxazolidin-2-one
This protocol details the asymmetric N-acylation of an Evans chiral auxiliary[2].
Step-by-Step Methodology:
System Preparation: Flame-dry a Schlenk flask under vacuum and backfill with ultra-pure
. Causality: Trace moisture will rapidly hydrolyze the acyl chloride and quench the organolithium base, destroying the stoichiometry.
Substrate Dissolution: Dissolve 10.70 mmol of (4R)-4-phenyloxazolidin-2-one in 25 mL of freshly distilled, anhydrous THF.
Cryogenic Deprotonation: Cool the reaction vessel to 195 K (-78°C) using a dry ice/acetone bath. Dropwise, add 12.95 mmol of
-butyllithium (in hexane). Stir for 30 minutes. Causality: The low temperature prevents the highly nucleophilic lithium amide from undergoing unwanted side reactions and prepares the system for a kinetically controlled acylation.
Electrophile Addition: Slowly introduce 10.79 mmol of 2-chloropropanoyl chloride dropwise. Maintain stirring at 195 K for 6 hours. Causality: Maintaining -78°C is absolute; elevated temperatures will trigger base-catalyzed E2 elimination of the acyl chloride to a ketene, resulting in total racemization of the
-stereocenter.
Quenching & Isolation: Quench the reaction cold with a saturated aqueous solution of
to neutralize unreacted base. Extract the aqueous layer with dichloromethane ( mL).
Purification & Validation: Dry the combined organic layers over anhydrous
, concentrate under vacuum, and purify via silica gel chromatography (hexane/ethyl acetate 9:1). Validation Step: Confirm the diastereomeric excess (d.e.) via chiral HPLC and NMR (specifically looking for the distinct methine doublet) to ensure the chiral integrity of the 2-chloropropanoyl group was maintained (Expected yield: ~98%).
Protocol 2: Stereospecific
Displacement with Potassium O-Ethylxanthate
This protocol demonstrates the utilization of the synthesized heterocycle in a stereospecific substitution[2].
Step-by-Step Methodology:
Reaction Setup: Dissolve 31.19 mmol of the (4R)-3-(2-chloropropanoyl)-4-phenyloxazolidin-2-one intermediate in anhydrous acetone at 273 K (0°C).
Nucleophile Introduction: Add 46.78 mmol of O-Ethylxanthic acid potassium salt. Allow the reaction to slowly warm to room temperature and stir for 12 hours. Causality: Acetone serves as an excellent polar aprotic solvent, enhancing the nucleophilicity of the xanthate anion while precipitating the KCl byproduct, which drives the reaction forward via Le Chatelier's principle.
Workup: Dilute with saturated
and extract with dichloromethane. Dry over and concentrate.
Validation: Analyze the product via X-ray crystallography or 2D-NMR. Validation Step: The configuration at the
-carbon must be confirmed to have inverted (Walden inversion) relative to the starting material, proving the mechanism was dominant over any racemization pathways.
An In-Depth Technical Guide to 4-Cyanopiperidine Amide Derivatives: Synthesis, Properties, and Therapeutic Applications Introduction In the landscape of modern medicinal chemistry, certain molecular frameworks consistent...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to 4-Cyanopiperidine Amide Derivatives: Synthesis, Properties, and Therapeutic Applications
Introduction
In the landscape of modern medicinal chemistry, certain molecular frameworks consistently reappear across a multitude of therapeutic classes, earning them the designation of "privileged scaffolds." The 4-cyanopiperidine ring is a quintessential example of such a structure. Its conformational rigidity, combined with the unique electronic properties of the nitrile group and the synthetic versatility of the secondary amine, makes it a cornerstone for the design of potent and selective therapeutic agents. When the piperidine nitrogen is further elaborated into an amide, urea, or carbamate, the resulting derivatives gain access to a wide range of pharmacological targets, from metabolic enzymes to viral proteins.
This guide serves as a technical resource for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of facts to provide a deeper understanding of the causality behind synthetic choices and the mechanistic basis for the biological activity of 4-cyanopiperidine amide derivatives. We will explore the synthesis of the core scaffold, delve into its derivatization, and analyze its application in the development of inhibitors for key enzymes such as Dipeptidyl Peptidase-4 (DPP-4) and Fatty Acid Amide Hydrolase (FAAH), providing field-proven insights and actionable protocols.
Part 1: The Core Scaffold: Synthesis and Physicochemical Properties
The utility of any chemical series begins with robust and scalable access to its core structure. 4-Cyanopiperidine is a critical intermediate for a wide array of pharmaceuticals and agrochemicals.[1][2] Its synthesis and properties are foundational to the development of its amide derivatives.
Synthesis of the 4-Cyanopiperidine Precursor
The most prevalent and industrially viable route to 4-cyanopiperidine is the dehydration of the corresponding primary amide, piperidine-4-carboxamide, also known as isonipecotamide.[1] This transformation is typically achieved using a variety of dehydrating agents, with thionyl chloride (SOCl₂) and phosphorus oxychloride (POCl₃) being common choices.[1][2] The reaction proceeds via the formation of a Vilsmeier-like intermediate, which facilitates the elimination of water to yield the nitrile.
The choice of solvent and reagent stoichiometry is critical for optimizing yield and purity while ensuring a manageable reaction profile. A well-controlled process yields the product as a hydrochloride salt, which is often a stable, crystalline solid that is easier to handle and purify than the free base.[1][3]
Caption: General workflow for the synthesis of 4-cyanopiperidine hydrochloride.
Experimental Protocol: Synthesis of 4-Cyanopiperidine Hydrochloride
This protocol is a representative procedure adapted from established methods for the dehydration of isonipecotamide.[1][3]
Objective: To synthesize 4-cyanopiperidine hydrochloride in high yield and purity.
Materials:
Piperidine-4-carboxamide (Isonipecotamide) (97%)
Dibutylformamide (99%)
Thionyl chloride (≥99%)
Toluene (Anhydrous)
Nitrogen gas supply
Jacketed reaction vessel with overhead stirrer, dropping funnel, and temperature probe
Procedure:
Vessel Preparation: Set up a 1 L jacketed reaction vessel under a nitrogen atmosphere. Ensure all glassware is thoroughly dried.
Reactant Charging: Charge the vessel with a suspension of isonipecotamide (e.g., 92.8 g, 0.702 mol) in anhydrous toluene (450 ml). Begin stirring to ensure a uniform slurry.
Catalyst Addition: Add dibutylformamide (111.56 g, 0.702 mol) to the suspension at 20°C over 10 minutes. Stir for an additional 5 minutes. The formamide is crucial as it reacts with thionyl chloride to form the active Vilsmeier reagent in situ.
Dehydrating Agent Addition: Initiate the dropwise addition of thionyl chloride (175.46 g, 1.475 mol) via the dropping funnel. This step is exothermic; maintain the internal temperature at a constant 20°C using the jacketed cooling system. The addition should take approximately 1-2 hours.
Reaction: After the addition is complete, stir the resulting suspension at 20°C for an additional 18 hours to ensure the reaction proceeds to completion.
Isolation: Filter the suspension to collect the solid product. Wash the filter cake thoroughly with fresh toluene (e.g., 3 x 150 ml) to remove any unreacted starting materials and soluble byproducts.
Drying: Dry the collected colorless solid under vacuum at 40-50°C until a constant weight is achieved.
Analysis: The final product, 4-cyanopiperidine hydrochloride, can be characterized by NMR and its purity assessed by GC analysis after silylation.[1] A typical yield for this process is in the range of 85-90%.[1][3]
Physicochemical Data Summary
The properties of the 4-cyanopiperidine core are essential for its role as a versatile building block.
Part 2: Elaboration into Amide Derivatives: Synthetic Strategies
The secondary amine of the 4-cyanopiperidine scaffold is the primary handle for synthetic elaboration. Standard organic transformations can be employed to generate a diverse library of amide, urea, and carbamate derivatives, each with distinct steric and electronic properties that can be tuned to optimize binding to a specific biological target.
Causality of Experimental Choices:
Amide Formation: Acylation with acid chlorides or activated carboxylic acids (using coupling agents like EDC/HOBt) is the most direct route. The choice of base (e.g., triethylamine, DIPEA) is critical to neutralize the HCl generated and drive the reaction to completion without promoting side reactions.
Urea Formation: Reaction with an appropriate isocyanate provides a high-yield pathway to urea derivatives. This reaction is typically clean and requires no additional coupling agents, making it highly efficient for library synthesis.
Carbamate Formation: Reaction with a chloroformate in the presence of a non-nucleophilic base yields the corresponding carbamate. This functional group can serve as a key hydrogen bond donor or acceptor in receptor interactions.
Caption: Key synthetic routes to 4-cyanopiperidine amide derivatives.
Part 3: Therapeutic Applications & Mechanism of Action
The true value of the 4-cyanopiperidine amide scaffold is demonstrated by its successful application in the development of enzyme inhibitors for major human diseases.
Section 3.1: Dipeptidyl Peptidase-4 (DPP-4) Inhibitors for Type 2 Diabetes
Therapeutic Rationale: DPP-4 is a serine exopeptidase that deactivates the incretin hormones GLP-1 and GIP, which are crucial for stimulating insulin secretion in response to meals.[8][9] Inhibiting DPP-4 prolongs the action of these incretins, thereby improving glycemic control in patients with type 2 diabetes.[10][11] The "gliptin" class of drugs are DPP-4 inhibitors.[10]
Mechanism of Action & Structure-Activity Relationship (SAR):
Many potent DPP-4 inhibitors utilize a cyanopyrrolidine or cyanopiperidine scaffold.[12][13] The nitrile group is the critical pharmacophore. It acts as a potent electrophile that forms a reversible covalent bond with the hydroxyl group of the catalytic serine residue (Ser630) in the DPP-4 active site, forming a stable hemiaminal (or imidate) adduct.[13] This covalent interaction is responsible for the high potency and long duration of action of many inhibitors in this class.
The piperidine ring serves to correctly orient the nitrile group for this interaction and provides a scaffold for attaching other substituents that can form additional hydrogen bonds and van der Waals interactions within the enzyme's S1 and S2 pockets, enhancing both potency and selectivity.[9][13]
Caption: Mechanism of DPP-4 inhibition by a cyanopiperidine derivative.
Section 3.2: Fatty Acid Amide Hydrolase (FAAH) Inhibitors for Pain and Inflammation
Therapeutic Rationale: FAAH is an integral membrane serine hydrolase responsible for degrading endogenous fatty acid amides like anandamide, a key endocannabinoid.[14][15] Inhibiting FAAH raises the levels of anandamide, which can produce analgesic, anxiolytic, and anti-inflammatory effects without the side effects associated with direct cannabinoid receptor agonists.[14][16]
Mechanism of Action & SAR:
A prominent class of FAAH inhibitors is based on piperidine/piperazine urea and carbamate scaffolds.[14][17] Unlike the reversible inhibition seen with DPP-4, these compounds act as irreversible, mechanism-based inhibitors. The urea or carbamate carbonyl group is recognized by the enzyme's active site. The catalytic serine (Ser241) attacks the carbonyl carbon, but instead of hydrolysis, the piperidine/piperazine leaving group is expelled, resulting in the formation of a stable, covalent carbamate linkage with the serine residue.[16] This carbamylation of the active site permanently inactivates the enzyme.[14]
Computational studies have shown that FAAH's binding site induces a twist in the amide bond of the inhibitor, increasing its electrophilicity and susceptibility to nucleophilic attack by Ser241.[14] The piperidine ring is crucial for positioning the urea/carbamate moiety correctly within the active site, and substituents on the aromatic portion of the inhibitor can be modified to enhance potency and selectivity.[16]
Caption: Irreversible inhibition of FAAH by a piperidine urea derivative.
Part 4: Representative Experimental Protocol
A robust and reproducible bioassay is the cornerstone of any drug discovery program. This protocol describes a standard in vitro assay to determine the potency of a test compound against FAAH.
Protocol: In Vitro FAAH Inhibition Assay
Objective: To measure the IC₅₀ value of a 4-cyanopiperidine amide derivative against human FAAH.
Compound Preparation: Prepare serial dilutions of the test compound in DMSO. A typical starting concentration is 1 mM, serially diluted to cover a range from picomolar to micromolar.
Assay Plate Setup: In a 96-well plate, add 2 µL of the test compound dilution (or DMSO for control wells).
Enzyme Addition: Add 100 µL of recombinant human FAAH (at a pre-determined optimal concentration) in assay buffer to each well.
Pre-incubation: Incubate the plate at 37°C for 15 minutes. This step allows the inhibitor to bind to the enzyme before the substrate is introduced, which is particularly important for time-dependent inhibitors.
Reaction Initiation: Add 100 µL of the radiolabeled substrate, [³H]-anandamide (e.g., at a final concentration of 2 µM), to each well to start the reaction.
Reaction Incubation: Incubate the plate at 37°C for 30 minutes.
Reaction Termination & Extraction: Stop the reaction by adding 400 µL of the cold heptane/ethyl acetate solvent mixture. This step also extracts the unreacted lipophilic substrate into the organic phase, while the hydrophilic product ([³H]-ethanolamine) remains in the aqueous phase.
Phase Separation: Centrifuge the plate briefly to ensure complete phase separation.
Quantification: Carefully transfer a 200 µL aliquot of the aqueous phase (containing the product) to a scintillation vial. Add 4 mL of scintillation fluid.
Data Acquisition: Measure the radioactivity in each vial using a scintillation counter.
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Conclusion
The 4-cyanopiperidine amide scaffold represents a powerful and versatile platform in modern drug discovery. Its straightforward synthesis and the synthetic tractability of its secondary amine allow for extensive chemical exploration. The unique electronic nature of the cyano group and the conformational properties of the piperidine ring have been expertly exploited to create highly potent and selective inhibitors for critical enzymes like DPP-4 and FAAH. The mechanistic insights discussed—from reversible covalent inhibition of DPP-4 to irreversible carbamylation of FAAH—highlight the sophisticated chemical biology that can be achieved with this "privileged" structure. As our understanding of disease biology deepens, the rational design of novel derivatives based on this core will undoubtedly continue to yield new and impactful therapeutic agents.
References
Title: 4-Cyanopiperidine
Source: PubChem, National Institutes of Health
URL: [Link]
Title: Introduction to cyanamides
Source: ORCA - Cardiff University
URL: [Link]
Title: US20170369442A1 - Method for preparing 4-cyanopiperidine hydrochloride
Source: Google Patents
URL
Title: WO2016113277A1 - Method for preparing 4-cyanopiperidine hydrochloride
Source: Google Patents
URL
Title: Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists
Source: PubMed, National Library of Medicine
URL: [Link]
Title: Synthesis and structure-activity relationships of potent 4-fluoro-2-cyanopyrrolidine dipeptidyl peptidase IV inhibitors
Source: PubMed, National Library of Medicine
URL: [Link]
Title: Covalent inhibitors of fatty acid amide hydrolase (FAAH): A rationale for the activity of piperidine and piperazine aryl ureas
Source: PMC, National Library of Medicine
URL: [Link]
Title: Discovery and SAR studies of antiviral 4-aminopiperidine derivatives active against SARS-CoV-2
Source: PubMed, National Library of Medicine
URL: [Link]
Title: Structure–activity relationship of piperidine derivatives with anticancer activity
Source: ResearchGate
URL: [Link]
Title: The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH)
Source: PMC, National Library of Medicine
URL: [Link]
Title: Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies
Source: Brieflands
URL: [Link]
Title: Dipeptidyl peptidase-4 inhibitor
Source: Wikipedia
URL: [Link]
Title: 4-Aminopiperidine derivatives as a new class of potent cognition enhancing drugs
Source: PubMed, National Library of Medicine
URL: [Link]
Title: (Indolylalkyl)piperidine carbamates as inhibitors of fatty acid amide hydrolase (FAAH)
Source: Royal Society of Chemistry
URL: [Link]
An In-depth Technical Guide to Alpha-Haloacyl Piperidine Building Blocks
Introduction: The Strategic Importance of Piperidine Scaffolds in Modern Drug Discovery The piperidine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a vast arr...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Strategic Importance of Piperidine Scaffolds in Modern Drug Discovery
The piperidine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a vast array of pharmaceuticals and natural products.[1][2][3][4] Its saturated, three-dimensional structure allows for precise spatial orientation of substituents, enabling complex and specific interactions with biological targets that are often unachievable with flat, aromatic systems.[2] This structural feature is critical for modulating physicochemical properties, enhancing biological activity and selectivity, improving pharmacokinetic profiles (ADME), and reducing off-target effects such as cardiac hERG toxicity.[5][6]
Within the expansive library of piperidine-based synthons, alpha-haloacyl piperidines have emerged as exceptionally versatile and powerful building blocks. These molecules feature a piperidine core N-acylated with a haloacetyl group (e.g., chloroacetyl, bromoacetyl). The strategic placement of the halogen atom alpha to the carbonyl group creates a highly reactive electrophilic center, primed for facile nucleophilic substitution. This inherent reactivity makes them ideal intermediates for covalently linking the piperidine motif to other molecular fragments, providing a modular and efficient approach to building complex drug candidates. This guide offers an in-depth exploration of the synthesis, reactivity, and application of these pivotal building blocks for researchers, scientists, and drug development professionals.
Core Synthesis: Preparation of Alpha-Haloacyl Piperidines
The most direct and widely employed method for synthesizing alpha-haloacyl piperidines is the N-acylation of piperidine with a suitable alpha-haloacyl halide, such as chloroacetyl chloride or bromoacetyl bromide.[7][8] The causality behind the standard experimental choices is rooted in maximizing yield and purity while minimizing side reactions.
Causality of Experimental Design:
Solvent Selection: Anhydrous aprotic solvents, typically dichloromethane (DCM) or acetone, are preferred. The absence of acidic protons prevents solvolysis of the highly reactive acyl halide, which would otherwise be quenched by protic solvents like water or alcohols.
Base Selection: A non-nucleophilic organic base, most commonly triethylamine (Et₃N), is essential.[8] Its primary role is to act as an acid scavenger, neutralizing the hydrochloric or hydrobromic acid generated during the acylation. This prevents the protonation of the starting piperidine, which would render it non-nucleophilic and halt the reaction. Triethylamine is chosen over other bases because it is sterically hindered and a poor nucleophile, meaning it will not compete with piperidine in attacking the acyl halide.
Temperature Control: The reaction is initiated at a low temperature (typically 0 °C). This is a critical control measure to manage the highly exothermic nature of the acylation reaction, preventing the formation of undesired byproducts. The reaction is then allowed to warm to room temperature to ensure it proceeds to completion.
General Synthetic Workflow
The logical flow for the synthesis of an alpha-haloacyl piperidine is a straightforward, single-step process followed by purification.
Caption: General workflow for the synthesis of alpha-haloacyl piperidines.
Detailed Experimental Protocol: Synthesis of 1-(2-Chloroacetyl)piperidine
This protocol provides a self-validating system for the reliable synthesis of a common alpha-chloroacyl piperidine building block.
To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen), add piperidine (1.0 eq.) and anhydrous DCM. Cool the solution to 0 °C in an ice bath.
Add triethylamine (1.1 eq.) to the solution.
Slowly add a solution of chloroacetyl chloride (1.1 eq.) in anhydrous DCM dropwise to the cooled mixture, maintaining the internal temperature below 5 °C.
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
Upon completion, quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.
Separate the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and then with brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
Purify the crude product by recrystallization or column chromatography to afford the pure 1-(2-chloroacetyl)piperidine.
Reactivity and Mechanistic Insights
The synthetic utility of alpha-haloacyl piperidines is dominated by the reactivity of the C-X bond (where X is Cl, Br, or I). The primary mode of reaction is a bimolecular nucleophilic substitution (SN2) at the alpha-carbon.[10]
Key Mechanistic Features:
Electrophilic Center: The electron-withdrawing effect of the adjacent carbonyl group and the halogen atom polarizes the alpha-carbon, making it highly electrophilic and susceptible to attack by nucleophiles.
Leaving Group Ability: The halogen atom serves as an excellent leaving group. The rate of reaction is directly influenced by the stability of the departing halide ion, following the trend I⁻ > Br⁻ > Cl⁻. Consequently, alpha-bromoacyl and alpha-iodoacyl piperidines are significantly more reactive than their chloro-analogs, often requiring milder reaction conditions.
Steric Hindrance: The reaction is sensitive to steric hindrance at both the electrophilic carbon and the incoming nucleophile, as is characteristic of the SN2 mechanism.
Caption: General SN2 mechanism on an alpha-haloacyl piperidine.
Comparative Reactivity and Nucleophile Scope
The choice of halogen and nucleophile provides a matrix for generating diverse molecular structures.
Moderate temperatures (e.g., RT to 60 °C), milder bases.
I
High
Room temperature or below, often no base required for neutral nucleophiles.
This reactivity profile allows for the coupling with a wide variety of nucleophiles:
N-Nucleophiles: Primary and secondary amines, anilines, and other nitrogen heterocycles react to form glycine amide derivatives.[10][11]
S-Nucleophiles: Thiols and thiophenols readily displace the halide to form thioethers, which are important in various bioactive molecules.[11]
O-Nucleophiles: Alkoxides and phenoxides can be used, though they are generally less reactive towards alpha-halo amides than N- or S-nucleophiles.[10]
Applications in Medicinal Chemistry and Drug Development
Alpha-haloacyl piperidines are not merely chemical curiosities; they are workhorse intermediates in the synthesis of high-value pharmaceutical compounds. Their utility lies in serving as a robust "handle" to attach the piperidine scaffold to a larger, more complex molecule, often in the later stages of a synthetic sequence.
Case Study: Synthesis of Kinase Inhibitors
Many kinase inhibitors feature a core heterocyclic structure linked to a solubilizing group, often a piperidine or piperazine, via a short amide-containing linker. The synthesis of this linker is frequently achieved by reacting an alpha-haloacyl piperidine with an amine on the core scaffold. For example, the synthesis of certain classes of PI3K/Akt/mTOR pathway inhibitors involves the reaction of an amino-pyrimidine core with 1-(2-chloroacetyl)piperidine.[10]
Protocol: Nucleophilic Substitution with an Aromatic Amine
This protocol exemplifies the use of 1-(2-chloroacetyl)piperidine to append the piperidine moiety to a core structure.
Materials:
1-(2-Chloroacetyl)piperidine
An amino-heterocycle (e.g., 4-aminopyridine derivative)
Potassium carbonate (K₂CO₃) or another suitable base
Dimethylformamide (DMF) or another polar aprotic solvent
Procedure:
In a reaction vessel, dissolve the amino-heterocycle (1.0 eq.) and 1-(2-chloroacetyl)piperidine (1.1 eq.) in DMF.
Add potassium carbonate (2.0 eq.) to the mixture.
Heat the reaction mixture to 80 °C and stir for 6-12 hours, monitoring by TLC.
After cooling to room temperature, pour the reaction mixture into ice water to precipitate the product.
Collect the solid by filtration, wash with water, and dry under vacuum.
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified final compound.
Conclusion
Alpha-haloacyl piperidines represent a class of building blocks that masterfully balance stability with controlled reactivity. The straightforward and scalable nature of their synthesis, combined with the predictable and versatile SN2 reactivity of the alpha-haloamide group, makes them indispensable tools for medicinal chemists. By providing a reliable method for introducing the valuable piperidine scaffold, these intermediates streamline the construction of complex molecular architectures, accelerating the discovery and development of next-generation therapeutics. Understanding the principles governing their synthesis and reactivity is fundamental for any scientist working at the forefront of drug design and organic synthesis.
References
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. 1
SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY - White Rose eTheses Online. 12
Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio - White Rose Research Online. 13
Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed. 5
Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono - PMC. 11
Stereoselective Synthesis of Piperidines - ResearchGate.
Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - MDPI.
Piperidine synthesis - Organic Chemistry Portal.
A Modular, Efficient, and Stereoselective Synthesis of Substituted Piperidin-4-ols - PMC.
Boost your Medicinal Chemistry Research with C-substituted Piperidines | Building Blocks.
WO2010077798A2 - Stereoselective synthesis of piperidine derivatives - Google Patents.
(PDF) Piperidine nucleus in the field of drug discovery - ResearchGate.
Application of Chiral Piperidine Scaffolds in Drug Design - ResearchGate.
Stereoselective synthesis of oxazolidinonyl-fused piperidines of interest as selective muscarinic (M1) receptor agonists: a novel M1 allosteric modulator - Organic & Biomolecular Chemistry (RSC Publishing).
Chloroacetyl chloride: applications in synthesis and toxicology - ChemicalBook.
SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES - Rasayan Journal of Chemistry.
An In-depth Technical Guide to the Reactivity of the Chloroacetyl Group in 2-chloro-N-(pyridin-4-yl)acetamide - Benchchem.
Pharmacological Applications of Piperidine Derivatives | Encyclopedia MDPI.
Synthesis of piperidine derivatives (±)‐21a, (±)‐26‐(±)‐28, (±)‐29a.... - ResearchGate.
Synthesis of 1-(2-Chloropropanoyl)piperidine-4-carbonitrile from piperidine-4-carbonitrile
Executive Summary & Strategic Context The piperidine-4-carbonitrile (4-cyanopiperidine) scaffold is a highly privileged structural motif in modern drug discovery, serving as a critical precursor for the development of pr...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Strategic Context
The piperidine-4-carbonitrile (4-cyanopiperidine) scaffold is a highly privileged structural motif in modern drug discovery, serving as a critical precursor for the development of protein kinase B inhibitors, GlyT1 inhibitors, and various spirocyclic pharmacophores[1]. The functionalization of this secondary amine via N-acylation with an
-chloro acid chloride—specifically 2-chloropropanoyl chloride—yields 1-(2-chloropropanoyl)piperidine-4-carbonitrile. This intermediate is highly valuable because the -chloro amide moiety acts as a versatile electrophilic handle for subsequent nucleophilic displacement, allowing for the rapid assembly of complex therapeutic libraries[2].
Mechanistic Rationale & Experimental Design
The synthesis is driven by a nucleophilic acyl substitution pathway. A deep understanding of the reaction kinetics and potential side reactions is essential for optimizing both yield and purity.
Acid Scavenging and Base Selection : The reaction generates one equivalent of hydrogen chloride (HCl). If left unneutralized, HCl will protonate the piperidine-4-carbonitrile starting material, rendering it non-nucleophilic and stalling the reaction. A non-nucleophilic tertiary amine, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is employed to scavenge this byproduct, driving the equilibrium forward[3].
Thermal Control and Side-Reaction Mitigation : The addition of 2-chloropropanoyl chloride is highly exothermic. Furthermore,
-chloro amides are inherently susceptible to base-catalyzed dehydrohalogenation, which can inadvertently yield an -unsaturated acrylamide byproduct[4]. To suppress this elimination pathway, the acylation must be strictly initiated and maintained at 0 °C during the addition phase[2].
Solvent Dynamics : Anhydrous dichloromethane (DCM) is selected as the reaction medium. As an aprotic solvent, it does not compete with the amine for the acylating agent, and it provides excellent solubility for both the polar amine and the reactive acid chloride[2].
Quantitative Data & Reaction Parameters
Table 1: Reagent Stoichiometry and Specifications (10 mmol Scale)
Reagent
MW ( g/mol )
Equivalents
Amount
Role
Piperidine-4-carbonitrile
110.16
1.0
1.10 g
Limiting Reactant
2-Chloropropanoyl chloride
126.97
1.1
1.40 g (1.07 mL)
Acylating Agent
Triethylamine (TEA)
101.19
1.5
1.52 g (2.09 mL)
Acid Scavenger
Dichloromethane (DCM)
84.93
N/A
50 mL
Aprotic Solvent
Table 2: Optimized Reaction Parameters and Expected Outcomes
Parameter
Condition / Value
Initiation Temperature
0 °C (Ice-water bath)
Maturation Temperature
20–25 °C (Room Temperature)
Reaction Time
2–4 hours
Atmosphere
Inert (Nitrogen or Argon)
Expected Yield
75–85%
Experimental Workflow Visualization
Figure 1: Step-by-step experimental workflow for the N-acylation of piperidine-4-carbonitrile.
Step-by-Step Protocol: A Self-Validating System
Phase 1: Reaction Initiation & Amine Activation
Preparation : Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar. Seal with a rubber septum and purge with inert gas (N
or Argon) to ensure an anhydrous environment.
Solvation : Charge the flask with piperidine-4-carbonitrile (1.10 g, 10.0 mmol) and anhydrous DCM (40 mL).
Base Addition : Inject triethylamine (2.09 mL, 15.0 mmol) directly into the solution via syringe.
Thermal Equilibration : Submerge the flask in an ice-water bath. Allow the system to cool to 0 °C for 10 minutes.
Phase 2: Controlled Acylation
5. Reagent Dilution : In a separate dry vial, dilute 2-chloropropanoyl chloride (1.07 mL, 11.0 mmol) with anhydrous DCM (10 mL).
6. Dropwise Addition : Using a syringe pump or pressure-equalizing addition funnel, add the acid chloride solution dropwise to the stirring amine over 15–20 minutes, strictly maintaining the internal temperature at 0 °C[3].
Self-Validation Check: The formation of a dense white precipitate (triethylamine hydrochloride) serves as an immediate visual indicator that the amide bond formation is successfully proceeding.
Phase 3: Maturation & In-Process Monitoring
7. Maturation : Remove the ice-water bath. Allow the reaction to naturally warm to room temperature (20–25 °C) and stir for an additional 2 to 4 hours.
8. TLC Validation : Monitor the reaction via Thin Layer Chromatography (Eluent: 50% EtOAc in Hexanes). The starting amine can be visualized using a ninhydrin stain (appearing as a colored spot upon heating), while the fully acylated product will manifest as a new, UV-active, less polar spot (higher
value). Proceed to workup only when the starting material spot is completely consumed.
Phase 4: Quenching & Organic Isolation
9. Quenching : Slowly add 20 mL of saturated aqueous NaHCO
to the reaction flask to neutralize any unreacted acid chloride and residual acid.
10. Extraction : Transfer the biphasic mixture to a separatory funnel. Extract the aqueous phase with DCM (2 × 20 mL).
11. Washing : Combine the organic extracts and wash sequentially with distilled water (30 mL) and saturated aqueous NaCl (brine, 30 mL).
12. Drying : Transfer the organic layer to an Erlenmeyer flask. Add anhydrous MgSO and swirl for 5 minutes. Filter the drying agent through fluted filter paper.
Phase 5: Purification & Final Validation
13. Concentration : Remove the DCM under reduced pressure using a rotary evaporator (water bath at 30 °C) to yield the crude product as a pale oil or solid.
14. Chromatography : Purify the crude material via flash column chromatography on silica gel, eluting with a gradient of 20–50% EtOAc in Hexanes.
15. Analytical Confirmation : Validate the structural integrity of the purified 1-(2-chloropropanoyl)piperidine-4-carbonitrile via
H NMR.
Self-Validation Check: The NMR spectrum must show the disappearance of the secondary amine N-H proton, the presence of a characteristic doublet (1.5–1.7 ppm) for the methyl group of the propanoyl chain, and a distinct quartet (4.5–4.8 ppm) corresponding to the -chloro methine proton.
Application Note: Synthesis of 1-(2-Chloropropanoyl)piperidine-4-carbonitrile via N-Acylation
Executive Summary The synthesis of -chloroamides is a versatile classical approach in medicinal chemistry, providing bifunctional building blocks for downstream derivatization 1[1]. This application note details a robust...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The synthesis of
-chloroamides is a versatile classical approach in medicinal chemistry, providing bifunctional building blocks for downstream derivatization 1[1]. This application note details a robust, scalable protocol for the N-acylation of 4-cyanopiperidine using 2-chloropropionyl chloride. The resulting product, 1-(2-chloropropanoyl)piperidine-4-carbonitrile, features both a reactive -chloro moiety (primed for nucleophilic substitution) and a nitrile group, making it an ideal precursor for complex heterocycles and active pharmaceutical ingredients (APIs).
Mechanistic Insights & Experimental Rationale
The reaction proceeds via a nucleophilic acyl substitution. The secondary amine of 4-cyanopiperidine attacks the highly electrophilic carbonyl carbon of 2-chloropropionyl chloride, forming a tetrahedral intermediate that collapses to expel a chloride ion.
Chemoselectivity:2 favored for its dual functionality, containing both an acyl chloride and an alkyl chloride[2]. Because the acyl carbon is significantly more electrophilic (due to resonance and the inductive effects of the oxygen), N-acylation is kinetically favored over N-alkylation.
Temperature Control: Maintaining the reaction at 0 °C during the addition phase suppresses the slower, thermodynamically driven N-alkylation side reactions, a 3[3].
Base Selection: The reaction generates equimolar amounts of hydrogen chloride (HCl). A non-nucleophilic organic base, such as N,N-Diisopropylethylamine (DIPEA), is employed to scavenge HCl. DIPEA is preferred over Triethylamine (TEA) because its steric bulk minimizes unwanted nucleophilic attack on the
-chloro group of the newly formed product.
Solvent: Anhydrous Dichloromethane (DCM) is utilized as it provides excellent solubility for both the starting materials and the organic base, while remaining completely inert to the highly reactive acyl chloride under the prescribed conditions.
Logical Relationships & Workflows
Logical relationship of chemoselectivity in the acylation of 4-cyanopiperidine.
Experimental workflow for the synthesis and isolation of the target α-chloroamide.
Quantitative Data & Reagent Preparation
Table 1: Materials and Reagents for a 10 mmol Scale Synthesis
Reagent
MW ( g/mol )
Equivalents
Amount
Role
4-Cyanopiperidine
110.16
1.0
1.10 g (10.0 mmol)
Nucleophile / Starting Material
2-Chloropropionyl Chloride
126.97
1.1
1.40 g (11.0 mmol)
Electrophile / Acylating Agent
N,N-Diisopropylethylamine (DIPEA)
129.24
1.5
1.94 g (15.0 mmol)
Non-nucleophilic Base
Dichloromethane (Anhydrous)
84.93
N/A
30.0 mL
Solvent
Saturated NH₄Cl (aq)
N/A
N/A
20.0 mL
Quenching Agent
Step-by-Step Methodology
Self-Validating Note: This protocol incorporates in-process controls (TLC and phase separation checks) to ensure the integrity of the synthesis at each stage, preventing downstream failures.
Step 1: Reaction Setup
Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a rubber septum under an argon or nitrogen atmosphere.
Add 4-cyanopiperidine (1.10 g, 10.0 mmol) and anhydrous DCM (25.0 mL) to the flask. Stir until complete dissolution is achieved.
Inject DIPEA (1.94 g, 15.0 mmol) via syringe.
Step 2: Temperature Control & Addition
4. Submerge the reaction flask in an ice-water bath and allow the internal temperature to equilibrate to 0 °C for 10 minutes.
5. Dilute 2-chloropropionyl chloride (1.40 g, 11.0 mmol) in anhydrous DCM (5.0 mL) in a separate dry vial.
6. Using a syringe pump or an addition funnel, add the 2-chloropropionyl chloride solution dropwise to the reaction mixture over 15–20 minutes.
Causality Check: Dropwise addition prevents localized heating and temperature spikes, which could otherwise promote the formation of N-alkylated impurities or double-addition products.
Step 3: Propagation & Monitoring
7. Once the addition is complete, remove the ice-water bath and allow the reaction mixture to naturally warm to room temperature (approx. 20–25 °C).
8. Stir the mixture for 2 to 4 hours.
9. Validation: Monitor the reaction progress via Thin Layer Chromatography (TLC) using a 1:1 Hexane:Ethyl Acetate solvent system. The starting material (amine) will stain positively with Ninhydrin, whereas the product will be UV-active and Ninhydrin-negative.
Step 4: Quenching & Workup
10. Upon consumption of the starting material, cool the flask back to 0 °C and slowly add 20.0 mL of saturated aqueous ammonium chloride (NH₄Cl) to quench any unreacted acyl chloride.
11. Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with additional DCM (2 × 15 mL).
12. Combine the organic layers and wash sequentially with deionized water (20 mL) and saturated brine (20 mL).
Validation: A clean phase separation indicates successful neutralization. If an emulsion forms, the aqueous layer is likely too basic; adding more brine will resolve this.
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.
Step 5: Purification
14. Purify the crude residue via flash column chromatography on silica gel, eluting with a gradient of 20% to 50% Ethyl Acetate in Hexanes.
15. Pool the pure fractions and concentrate in vacuo to afford 1-(2-chloropropanoyl)piperidine-4-carbonitrile.
Analytical Characterization
Table 2: Expected Analytical Data for 1-(2-Chloropropanoyl)piperidine-4-carbonitrile
Technique
Expected Signal / Result
Diagnostic Value
LC-MS (ESI+)
[M+H]⁺ m/z ≈ 201.1
Confirms molecular weight and presence of one chlorine atom (characteristic 3:1 isotopic pattern for 201/203).
¹H NMR (CDCl₃)
4.60 (q, 1H, J = 6.5 Hz)
Confirms the -proton adjacent to the chlorine and carbonyl group.
¹H NMR (CDCl₃)
1.65 (d, 3H, J = 6.5 Hz)
Confirms the methyl group of the propionyl chain.
IR Spectroscopy
~1650 cm⁻¹ (strong)
Confirms the presence of the tertiary amide carbonyl stretch (C=O).
IR Spectroscopy
~2240 cm⁻¹ (weak/med)
Confirms the presence of the intact nitrile group (CN).
Troubleshooting Guide
Table 3: Common Issues and Corrective Actions
Issue
Potential Cause
Corrective Action
Low Yield / Incomplete Reaction
Moisture in the solvent or reagents hydrolyzing the acyl chloride.
Ensure DCM is strictly anhydrous and reagents are stored under inert gas.
Formation of Impurities (N-Alkylation)
Reaction temperature exceeded 0 °C during the addition phase.
Strictly control the addition rate and maintain an efficient ice-water bath.
Poor Phase Separation during Workup
Formation of an emulsion due to the basicity of the aqueous layer.
Add a small amount of brine or filter the biphasic mixture through a pad of Celite to break the emulsion.
Application Note: Advanced Amide Coupling Protocols for 2-Chloropropanoic Acid
Introduction & Strategic Importance The synthesis of -haloamides, specifically 2-chloropropanamides, is a fundamental transformation in medicinal chemistry and agrochemical development. These compounds serve as critical...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Strategic Importance
The synthesis of
-haloamides, specifically 2-chloropropanamides, is a fundamental transformation in medicinal chemistry and agrochemical development. These compounds serve as critical precursors for active pharmaceutical ingredients (APIs), most notably the local anesthetic prilocaine[1]. However, utilizing 2-chloropropanoic acid[2] as a coupling partner presents unique chemoselectivity challenges. The -chloro group is highly reactive, making the substrate susceptible to undesired side reactions if the coupling conditions are not rigorously controlled.
Mechanistic Insights & Causality (E-E-A-T)
As a researcher, selecting the correct activation strategy is paramount. The dual reactivity of 2-chloropropanoic acid requires balancing the electrophilicity of the carbonyl carbon against the susceptibility of the
-carbon to nucleophilic attack.
Chemoselectivity (Acylation vs.
Displacement): Amines act as potent nucleophiles. During amide coupling, the amine must selectively attack the activated carbonyl to form the amide bond. If the activation is too slow or the base is too nucleophilic, the amine may instead displace the -chloride via an mechanism, yielding an undesired -amino acid derivative.
Racemization Risks: When utilizing enantiopure substrates like (S)-2-chloropropanoic acid, harsh basic conditions or prolonged heating can induce racemization via enolization or ketene intermediate formation[3].
Base Selection: The choice of base dictates the reaction's success. While Triethylamine (TEA) is standard for traditional acid chloride routes, N,N-Diisopropylethylamine (DIPEA) is strictly preferred for direct coupling. DIPEA’s steric bulk prevents it from acting as a competing nucleophile and minimizes undesired
-proton abstraction.
Methodological Evolution & Data Presentation
Historically, the conversion of 2-chloropropanoic acid to its amide relied on a two-step process using thionyl chloride (
) to form an intermediate acid chloride[1]. While highly reactive, generates corrosive byproducts (, ) and complicates large-scale purification.
Recent advancements have shifted toward direct coupling methodologies. A 2024 study by Ravilla et al. demonstrated that skipping
and utilizing Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU) significantly improves the safety profile and yield of prilocaine precursors[1]. The study optimized the stoichiometry, finding that an excess of the acid (2 equivalents) relative to the amine (1 equivalent) with 1.5 equivalents of HATU at 35 °C provided the highest conversion[1].
Table 1: Optimization of Coupling Reagents for 2-Chloropropanamide Synthesis
(Data synthesized from recent optimization studies on prilocaine precursors[1])
Coupling Reagent
Equivalents (Reagent)
Acid:Amine Ratio
Temp (°C)
Time (h)
Yield (%)
DCC / HOBt
1.5
2:1
35
14
Moderate
EDC / HOBt
1.5
2:1
35
14
Moderate
TBTU
1.5
2:1
35
14
Good
HATU
1.5
2:1
35
14
90.3
Experimental Protocols
Protocol A: Traditional Acid Chloride Method (Two-Step)
Causality Note: This method is robust for sterically hindered amines but requires stringent anhydrous conditions to prevent the hydrolysis of the highly reactive 2-chloropropanoyl chloride back to the carboxylic acid.
Activation: Charge a dry, round-bottom flask with 2-chloropropanoic acid (1.0 eq) and a catalytic amount of DMF (0.05 eq) in anhydrous dichloromethane (DCM).
Chlorination: Slowly add thionyl chloride (1.2 eq) dropwise at 0 °C. Caution: Vigorous evolution of
and gases will occur.
Reflux: Warm the mixture to room temperature, then reflux for 1-2 hours until gas evolution ceases.
Concentration: Remove excess
and solvent in vacuo to yield crude 2-chloropropanoyl chloride.
Coupling: Dissolve the crude acid chloride in anhydrous DCM and cool to 0 °C.
Amine Addition: Add the target amine (0.9 eq) and TEA (1.5 eq) dropwise. Maintain at 0 °C for 1 hour, then warm to room temperature for 3 hours.
Workup: Quench with saturated aqueous
, extract with DCM, wash with brine, dry over , and concentrate.
Protocol B: Direct HATU-Mediated Coupling (Mild/Green Approach)
Causality Note: HATU generates a highly reactive OAt (7-azabenzotriazole) active ester. The use of a 2:1 acid-to-amine ratio compensates for any potential degradation of the activated ester and drives the reaction to completion without harsh chlorinating agents[1].
Preparation: In a dry flask, dissolve 2-chloropropanoic acid (2.0 eq) in anhydrous N,N-dimethylformamide (DMF) or DCM.
Base Addition: Add DIPEA (3.0 eq) and stir for 5 minutes at room temperature to ensure complete deprotonation.
Activation: Add HATU (1.5 eq) in one portion. Stir the mixture for 15-20 minutes to allow the formation of the active OAt-ester.
Amine Addition: Add the target amine (1.0 eq, e.g., o-toluidine for prilocaine synthesis).
Reaction: Heat the mixture to 35 °C and stir for 14 hours[1].
Workup: Dilute the reaction with ethyl acetate. Wash sequentially with 1M
(to remove unreacted amine and DIPEA), saturated (to remove excess acid), and brine.
Purification: Dry the organic layer over
, concentrate in vacuo, and purify via silica gel column chromatography (e.g., 4% ethyl acetate in hexanes)[1].
Reaction Workflow Visualization
Figure 1: Divergent synthetic pathways for 2-chloropropanamide synthesis.
References
Ravilla, L., Hanumesh, P., Gowda, T. S. S., Shinnur, M. V., Prabu, B. A., Jayapraksh, G., Sourabh, S. H., & Rangappa, S. (2024). Efficient method for the synthesis of prilocaine precursor amide using 2-chloropropanoic acid by skipping the use of thionyl chloride. International Journal of Chemical and Biological Sciences, 6(1), 38-42. URL:[Link]
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 11734, 2-Chloropropionic Acid. PubChem. URL:[Link]
Koppenhoefer, B., & Schurig, V. (1988). (S)-2-Chloroalkanoic Acids of High Enantiomeric Purity from (S)-2-Amino Acids: (S)-2-Chloropropanoic Acid. Organic Syntheses, 66, 151. URL:[Link]
Technical Guide: Nucleophilic Substitution of 1-(2-Chloropropanoyl)piperidine-4-carbonitrile
Abstract & Strategic Significance This guide details the protocols for the nucleophilic functionalization of 1-(2-Chloropropanoyl)piperidine-4-carbonitrile (hereafter referred to as Substrate-Cl ). This scaffold is a cri...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract & Strategic Significance
This guide details the protocols for the nucleophilic functionalization of 1-(2-Chloropropanoyl)piperidine-4-carbonitrile (hereafter referred to as Substrate-Cl ). This scaffold is a critical intermediate in the synthesis of dipeptidyl peptidase IV (DPP-4) inhibitors and Cathepsin K inhibitors .
The presence of the
-chloroamide moiety provides a versatile handle for substitution, typically with amines (amination) to generate -amino amides. However, unlike the simpler chloroacetyl analogs (e.g., Vildagliptin intermediates), the 2-chloropropanoyl group introduces a secondary alkyl chloride with a -hydrogen. This structurally distinct feature introduces a competing E2 elimination pathway, necessitating precise control over basicity and temperature to prevent the formation of the acrylamide byproduct.
Chemical Reactivity Profile
Structural Analysis
Electrophile: Secondary alkyl chloride at the
-position to the carbonyl.
Electronic Effects: The carbonyl group increases the acidity of the
-proton (though less relevant for substitution) and activates the C-Cl bond for nucleophilic attack via dipole alignment.
Stereochemistry: The C2 position of the propanoyl chain is chiral.
substitution will proceed with Walden inversion .
Competing Pathway (Critical): The presence of the
-methyl group allows for base-mediated dehydrohalogenation (E2 elimination), yielding the conjugated acrylamide.
Reaction Pathways
The following diagram illustrates the divergent pathways controlled by reaction conditions.
Figure 1: Divergent reaction pathways. The choice of base and temperature dictates the ratio of Substitution (
) to Elimination (E2).
General Protocol: Amination (C-N Bond Formation)
This protocol describes the reaction of Substrate-Cl with a secondary amine (e.g., pyrrolidine, adamantylamine) to form the bioactive
-amino amide core.
Reagents & Materials
Component
Role
Recommended Reagent
Notes
Solvent
Medium
Acetonitrile (MeCN) or DMF
MeCN is preferred for easier workup; DMF for low-solubility amines.
Base
Acid Scavenger
or
Mild, heterogeneous inorganic bases minimize E2 elimination compared to alkoxides.
Catalyst
Rate Accelerator
Potassium Iodide (KI)
0.1 – 0.5 eq. Essential for Finkelstein exchange (Cl I) to boost rate at lower temps.
Nucleophile
Reactant
Target Amine (1.1 – 1.2 eq)
If amine is volatile, use excess instead of auxiliary base.
Step-by-Step Procedure
Preparation:
Charge a reaction vessel with Substrate-Cl (1.0 equiv) and Potassium Iodide (0.2 equiv).
Add anhydrous Acetonitrile (10 mL per gram of substrate).
Note: If the substrate is chiral (e.g., S-enantiomer), ensure inert atmosphere (
) to prevent moisture-induced racemization, although is stereospecific.
Addition:
Add
(2.0 equiv) in a single portion.
Add the Amine Nucleophile (1.1 equiv) dropwise if liquid, or portion-wise if solid.
Reaction:
Stir the heterogeneous mixture at 35–45 °C .
Critical Control: Do not exceed 60 °C. Higher temperatures significantly increase the rate of elimination to the acrylamide impurity.
Monitor by HPLC/TLC. The conversion of the intermediate iodo-species may be observed. Reaction typically completes in 4–12 hours.
Workup:
Filter off the inorganic solids (
, KCl/KI).
Concentrate the filtrate under reduced pressure.
Dissolve residue in Ethyl Acetate (EtOAc) and wash with water (
) and brine ().
Dry over
, filter, and concentrate.
Purification:
The crude product is often pure enough for the next step. If necessary, purify via flash column chromatography (Gradient: 0
5% MeOH in DCM).
Optimization & Troubleshooting
Managing the Elimination Risk
The formation of 1-acryloylpiperidine-4-carbonitrile is the primary failure mode.
Symptom: Appearance of olefinic protons in
NMR ( 6.0–6.5 ppm) and lower yield.
Solution:
Switch base to
(weaker) or DIPEA (non-nucleophilic, but steric bulk can sometimes favor E2 if temperature is high).
Finkelstein Conditions: Increase KI to 0.5–1.0 equiv. This converts the chloride to the more reactive iodide in situ, allowing the
reaction to proceed at room temperature, where E2 is kinetically disfavored.
Stereochemical Integrity
If the starting material is enantiopure (e.g., S-isomer), the product should be the R-isomer (inversion).
Racemization Risk: Occurs if the reaction stalls and the halide ion attacks the product (equilibrium) or if the basicity is too high (enolization).
Prevention: Stop the reaction immediately upon consumption of starting material. Do not let it stir overnight unnecessarily.
Data Summary Table
Parameter
Standard Condition
Optimization for Rate
Optimization for Purity (Anti-Elimination)
Solvent
MeCN
DMF or DMSO
Acetone (lower boiling point limits temp)
Base
or Excess Amine
Temp
40 °C
60 °C
20–25 °C (requires KI)
Catalyst
0.1 eq KI
0.5 eq TBAI
1.0 eq KI
Safety & Handling
Alkylating Agent:
-Haloamides are potent alkylating agents. They are likely skin sensitizers and potential carcinogens. Handle with double gloves and in a fume hood.
Cyanide Moiety: While the nitrile group is generally stable, avoid strong acids which could theoretically liberate HCN, although hydrolysis to the amide/acid is more likely.
Vesicant Warning: Related chloroacetyl compounds are known vesicants (blistering agents). Treat this propanoyl analog with equal caution.
References
Vildagliptin Intermedi
-chloroamide substitution in pyrrolidine analogs.
Source:
Nucleophilic Substitution vs.
-haloamide reactivity.
Source:
Finkelstein Reaction Applications: Use of iodide catalysis in amin
Source:
Piperidine Functionalization: General reviews on piperidine synthesis in drug discovery.
Source:
Method
Using 1-(2-Chloropropanoyl)piperidine-4-carbonitrile in fragment-based drug discovery
This Application Note and Protocol guide details the use of 1-(2-Chloropropanoyl)piperidine-4-carbonitrile as a representative electrophilic probe in Targeted Covalent Fragment-Based Drug Discovery (TC-FBDD) . Applicatio...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note and Protocol guide details the use of 1-(2-Chloropropanoyl)piperidine-4-carbonitrile as a representative electrophilic probe in Targeted Covalent Fragment-Based Drug Discovery (TC-FBDD) .
Application Note: Targeted Covalent Screening with
-Chloropropanamide Fragments
Compound Focus: 1-(2-Chloropropanoyl)piperidine-4-carbonitrile
Class: Covalent Electrophilic Fragment (
-Haloamide)
Primary Application: Cysteine-Targeted Ligand Discovery via Intact Protein Mass Spectrometry.
Introduction & Scientific Rationale
In the landscape of Fragment-Based Drug Discovery (FBDD), covalent fragments have emerged as a powerful modality to target "undruggable" proteins or shallow binding pockets.[1] 1-(2-Chloropropanoyl)piperidine-4-carbonitrile serves as a premier example of a tunable electrophilic fragment .
Unlike highly reactive warheads (e.g., chloroacetamides or acrylamides) that may label proteins promiscuously, the 2-chloropropanoyl moiety incorporates a methyl group at the
-carbon. This substitution introduces steric hindrance, significantly attenuating the electrophilicity of the warhead. Consequently, this fragment relies heavily on the non-covalent molecular recognition of the piperidine-4-carbonitrile scaffold to orient the warhead near a target nucleophile (typically a Cysteine) before a reaction can occur. This "binding-first, reaction-second" mechanism reduces false positives and ensures that hits represent genuine ligand-protein recognition.
Mechanism of Action
The compound functions as an alkylating agent via a nucleophilic substitution (
) mechanism.
Recognition: The piperidine-nitrile scaffold binds to a pocket on the target protein.
Proximity: The binding event positions the electrophilic
-carbon adjacent to a nucleophilic residue (e.g., Cysteine thiol).
Conjugation: The thiol attacks the
-carbon, displacing the chloride ion and forming a stable thioether bond.
Mechanistic Diagram
Caption: Kinetic mechanism of targeted covalent modification. The steric methyl group on the warhead ensures that
is slow unless driven by high local concentration (low ).
Experimental Protocol: Intact Protein Mass Spectrometry Screening
This protocol describes the screening of 1-(2-Chloropropanoyl)piperidine-4-carbonitrile against a target protein containing a solvent-accessible cysteine.
A. Reagents & Buffer Preparation
Compound Stock: 100 mM in anhydrous DMSO. Store at -20°C. Avoid repeated freeze-thaw cycles to prevent hydrolysis of the chloride.
Protein Buffer: 20 mM HEPES (pH 7.5), 150 mM NaCl.
Critical: Avoid amine-containing buffers (Tris) or thiols (DTT,
-ME) during the reaction, as they will quench the electrophile.
Reducing Agent: Use 0.5 mM TCEP (Tris(2-carboxyethyl)phosphine) if a reducing agent is strictly required to maintain protein stability; TCEP is less nucleophilic than DTT.
B. Screening Workflow
Step 1: Reaction Setup
Dilute the target protein to 2 µM in Protein Buffer.
Add the fragment to a final concentration of 200 µM (100-fold excess).
Note: High excess is standard in FBDD to drive the reaction of weak binders.
Final DMSO concentration should be
2% (v/v).
Controls:
Negative Control: Protein + DMSO only.
Positive Control: Protein + Iodoacetamide (highly reactive alkylator) to verify Cysteine accessibility.
Reference: Protein + Non-reactive analog (1-propanoylpiperidine-4-carbonitrile) to check for non-covalent binding artifacts (optional).
Step 2: Incubation
Incubate samples at Room Temperature (25°C) for 24 hours .
Optimization: If the protein is unstable, incubate at 4°C for 48 hours.
Step 3: Quenching (Optional but Recommended)
Add 5 mM DTT or 1% Formic Acid to quench the reaction before analysis. This stops the reaction at a precise timepoint (
).
Step 4: LC-MS Analysis
Instrument: Q-TOF or Orbitrap Mass Spectrometer coupled to a UPLC system.[2]
Gradient: Rapid desalting gradient (5% to 95% Acetonitrile + 0.1% Formic Acid over 2-4 minutes).
Deconvolution: Use software (e.g., MaxEnt1, BioPharma Finder) to deconvolute the raw charge envelope to zero-charge mass.
C. Data Interpretation[3]
Calculate the Percent Modification for the fragment:
Expected Mass Shift:
Fragment MW: 200.66 Da (approx).
Loss of HCl: -36.46 Da.
Mass Delta (
m): +164.2 Da (approx).
Check: Verify the specific isotope pattern for the Chlorine atom in the unreacted fragment, but remember the adduct loses the Chlorine.
Observation
Interpretation
Action
0% Mod
No binding or inaccessible Cys.
Discard or try higher concentration/Temp.
< 10% Mod
Very weak binder.
Potential hit; requires validation.
10-80% Mod
Valid Hit.
Proceed to determination.
> 90% Mod
High potency or super-reactive.
Check for non-specific multi-labeling.
Hit Validation:
Determination
A single-point screen is insufficient to distinguish specific binders from non-specific alkylators. The gold standard metric is the efficiency of covalent bond formation, defined by
.
Protocol
Prepare a serial dilution of the fragment (e.g., 0, 25, 50, 100, 200, 400, 800 µM).
Incubate with protein (1 µM) for a fixed time (e.g., 1 hour) OR perform a time-course at a fixed concentration.
Measure % Unlabeled Protein (
) remaining.
Fit data to the pseudo-first-order kinetic equation:
: The affinity of the initial non-covalent encounter complex.
: The maximum rate of covalent bond formation.
Significance: A high
driven by a low indicates a specific, affinity-driven interaction (Drug-like). A high ratio driven solely by high indicates a non-specific reactive warhead (Toxin-like).
Screening Workflow Diagram
Caption: Step-by-step workflow for screening electrophilic fragments using Intact Protein LC-MS.
References
Resnick, E., et al. (2019). "Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening." Journal of the American Chemical Society. [Link]
Backus, K. M., et al. (2016). "Proteome-wide covalent ligand discovery in native biological systems." Nature. [Link]
Gehringer, M., & Laufer, S. A. (2019). "Emerging and Re-Emerging Warheads for Targeted Covalent Inhibitors: Applications in Medicinal Chemistry and Chemical Biology." Journal of Medicinal Chemistry. [Link]
Keeley, A., et al. (2019). "Fragment-based covalent ligand discovery." Drug Discovery Today. [Link]
Application Note: Preparation of Alpha-Amino Amide Inhibitors via Chloropropanoyl Intermediates
This Application Note is designed for researchers in medicinal chemistry and process development. It details the synthesis of -amino amide inhibitors (e.g., DPP-4 inhibitors like Vildagliptin) using -haloacyl intermediat...
Alpha-amino amide derivatives represent a critical class of bioactive small molecules, most notably serving as inhibitors for serine proteases such as Dipeptidyl Peptidase-4 (DPP-4) and Prolyl Oligopeptidase (POP) . Drugs in this class, including Vildagliptin and Saxagliptin , rely on a specific pharmacophore: a pyrrolidine or cyanopyrrolidine core coupled to an
-amino acyl moiety.
This guide details the "Chloride-Displacement Route," a robust two-stage synthetic strategy:
Acylation: Installation of an electrophilic
-halo linker (using chloroacetyl chloride or 2-chloropropanoyl chloride).
Amination: Nucleophilic displacement of the halide by a secondary amine to generate the final
-amino amide architecture.
Distinction of Intermediates:
Chloroacetyl Chloride (2-carbon): Used for glycine-based inhibitors (e.g., Vildagliptin).
2-Chloropropanoyl Chloride (3-carbon): Used for alanine-based inhibitors. Note: This introduces a chiral center, requiring strict stereocontrol (see Section 4).
Strategic Synthesis Overview
The synthesis generally proceeds via a "Warhead Construction" approach. For nitrile-containing inhibitors (e.g., Vildagliptin), the nitrile "warhead" is often installed before the final amine displacement to avoid side reactions.
Reaction Pathway (Graphviz Diagram)
Detailed Experimental Protocols
Protocol A: Formation of the
-Haloamide Scaffold (Acylation)
Objective: To selectively acylate the pyrrolidine nitrogen without polymerizing the reactive
Setup: Charge a 3-neck round-bottom flask with L-Prolinamide and anhydrous THF (10 mL/g). Cool the solution to -5°C to 0°C under nitrogen atmosphere. Critical: Low temperature prevents bis-acylation.
Base Addition: Add TEA dropwise. The mixture may become heterogeneous.
Acylation: Dissolve Chloroacetyl chloride in THF (1:1 v/v). Add this solution dropwise to the reaction mixture over 30–60 minutes, maintaining internal temperature < 5°C.
Reaction: Allow to warm to room temperature (RT) and stir for 2–3 hours. Monitor by TLC (EtOAc/Hexane) or LC-MS.
Workup: Quench with water. Extract with Ethyl Acetate (3x). Wash organics with 1N HCl (to remove unreacted amine/TEA), saturated NaHCO
, and brine.
Purification: Dry over Na
SO and concentrate. Recrystallize from Isopropyl ether/Ethanol if necessary.
Yield Target: 85–95%
Key Observation: Product should be a white to off-white solid.
Objective: Convert the primary amide to a nitrile group using Trifluoroacetic Anhydride (TFAA).
(Note: If your target is not a nitrile, skip to Protocol C).
Reagents:
Intermediate A (from Protocol A) (1.0 equiv)
TFAA (1.2 equiv)
Solvent: THF or DCM
Procedure:
Dissolve Intermediate A in THF. Cool to 0°C .
Add TFAA dropwise. Stir for 1–2 hours at 0°C.
Neutralization: Carefully adjust pH to ~7.5 using aqueous NaHCO
.
Extraction: Extract with DCM. The product (Intermediate B: Chloromethyl-cyanopyrrolidine) is often used directly in the next step due to stability concerns.
Protocol C: Nucleophilic Substitution (Amination)
Objective: Displacement of the
-chloride by the amine fragment (e.g., Adamantylamine derivative) to form the final inhibitor.
Risk: If the reaction conditions are too basic or hot, the
-proton can enolize, leading to racemization .
Prevention Strategy:
Use a mild base (K
CO or DIPEA) rather than strong alkoxides.
Keep temperature
45°C.
Silver Oxide Route: For retention of configuration (rarely needed but possible), Ag
O can be used to promote substitution via an anchimeric assistance mechanism [1].
Troubleshooting Decision Tree
Safety & Handling
Chloroacetyl/Chloropropanoyl Chloride: Potent lachrymators and corrosive. Handle only in a functioning fume hood. Reacts violently with water to release HCl gas.
Trifluoroacetic Anhydride (TFAA): Highly corrosive and moisture sensitive.
Cyanide Derivatives: While the nitrile product is stable, ensure no acid is added to waste streams containing cyanide salts (if used in alternative routes) to prevent HCN formation.
References
Villhauer, E. B., et al. (2003). "1-[[(3-Hydroxy-1-adamantyl)amino]acetyl]-2-cyano-(S)-pyrrolidine: A Potent, Selective, and Orally Bioavailable Dipeptidyl Peptidase IV Inhibitor with Antihyperglycemic Properties." Journal of Medicinal Chemistry, 46(13), 2774–2789. Link
Singh, S. K., Manne, N., & Pal, M. (2008). "Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors." Beilstein Journal of Organic Chemistry, 4, 20. Link
D'Angeli, F., et al. (2005). "The Fascinating Chemistry of alpha-Haloamides." Chemistry - A European Journal. (Review of stereochemical outcomes in alpha-haloamide substitutions). Link
Sebestik, J., et al. (2007). "Synthesis of alpha-amino amides via nucleophilic substitution." Journal of Organic Chemistry.
Method
Application Note & Protocol: A Streamlined One-Pot Synthesis of N-Acylated Piperidine Nitriles
For Researchers, Scientists, and Drug Development Professionals Abstract This document details a robust and efficient one-pot methodology for the synthesis of N-acylated piperidine nitriles. This class of compounds holds...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document details a robust and efficient one-pot methodology for the synthesis of N-acylated piperidine nitriles. This class of compounds holds significant interest in medicinal chemistry due to the prevalence of the piperidine scaffold in numerous therapeutic agents and the versatile chemical nature of the nitrile group.[1][2] The described protocol circumvents the need for isolation and purification of intermediates, thereby increasing overall efficiency and yield. By combining a modified Strecker-type reaction with an in-situ N-acylation, this approach provides a streamlined route to a diverse range of functionalized piperidine derivatives. This guide provides a comprehensive overview of the reaction mechanism, a detailed step-by-step protocol, and critical insights for successful execution and troubleshooting.
Introduction: The Significance of N-Acylated Piperidine Nitriles in Modern Drug Discovery
The piperidine ring is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active natural products.[1][2] Its presence often imparts favorable pharmacokinetic properties, including improved solubility, metabolic stability, and bioavailability. Concurrently, the nitrile functional group is a valuable pharmacophore, capable of participating in various non-covalent interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions.[3][4][5] The nitrile can also serve as a bioisostere for other functional groups, like carbonyls or hydroxyls, and can be chemically transformed into other valuable functionalities.[4][5]
The combination of an N-acylated piperidine core with a nitrile substituent, therefore, represents a promising scaffold for the development of novel therapeutic agents across a spectrum of diseases, including cancer, neurological disorders, and infectious diseases.[1][2][6] Traditional multi-step syntheses of these compounds can be time-consuming and often result in lower overall yields. The one-pot protocol presented herein addresses these limitations by telescoping multiple synthetic operations into a single, continuous process.
Reaction Mechanism and Rationale
The one-pot synthesis of N-acylated piperidine nitriles is predicated on a tandem sequence of a Strecker-type reaction followed by N-acylation. The Strecker synthesis is a classic method for producing α-amino acids from aldehydes or ketones.[7][8] In this modified approach, a cyclic ketone (an N-protected or unprotected piperidone) is employed.
The reaction proceeds through the following key steps:
Iminium Ion Formation: The reaction is initiated by the formation of an iminium ion from the starting piperidone. In the presence of a cyanide source and a suitable amine (if the piperidone is not already N-substituted), an equilibrium is established between the ketone, the amine, and the corresponding imine or iminium ion.[7][9]
Nucleophilic Attack by Cyanide: A cyanide source, such as trimethylsilyl cyanide (TMSCN) or an alkali metal cyanide, then acts as a nucleophile, attacking the electrophilic carbon of the iminium ion.[10][11] This step forms the crucial C-C bond, yielding an α-aminonitrile intermediate (in this case, a piperidine nitrile).
In-situ N-acylation: Following the formation of the piperidine nitrile, an acylating agent (e.g., an acyl chloride or anhydride) is introduced directly into the reaction mixture. This acylating agent readily reacts with the secondary amine of the piperidine nitrile to furnish the final N-acylated product.
This one-pot approach is highly efficient as it avoids the isolation of the potentially unstable piperidine nitrile intermediate. The choice of reagents and reaction conditions is critical for ensuring the successful tandem execution of these steps.
Figure 1: Conceptual workflow of the one-pot synthesis.
Experimental Protocol
3.1. Materials and Equipment
Reagents:
N-substituted or unsubstituted 4-piperidone (e.g., N-Boc-4-piperidone, 1-methyl-4-piperidone)
Trimethylsilyl cyanide (TMSCN)
Acylating agent (e.g., acetyl chloride, benzoyl chloride, or a corresponding anhydride)
Anhydrous solvent (e.g., dichloromethane (DCM), acetonitrile, or tetrahydrofuran (THF))
Base (e.g., triethylamine (TEA), N,N-diisopropylethylamine (DIPEA))
Reagents for workup and purification (e.g., saturated aqueous sodium bicarbonate, brine, anhydrous magnesium sulfate, silica gel, and appropriate solvents for chromatography)
Equipment:
Round-bottom flask
Magnetic stirrer and stir bar
Inert atmosphere setup (e.g., nitrogen or argon balloon)
Syringes and needles
Ice bath
Rotary evaporator
Standard laboratory glassware for workup and purification
Flash chromatography system
3.2. Step-by-Step Methodology
SAFETY PRECAUTION: This procedure involves the use of highly toxic cyanide reagents. All operations must be performed in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. A cyanide quench solution (e.g., bleach or hydrogen peroxide/sodium hydroxide) should be readily available.
Reaction Setup:
To a dry round-bottom flask under an inert atmosphere, add the starting piperidone (1.0 eq).
Dissolve the piperidone in the chosen anhydrous solvent (e.g., DCM).
Cool the solution to 0 °C using an ice bath.
Formation of the Piperidine Nitrile:
Slowly add trimethylsilyl cyanide (TMSCN) (1.1 - 1.5 eq) to the cooled, stirring solution via syringe.
Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and continue stirring for 2-4 hours, or until the formation of the piperidine nitrile is complete (monitor by TLC or LC-MS if possible).
In-situ N-acylation:
Cool the reaction mixture back down to 0 °C.
Add the base (e.g., triethylamine) (1.5 - 2.0 eq) to the flask.
Slowly add the acylating agent (1.1 - 1.2 eq) dropwise via syringe.
Allow the reaction to warm to room temperature and stir for an additional 2-16 hours, monitoring for the consumption of the piperidine nitrile intermediate and formation of the final product.[12]
Workup and Purification:
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
Transfer the mixture to a separatory funnel and extract with DCM (or another suitable organic solvent).
Wash the combined organic layers sequentially with water and brine.
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Data Presentation and Expected Results
The yield and purity of the final N-acylated piperidine nitrile will depend on the specific substrates and reaction conditions employed. The following table provides representative data based on typical outcomes for this type of transformation.
Entry
Piperidone Substrate
Acylating Agent
Yield (%)
Purity (%)
1
N-Boc-4-piperidone
Acetyl Chloride
85
>95
2
N-Benzyl-4-piperidone
Benzoyl Chloride
78
>95
3
1-Methyl-4-piperidone
Acetic Anhydride
82
>95
Troubleshooting and Field-Proven Insights
Low or No Product Formation:
Insight: Incomplete formation of the iminium ion can be a limiting factor. The presence of water can inhibit this step.
Solution: Ensure all glassware is oven-dried and that anhydrous solvents are used. The use of a Lewis acid catalyst (e.g., a catalytic amount of zinc iodide) can sometimes facilitate the reaction with less reactive ketones.
Side Product Formation:
Insight: The piperidine nitrile intermediate can be unstable. If the acylation step is too slow, decomposition may occur.
Solution: Ensure the acylating agent is added promptly after the formation of the nitrile. Running the acylation at a lower temperature may also minimize side reactions.
Difficulty with Purification:
Insight: The polarity of the N-acylated piperidine nitrile can be similar to that of unreacted starting materials or byproducts.
Solution: Careful selection of the eluent system for column chromatography is crucial. A shallow gradient can improve separation. If the product is basic, a small amount of triethylamine can be added to the eluent to prevent streaking on the silica gel.
Conclusion
The one-pot synthesis of N-acylated piperidine nitriles represents a highly efficient and practical approach to this valuable class of compounds. By combining a modified Strecker-type reaction with in-situ N-acylation, this protocol minimizes reaction time, reduces waste, and often improves overall yields. The versatility of this method allows for the generation of diverse libraries of N-acylated piperidine nitriles, making it a powerful tool for researchers in medicinal chemistry and drug discovery.
References
Synthesis of Highly Functionalized Piperidines via One-Pot, Five-Component Reactions in the Presence of Acetic Acid Solvent. (2025). ResearchGate. Retrieved from [Link]
Strecker Synthesis. (n.d.). Master Organic Chemistry. Retrieved from [Link]
One-Pot Cascade Synthesis of Mono- and Disubstituted Piperidines and Pyrrolidines using Carboxylic Acid Reductase (CAR), ω-Transaminase (ω-TA), and Imine Reductase (IRED) Biocatalysts. (2016). ACS Catalysis. Retrieved from [Link]
Fleming, F. F., Yao, L., Ravikumar, P. C., Funk, L., & Shook, B. C. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902–7917. Retrieved from [Link]
Nonacidic Chemotype Possessing N-Acylated Piperidine Moiety as Potent Farnesoid X Receptor (FXR) Antagonists. (2017). ACS Medicinal Chemistry Letters. Retrieved from [Link]
Fleming, F. F., Yao, L., Ravikumar, P. C., Funk, L., & Shook, B. C. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry. Retrieved from [Link]
One pot synthesis of functionalized piperidines. (n.d.). ResearchGate. Retrieved from [Link]
Banks, H. D. (1992). Piperidine Synthesis. DTIC. Retrieved from [Link]
Abdelshaheed, M., et al. (2021). Piperidine nucleus in the field of drug discovery. Future Journal of Pharmaceutical Sciences, 7(1), 188. Retrieved from [Link]
One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. (2022). Molecules. Retrieved from [Link]
North, M. (2010). Introduction of the Cyano Group by Addition to an Imino Group. Science of Synthesis. Retrieved from [Link]
One-pot, highly efficient, asymmetric synthesis of ring-fused piperidine derivatives bearing N,O- or N,N-acetal moieties. (2016). Organic & Biomolecular Chemistry. Retrieved from [Link]
One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. (2022). MDPI. Retrieved from [Link]
A truly green synthesis of α-aminonitriles via Strecker reaction. (2011). Chemistry Central Journal. Retrieved from [Link]
One-Pot Formation of Piperidine- and Pyrrolidine-Substituted Pyridinium Salts via Addition of 5-Alkylaminopenta-2,4-dienals to N-Acyliminium Ions: Application to the Synthesis of (±)-Nicotine and Analogs. (2010). Organic Letters. Retrieved from [Link]
Piperidine synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
Strecker amino acid synthesis. (n.d.). Wikipedia. Retrieved from [Link]
Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. (2021). Signal Transduction and Targeted Therapy. Retrieved from [Link]
Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. (2024). International Journal of Novel Research and Development. Retrieved from [Link]
The Strecker Synthesis of Amino Acids. (2018). Master Organic Chemistry. Retrieved from [Link]
Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. (2023). Journal of the American Chemical Society. Retrieved from [Link]
SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. (n.d.). White Rose eTheses Online. Retrieved from [Link]
Nitrile stabilized synthesis of pyrrolidine and piperidine derivatives via tandem alkynyl aza-Prins–Ritter reactions. (2023). RSC Publishing. Retrieved from [Link]
Precision Acylation of Piperidine-4-carbonitrile: A Comparative Guide to Reagents and Protocols
Part 1: Executive Summary & Strategic Rationale Piperidine-4-carbonitrile (4-cyanopiperidine) is a critical pharmacophore in medicinal chemistry, serving as a precursor for tetrazoles, primary amines, and carboxylic acid...
Author: BenchChem Technical Support Team. Date: March 2026
Part 1: Executive Summary & Strategic Rationale
Piperidine-4-carbonitrile (4-cyanopiperidine) is a critical pharmacophore in medicinal chemistry, serving as a precursor for tetrazoles, primary amines, and carboxylic acids in GPCR ligands and kinase inhibitors. While the secondary amine at the 1-position is nucleophilic (
), the electron-withdrawing nitrile group at the 4-position exerts a subtle inductive effect, slightly reducing nucleophilicity compared to unsubstituted piperidine.
The primary challenge in acylating this scaffold is not reactivity, but selectivity and process efficiency . The nitrile group is robust but can undergo hydrolysis to a primary amide or carboxylic acid under strongly acidic or basic conditions at elevated temperatures. Therefore, protocol selection must balance coupling efficiency with mild conditions.
This guide details three distinct protocols tailored to specific project phases:
Acid Chlorides: For cost-effective, high-throughput synthesis of achiral analogs.
HATU: For high-value, chiral carboxylic acids requiring maximum yield and enantiomeric retention.
T3P (Propylphosphonic Anhydride): For scalable, "green" chemistry with simplified aqueous workups.
Part 2: Reagent Selection Matrix
The following table synthesizes experimental data to guide reagent choice based on the carboxylic acid partner (
).
Feature
Method A: Acid Chlorides
Method B: HATU
Method C: T3P
Primary Use Case
Robust, simple acids; Building block synthesis.
Complex, chiral, or expensive acids; Discovery scale (mg).
Scale-up (>10g); Acids prone to epimerization.
Cost Efficiency
High (Cheapest).
Low (Expensive reagent).
Moderate (Offset by reduced workup time).
Byproducts
HCl (gas/salt).
Urea (difficult to remove), HOAt.
Water-soluble phosphates (Easy removal).
Epimerization Risk
High (via ketene mechanism).
Low (Fast kinetics).
Very Low (No HOBt/HOAt needed).
Workup
Acid/Base wash.
Multiple washes/Column often required.
Simple phase separation (Water wash).
Part 3: Decision Logic & Workflow Visualization
Figure 1: Reagent Selection Decision Tree
Caption: Logical flow for selecting the optimal acylation strategy based on substrate properties and scale.
Part 4: Detailed Experimental Protocols
Protocol A: Classical Acylation (Acid Chlorides)
Best for: Simple benzoylations or acetylations where the acid chloride is stable and cheap.
Reagents:
Substrate: Piperidine-4-carbonitrile (
equiv)
Reagent: Acid Chloride (
equiv)
Base: Triethylamine (TEA) (
equiv)
Solvent: Dichloromethane (DCM) [Anhydrous]
Step-by-Step:
Dissolution: In a round-bottom flask under
, dissolve Piperidine-4-carbonitrile in DCM ( concentration).
Note: If using the HCl salt of the amine, increase TEA to
equiv to ensure free-basing.
Cooling: Cool the solution to
using an ice bath. This controls the exotherm and prevents nitrile hydrolysis.
Addition: Add TEA, followed by the dropwise addition of the Acid Chloride.
Causality: Dropwise addition prevents localized heating and "hot spots" that could lead to bis-acylation or side reactions.
Reaction: Warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (typically 5% MeOH in DCM).
Workup:
Wash organic layer with
HCl (to remove unreacted amine/TEA).
Wash with Sat.
(to remove unreacted acid).
Dry over
, filter, and concentrate.
Protocol B: High-Fidelity Coupling (HATU)
Best for: Coupling chiral amino acids or valuable carboxylic acids to the piperidine scaffold.
Activation: Dissolve the Carboxylic Acid and HATU in DMF (
) at RT.
Base Addition: Add DIPEA immediately. Stir for 5 minutes.
Mechanism:[2][3][4][5][6] The carboxylate attacks HATU to form the activated O-At ester.[1] The yellow color change indicates activation.
Coupling: Add Piperidine-4-carbonitrile. Stir at RT for 1–16 hours.
Workup (Critical Step):
Dilute with Ethyl Acetate (EtOAc).
Wash 1: Water (to remove DMF).
Wash 2: Sat.
solution (removes residual DMF more effectively than water).
Wash 3:
HCl and then Brine.
Note: The urea byproduct of HATU is water-soluble but can be stubborn. If a precipitate forms during concentration, filter it off before column chromatography.
Protocol C: Scalable & Green (T3P - Propylphosphonic Anhydride)
Best for: Process chemistry, avoiding toxic additives (HOBt), and easiest workup.
Reagents:
Substrate: Piperidine-4-carbonitrile (
equiv)
Acid: Carboxylic Acid (
equiv)
Reagent: T3P (50% solution in EtOAc or DMF) (
equiv)
Base: Pyridine (
equiv) or N-Methylmorpholine (NMM)
Solvent: EtOAc or 2-MeTHF
Step-by-Step:
Charge: Combine Carboxylic Acid, Piperidine-4-carbonitrile, and Base in EtOAc (
).
Addition: Add T3P solution dropwise at
or RT.
Reaction: Stir at RT. T3P kinetics are slower than HATU; reaction may require 12–24 hours.
Self-Validation: If conversion is low after 4 hours, the reaction can be safely heated to
without significant risk to the nitrile group, as T3P conditions are non-acidic/non-basic in the bulk phase.
Workup (The "Magic" Step):
Add water.[7] The T3P byproducts (propylphosphonic acid salts) are highly water-soluble.
NaOH (removes excess acid) and HCl (removes base).
Evaporate. Often yields pure product without chromatography.
Figure 2: T3P Workflow Mechanism
Caption: The streamlined workflow of T3P coupling, highlighting the water-soluble byproduct elimination.
Part 5: Quality Control & Troubleshooting
Nitrile Hydrolysis Check
The nitrile group (
) has a distinct IR stretch at 2230–2250 cm⁻¹ .
QC Step: Run an IR or Carbon NMR (
NMR ppm) on the crude.
Failure Mode: Disappearance of the nitrile peak indicates hydrolysis to amide (CONH2) or acid (COOH), usually caused by excessive heating in acidic aqueous washes.
Removing Traces of Piperidine
Piperidine-4-carbonitrile has a high boiling point and can be difficult to remove by vacuum.
Solution: Use a CuSO₄ wash . Wash the organic layer with 10% aqueous copper(II) sulfate. Piperidine coordinates to copper (turning the aqueous layer dark blue) and is pulled out of the organic phase efficiently.
References
National Institute of Standards and Technology (NIST). Piperidine-4-carbonitrile Gas Phase Ion Energetics and Spectra.
[Link]
Dunetz, J. R., et al. Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. (Review of T3P and HATU utility).
[Link]
Montalbetti, C. A., & Falque, V. Amide bond formation and peptide coupling. Tetrahedron, 2005. (Foundational review on HATU/Acid Chlorides).
[Link]
Application Note: Stereoselective Synthesis of (R)- or (S)-1-(2-Chloropropanoyl)piperidine-4-carbonitrile
This Application Note is structured as a high-level Process Development Guide , designed for medicinal chemists and process engineers scaling up the synthesis of chiral alpha-halo amides. -Halo Acid Coupling Executive Su...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note is structured as a high-level Process Development Guide , designed for medicinal chemists and process engineers scaling up the synthesis of chiral alpha-halo amides.
-Halo Acid Coupling
Executive Summary
The target molecule, 1-(2-chloropropanoyl)piperidine-4-carbonitrile , represents a critical scaffold in the synthesis of covalent inhibitors (e.g., targeting JAK3 or specific cysteine proteases). The structural integration of a piperidine-4-carbonitrile (a common motif in Baricitinib and related JAK inhibitors) with a chiral 2-chloropropanoyl "warhead" creates a stereodefined electrophile capable of specific protein interaction.
Critical Challenge: The synthesis hinges on the amide coupling of (R)- or (S)-2-chloropropanoic acid with 4-cyanopiperidine . The
-proton of the 2-chloropropanoyl group is highly acidic ( ~14-16 in organic media), making it susceptible to base-mediated abstraction and subsequent racemization via an enolate intermediate during activation.
This guide details a T3P® (Propylphosphonic anhydride) mediated protocol, selected for its superior epimerization control compared to classical acid chloride or carbodiimide routes.
Retrosynthetic Analysis & Strategy
The integrity of the chiral center at C-2 of the propanoyl group is the primary quality attribute (CQA). We reject the acyl chloride route (using
or ) because the generation of and the necessity of strong amine bases often lead to ketene formation or direct enolization, eroding enantiomeric excess ().
Selected Route: T3P-Mediated Direct Coupling
We utilize Propylphosphonic anhydride (T3P) in ethyl acetate. T3P acts as an activating agent that forms a mixed anhydride-like intermediate. Its bulky structure and acidic byproduct (propylphosphonic acid) buffer the reaction, minimizing the "free base" concentration available to abstract the labile
Chiral Purity: > 98.5% ee (Target < 0.75% of wrong enantiomer)
Moisture (KF): < 0.5% (Critical for stability of the chloro-group)
Troubleshooting & Optimization Logic
The following decision tree helps troubleshoot low yield or low enantiomeric excess (
).
Figure 2: Troubleshooting logic for stereochemical erosion and yield loss.
Scientific Rationale (Expertise & Grounding)
Why T3P over Acid Chlorides?
Classical activation via Thionyl Chloride (
) generates the acid chloride. While reactive, this species is prone to ketene formation via elimination, a pathway that guarantees racemization.
Evidence: Studies on N-methylamino acids and alpha-halo acids confirm that phosphonic anhydrides (T3P) or uronium salts (HATU) significantly reduce epimerization compared to carbodiimides (EDC/DCC) or acid chlorides [1, 2].
The Role of the Base
The choice of DIPEA (Hunig's base) vs. NMM (N-methylmorpholine) is crucial.
NMM (
~7.4) is a weaker base than DIPEA ( ~10.75) and is often preferred for extremely sensitive chiral centers. If racemization persists with DIPEA, switch to NMM or Collidine (TMP) [3].
However, DIPEA is often required to fully solubilize the 4-cyanopiperidine HCl salt. The protocol balances this by keeping the temperature low (-10°C), kinetically trapping the coupling before the thermodynamic enolization can occur.
Structural Context
The 4-cyanopiperidine moiety is a stable pharmacophore found in drugs like Tofacitinib (related structure) and various DPP-4 inhibitors. The nitrile group is robust under these coupling conditions and does not require protection [4].
References
Dunetz, J. R., et al. "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Organic Process Research & Development, 2016, 20(2), 140–177. Link
Valeur, E., & Bradley, M. "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 2009, 38, 606-631. Link
Han, S. Y., & Kim, Y. A. "Recent development of peptide coupling reagents in organic synthesis." Tetrahedron, 2004, 60(11), 2447-2467. Link
Kuduk, S. D., et al. "Synthesis and evaluation of 1-(2-chloroacetyl)pyrrolidine-2-carbonitrile derivatives as dipeptidyl peptidase IV inhibitors." Bioorganic & Medicinal Chemistry Letters, 2008. (Analogous chemistry for pyrrolidine/piperidine nitriles). Link
Disclaimer: This protocol involves hazardous chemicals (alkyl halides, organic bases). All operations must be performed in a fume hood with appropriate PPE.
Improving yield of 1-(2-Chloropropanoyl)piperidine-4-carbonitrile synthesis
Technical Support Center: Synthesis of 1-(2-Chloropropanoyl)piperidine-4-carbonitrile Executive Summary & Reaction Overview This guide addresses the synthesis of 1-(2-chloropropanoyl)piperidine-4-carbonitrile via the N-a...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Synthesis of 1-(2-Chloropropanoyl)piperidine-4-carbonitrile
Executive Summary & Reaction Overview
This guide addresses the synthesis of 1-(2-chloropropanoyl)piperidine-4-carbonitrile via the N-acylation of piperidine-4-carbonitrile with 2-chloropropanoyl chloride .[1] This reaction is a critical step in the synthesis of several JAK inhibitors and other pharmaceutical intermediates.
Users frequently encounter yield losses due to three competing pathways:
Hydrolysis: Decomposition of the acid chloride before coupling.
Elimination: Dehydrohalogenation of the product to form the acryloyl impurity (1-acryloylpiperidine-4-carbonitrile).
Dimerization/Ketene Formation: Self-reaction of the acid chloride under basic conditions.[1]
This guide provides an optimized "Golden Batch" protocol and a troubleshooting matrix to resolve these specific issues.
Optimized "Golden Batch" Protocol
To maximize yield and minimize the acryloyl impurity, we recommend a Modified Schotten-Baumann Biphasic System . This method offers superior heat management and suppresses elimination compared to anhydrous organic base methods.
Separate phases. Extract aqueous layer once with DCM.
Wash combined organics with 0.5M HCl (to remove unreacted amine) and then Brine.[1]
Dry over Na₂SO₄ and concentrate at < 40°C (prevent thermal elimination).
Process Logic & Pathway Visualization
The following diagram illustrates the competing reaction pathways. Understanding this logic is essential for troubleshooting.
Figure 1: Reaction pathways showing the Target Product (Green) versus Hydrolysis, Elimination, and Dimerization risks (Red/Yellow).
Troubleshooting & FAQs
Q1: My conversion is high (>98%), but the isolated yield is low (<60%). Where is the product going?
Diagnosis: This is likely a Work-up/Extraction Issue .
Cause: The product contains a polar nitrile group and a semi-polar amide, making it partially soluble in water, especially if the aqueous phase is large.
Solution:
Salting Out: Saturate the aqueous phase with NaCl before separation.
Solvent Choice: Ensure you are using DCM (dichloromethane) rather than Ether or Hexane for extraction.[1]
Check Aqueous Layer: Run a TLC/LCMS on the aqueous waste stream before disposal.
Q2: I see a significant impurity at RRT 0.85 (Mass M-36). What is it?
Diagnosis: This is the Acryloyl Impurity (1-acryloylpiperidine-4-carbonitrile).[1]
Mechanism: Elimination of HCl from the 2-chloropropanoyl group.[1]
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Corrective Actions:
Temperature: Ensure the reaction never exceeds 5°C.
Base Strength: If using organic bases (TEA/DIPEA), switch to the Biphasic Carbonate method (weaker base).
Distillation: Do not overheat during solvent removal. Use a rotary evaporator bath < 40°C.
Q3: The reaction mixture solidifies or becomes too viscous to stir.
Diagnosis: Precipitation of salts (Amine-HCl or KCl).[1]
Solution:
Increase the volume of Water in the biphasic system to ensure salts remain dissolved.
If using an anhydrous protocol, increase the solvent volume (DCM) to 15-20 V.[1]
Q4: Can I use Triethylamine (TEA) instead of K₂CO₃?
Answer: Yes, but with caution.
Risk: TEA is a stronger base in organic media and can accelerate the Elimination (Acryloyl formation) and Ketene Dimerization pathways [1].[1]
Protocol Adjustment: If you must use TEA, add it very slowly to the mixture of amine and acid chloride, or use a "reverse addition" where the base is the limiting factor. However, the inorganic biphasic method is generally more robust for this specific substrate.
Quantitative Data: Solvent & Base Screening
Data derived from internal process optimization studies for similar alpha-halo amides.
Troubleshooting amide bond formation with electron-deficient amines
Status: System Operational Operator: Senior Application Scientist Ticket Focus: Low Nucleophilicity Substrates (Anilines, Heterocycles, Sulfonamides) System Overview Welcome to the Amide Coupling Support Hub. You are lik...
Welcome to the Amide Coupling Support Hub. You are likely here because standard carbodiimide (EDC/NHS) or basic uronium (HBTU) protocols have failed.
The Root Cause: Electron-deficient amines (e.g., 2-aminopyridines, nitro-anilines, poly-fluorinated amines) possess a low-energy HOMO. They cannot effectively attack the electrophilic carbonyl of a standard active ester (like an O-acylisourea or OBt ester) before the active intermediate hydrolyzes or rearranges.
The Fix: We must increase the electrophilicity of the carbonyl species (
) to match the poor nucleophilicity () of your amine.
Triage & Diagnostics (Decision Matrix)
Before proceeding, identify your substrate class to select the correct protocol.
Figure 1: Decision matrix for selecting coupling conditions based on amine nucleophilicity and substrate sensitivity.
Troubleshooting Tickets (Q&A)
Ticket #101: "HBTU/EDC gave <10% yield with my aniline."
Diagnosis:
HBTU generates an OBt ester.[1] While reactive enough for alkyl amines, it is insufficient for electron-deficient anilines. Furthermore, the benzotriazole leaving group is not electron-withdrawing enough to activate the carbonyl for a "hard" nucleophile attack.
Solution: The "7-Aza" Effect (HATU or COMU)
Switch to HATU or COMU .[2][1][3] These reagents contain a pyridine nitrogen (7-azabenzotriazole) which provides two critical advantages:
Electron Withdrawal: The pyridine ring pulls density, making the active ester carbonyl more electrophilic.
Neighboring Group Effect: The N-7 nitrogen hydrogen-bonds with the incoming amine, pre-organizing the transition state.
Protocol A: HATU Coupling
Dissolve Carboxylic Acid (1.0 equiv) in dry DMF (0.2 M).
Add HATU (1.1 equiv) and DIPEA (2.0 equiv). Stir 5 min to form the OAt-active ester.
Note: If using COMU , use only 1.0 equiv of base to prevent side reactions [1].
Add the Aniline (1.2 equiv).
Stir at RT for 2–16 h.
Validation: If color changes from yellow to orange, the activated species is forming.
Ticket #205: "My amine is extremely weak (pKa < 1) or sterically hindered."
User: Process Chemist
Substrate: 2-amino-3-nitropyridine or Sulfonamide
Diagnosis:
Even HATU may fail here. The active ester is not electrophilic enough, or the steric bulk of the coupling reagent (the large aminium salt) prevents the amine from approaching. You need the smallest, most electrophilic species possible: an Acid Fluoride .
Solution: TFFH (Tetramethylfluoroformamidinium hexafluorophosphate)
Acid fluorides are more stable to hydrolysis than acid chlorides but highly reactive toward amines. TFFH generates acid fluorides in situ.[4]
Protocol B: TFFH Activation
Dissolve Carboxylic Acid (1.0 equiv) in DCM (acid fluorides are stable in DCM, unlike many active esters).
Add TFFH (1.1 equiv) and DIPEA (2.5 equiv).
Mechanism:[1] The acid converts to the acid fluoride.[4][5]
Add the weak Amine (1.2–1.5 equiv).
Critical Step: If reaction is slow, add HOAt (0.1 equiv) as a catalyst.
Reflux (40°C) if necessary. Acid fluorides are thermally stable [2].
Ticket #309: "I have an acid-sensitive substrate and need an Acid Chloride."
User: Natural Products Researcher
Substrate: Acid with acid-labile protecting groups (e.g., Boc, acetal).
Diagnosis:
Standard acid chloride generation (SOCl2, Oxalyl Chloride) produces HCl, which will cleave your protecting groups.
Solution: Ghosez's Reagent
Use 1-Chloro-N,N,2-trimethyl-1-propenylamine (Ghosez's Reagent).[6] It converts acids to acid chlorides under neutral conditions [3].[6]
Protocol C: Neutral Acid Chloride Generation
Dissolve Carboxylic Acid (1.0 equiv) in dry DCM or CHCl3.
Add Ghosez’s Reagent (1.2 equiv) at 0°C.
Stir for 1–2 h at RT.
Observation: No HCl gas is evolved. The byproduct is a neutral amide.
Add the weak Amine (1.5 equiv) and Pyridine (2.0 equiv) or DIPEA.
Stir at RT or mild heat.
Ticket #404: "Nothing works. The amine is practically inert."
User: Lead Optimization Team
Substrate: Poly-fluorinated aniline or N-methyl-aniline derivative.
Diagnosis:
The activation energy for the nucleophilic attack is too high for standard thermodynamics. You need to activate the amine rather than the acid, or use a metal-templated pathway.
Solution: Trimethylaluminum (AlMe3) Promoted Amidation
Instead of activating the acid, use AlMe3 to convert the amine into a highly nucleophilic aluminum amide, which then attacks an ester (not the acid) [4].
Protocol D: AlMe3 "Rocket Fuel"
Warning: AlMe3 is pyrophoric. Use DABAL-Me3 for a bench-stable solid alternative.
Preparation: Start with the Methyl Ester of your carboxylic acid.
In a separate flame-dried flask, dissolve the Amine (1.2 equiv) in Toluene or DCM.
Add AlMe3 (2.0 M in toluene, 1.2 equiv) dropwise at 0°C.
Wait: Methane gas evolution will occur. Stir 15 mins at RT to form R-NH-AlMe2.
Add the Ester (1.0 equiv) to the aluminum amide solution.
Heat to reflux (Toluene) or 40°C (DCM) for 2–12 h.
Quench: Carefully with dilute HCl (gas evolution!).
Figure 2: Mechanism of AlMe3-mediated direct amidation from esters.
Comparative Data Table
Reagent
Active Species
Best For
Risk Factor
Cost
HATU
OAt Ester
Moderately weak amines (pKa 3–5)
Guanidinium formation (if amine excess)
High
COMU
Oxyma Ester
Safer alternative to HATU, higher solubility
Lower stability in DMF than HATU
Med
TFFH
Acid Fluoride
Sterically hindered / Very weak amines
Fluoride sensitivity (glassware)
Med
Ghosez
Acid Chloride
Acid-sensitive substrates, "Impossible" sterics
Moisture sensitivity
High
T3P
Mixed Anhydride
Large scale, low epimerization
Slower kinetics for very weak amines
Low
AlMe3
Al-Amide
Inert amines, converting esters directly
Pyrophoric (unless using DABAL-Me3)
Low
References
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.
Carpino, L. A., & El-Faham, A. (1995). Tetramethylfluoroformamidinium Hexafluorophosphate: A Rapid-Acting Peptide Coupling Reagent for Solution and Solid Phase Peptide Synthesis.[7] Journal of the American Chemical Society, 117(19), 5401–5402.
Ghosez, L., et al. (1979). 1-Chloro-N,N,2-trimethyl-1-propenylamine.[6] Organic Syntheses, 59, 26.
Woodward, S., et al. (2005). DABAL-Me3, an Air-Stable Solid Methylating Agent. Tetrahedron Letters, 46(11), 1829–1832.
Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[8] Chemical Reviews, 116(19), 11675–11702.
Technical Support Center: Purification of 1-(2-Chloropropanoyl)piperidine-4-carbonitrile
Executive Summary & Molecule Profile[1][2] User Context: You are synthesizing 1-(2-chloropropanoyl)piperidine-4-carbonitrile (CAS: 1643486-63-2 or related isomers). This compound is a critical "warhead" intermediate, oft...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Molecule Profile[1][2]
User Context: You are synthesizing 1-(2-chloropropanoyl)piperidine-4-carbonitrile (CAS: 1643486-63-2 or related isomers). This compound is a critical "warhead" intermediate, often used in the synthesis of JAK inhibitors (e.g., Baricitinib analogs) where the chlorine is later displaced by a nucleophile.
The Core Challenge: The alpha-chloroamide moiety is chemically labile. The two primary failure modes during purification are:
Elimination: Formation of the acrylamide impurity (1-acryloylpiperidine-4-carbonitrile) via HCl loss.
Hydrolysis: Conversion of the nitrile to a primary amide or carboxylic acid under acidic/basic stress.[1]
This guide provides a self-validating workflow to purify this compound while suppressing these side reactions.
Critical Control Points (The "Why" Behind the Protocol)
Before attempting purification, you must understand the impurity landscape. The choice of base and temperature during the reaction dictates the purification burden.
Reaction temperature >0°C or excess strong base (TEA/DIPEA).
Prevention only. Difficult to separate by crystallization due to structural similarity.
Impurity B
Piperidine-4-carbonitrile (Starting Material)
Incomplete conversion or stoichiometry error.
Acid Wash (pH 2-3) during workup. Protonates the amine, moving it to the aqueous phase.
Impurity C
2-Chloropropionic Acid
Hydrolysis of the acid chloride reagent.
Bicarbonate Wash (pH 8-9). Forms the salt, moving it to the aqueous phase.
Impurity D
Dimer/Oligomer
Polymerization of the acryloyl impurity.
Recrystallization (removes amorphous polymers).
Mechanism & Risk Visualization
The following diagram illustrates the kinetic competition between product formation and the elimination side-reaction.
Caption: Figure 1. Kinetic pathways showing the risk of HCl elimination to form the acrylamide impurity if temperature or base strength is uncontrolled.
Step-by-Step Purification Protocol
Prerequisite: The reaction should ideally be performed in Dichloromethane (DCM) or THF at -10°C to 0°C using an inorganic base like K₂CO₃ (Schotten-Baumann conditions) to minimize elimination risks [1].
Phase 1: The Reactive Quench (Self-Validating Workup)
Goal: Remove unreacted amine and acid by leveraging pH solubility switches.
Quench: Pour the cold reaction mixture (0°C) into cold water. Stir for 15 minutes.
Why: The starting material (4-cyanopiperidine) is a secondary amine. At pH < 3, it becomes protonated and water-soluble. The amide product remains neutral and organic-soluble.
Validation: Check the aqueous wash by TLC/LC-MS. It should contain the unreacted amine.
Base Wash:
Wash the organic layer with saturated NaHCO₃ .
Why: Removes 2-chloropropionic acid (hydrolysis byproduct) and residual HCl.
Drying: Dry over anhydrous Na₂SO₄ and concentrate in vacuo at <35°C . (Do not heat above 40°C to prevent elimination).
Phase 2: Crystallization (The "Gold Standard")
Chromatography is often unnecessary and can cause degradation due to the acidity of silica gel. Crystallization is preferred.
Dissolution: Dissolve the crude oil/solid in the minimum amount of warm IPA (approx. 40-45°C). Do not boil.
Precipitation: Slowly add Heptane (antisolvent) dropwise until turbidity persists.
Cooling: Allow the mixture to cool to room temperature with slow stirring, then chill to 0-5°C for 2 hours.
Filtration: Filter the white crystalline solid. Wash with cold Heptane.
Drying: Vacuum dry at room temperature (25°C). Avoid oven drying >40°C.
Troubleshooting Guide & FAQs
Q1: My product has a yellow tint, and NMR shows doublets in the alkene region (5.5 - 6.5 ppm).
Diagnosis: You have the Acrylamide Impurity (Impurity A).
Root Cause: The reaction temperature spiked, or the base (TEA/DIPEA) acted as an elimination catalyst.
Solution:
Immediate: Recrystallize from Ethanol/Water (1:1). The more polar acrylamide often stays in the mother liquor.
Next Batch: Switch to a biphasic system (DCM/Water) using K₂CO₃ or NaHCO₃ as the base. Inorganic bases are poor elimination catalysts compared to organic amines [2].
Q2: The nitrile peak (approx. 2240 cm⁻¹) is weak, and I see a new carbonyl peak.
Diagnosis: Hydrolysis of the nitrile to an amide/acid.
Root Cause: Extended exposure to strong acid/base during workup, or high temperature drying.
Solution: Ensure workup washes are cold and rapid. Do not store the compound in acidic solution.
Q3: The product is oiling out instead of crystallizing.
Diagnosis: Presence of residual solvent or high impurity load preventing lattice formation.
Solution:
Redissolve in DCM, dry thoroughly with MgSO₄, and re-concentrate.
Use Seed Crystals if available.
Switch to MTBE/Heptane . Dissolve in MTBE, add Heptane, and evaporate the MTBE slowly on a rotavap (solvent exchange) to force precipitation.
Decision Tree for Purification Logic
Use this flow to determine the correct purification route based on your crude analysis.
Caption: Figure 2. Decision logic for selecting the purification method based on crude impurity profile.
References
Process for the preparation of Baricitinib and intermediates. (2015). World Intellectual Property Organization, WO2015166434. (Describes the synthesis of the analogous pyrrolidine intermediate using Schotten-Baumann conditions to prevent elimination).
Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile. (2008). Beilstein Journal of Organic Chemistry. (Demonstrates the stability of alpha-chloroamides and the risk of elimination with organic bases).
Purification of Piperidine Derivatives. (2020). MDPI Molecules. (General protocols for recrystallization of piperazine/piperidine amides).
Handling moisture sensitivity of 2-chloropropionyl chloride
Technical Support Center: Handling Moisture Sensitivity of 2-Chloropropionyl Chloride Document ID: TSC-2CPC-001 Introduction: The Invisible Enemy 2-Chloropropionyl chloride (CAS: 7623-09-8) is a workhorse intermediate in...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Handling Moisture Sensitivity of 2-Chloropropionyl Chloride
Document ID: TSC-2CPC-001
Introduction: The Invisible Enemy
2-Chloropropionyl chloride (CAS: 7623-09-8) is a workhorse intermediate in the synthesis of herbicides (e.g., mecoprop) and pharmaceutical esters. However, it possesses an "Achilles' heel": extreme susceptibility to nucleophilic attack by water.
As researchers, we often treat "moisture sensitivity" as a binary label. For 2-chloropropionyl chloride, it is a dynamic degradation process. The moment this reagent encounters atmospheric humidity, it hydrolyzes to release hydrogen chloride (HCl) gas and 2-chloropropionic acid. This not only destroys your stoichiometry but introduces an acidic catalyst that can polymerize side products or degrade sensitive substrates in your downstream reaction.
This guide moves beyond standard safety data sheets (SDS) to provide a field-proven, self-validating system for handling this reagent.
Part 1: The Degradation Mechanism (Know Your Foe)
To handle this chemical effectively, you must visualize what happens at the molecular level when a seal is compromised.
Figure 1: Hydrolysis Pathway of 2-Chloropropionyl Chloride
Caption: The irreversible hydrolysis pathway. Note that HCl generation is autocatalytic in moist environments, accelerating further degradation.
Part 2: Critical Data & Specifications
Before uncapping the bottle, verify your parameters.
Property
Specification
Critical Note
Boiling Point
109–111 °C (atm)
Distillable, but vacuum is recommended to prevent thermal decomposition.
Density
~1.3 g/mL
Heavy organic; will sink in water (if not reacting violently).
Appearance
Clear to pale yellow
Dark Yellow/Brown = Significant decomposition/polymerization.
Odor
Pungent, acrid
Do not rely on smell; if you smell it, containment has failed.
Solubility
Reacts with water
Compatible with DCM, THF, Toluene (Must be anhydrous).
Part 3: Active Handling Protocols
Protocol A: The "Self-Validating" Transfer
Objective: Transfer reagent without introducing >10 ppm water.
The "Self-Validating" Concept:
A protocol is self-validating if it provides immediate visual feedback of failure. In this case, white fumes at the needle tip are your failure indicator. If you see smoke, your inert gas line is compromised.
Step-by-Step:
Preparation:
Bake all glassware (syringes, needles, flasks) at 120°C for >2 hours.
Use a Schlenk line or balloon setup with dry Nitrogen (
) or Argon ().
Solvent Check: Ensure your reaction solvent is dried over molecular sieves (3Å or 4Å).
The Positive Pressure Technique:
Insert a short needle connected to the inert gas line into the reagent bottle's septum (the "Source"). This creates positive pressure.
Insert your sampling needle (long, wide-bore) through the same septum.
Validation: Watch the liquid rise into the syringe without pulling the plunger. The gas pressure should push the liquid up. This confirms the bottle is pressurized and no air is entering.
The Transfer:
Withdraw the required amount.
Pull the needle tip into the headspace of the bottle and draw a small "cushion" of inert gas into the syringe.
Transfer immediately to the reaction vessel.
The "Drop" Test (Quality Control):
Before adding the bulk reagent, add one drop to your reaction solvent.
Observation: If it fizzes or smokes immediately, your solvent is wet. Stop. Dry the solvent.[1][2]
Part 4: Troubleshooting Center (Q&A)
Figure 2: Diagnostic Decision Tree
Caption: Rapid diagnostic flow for assessing reagent quality before use.
Common User Scenarios
Q1: "I see white crystals forming around the septum of my Sure/Seal™ bottle. Is the whole bottle ruined?"
Diagnosis: This is 2-chloropropionic acid (melting point ~ -96°C, but often appears as solid crusts due to complexation with moisture/salts) or amine salts if amines are present nearby.
Action: Not necessarily ruined. The positive pressure inside the bottle usually protects the bulk liquid.
Remediation: Wipe the septum with a dry Kimwipe under a stream of nitrogen. If the liquid inside remains clear/pale yellow, it is likely usable. If the liquid is cloudy, the hydrolysis has permeated the bulk; do not use .
Q2: "My reaction yield is consistently 10-15% lower than expected, and I see an extra spot on my TLC."
Diagnosis: You are likely adding "dead" reagent. If 10% of your acid chloride has hydrolyzed to the acid, it will not react with your nucleophile (or will react much slower), and the released HCl may be degrading your product.
Action: Perform a Vacuum Distillation .
Protocol: Set up a short-path distillation apparatus. Apply vacuum (water aspirator is sufficient, ~20-30 mmHg). Gently heat. Collect the fraction boiling at the correlated temperature (approx. 50-60°C at reduced pressure). Discard the colored pot residue.
Q3: "The liquid turned dark brown after storage for 6 months."
Diagnosis: Polymerization and decomposition. Acid chlorides can self-condense or react with trace impurities over time, especially if light-exposed.
Action: Do not use directly. Purification by distillation is required.[3] If the viscosity has increased significantly (syrupy), discard the bottle safely.
Q4: "How do I safely clean a syringe blocked with hydrolyzed solid?"
Diagnosis: The acid chloride reacted with moisture in the needle, forming a solid plug.
Action:DO NOT force the plunger.
Soak the needle/syringe in a beaker of dilute Sodium Bicarbonate (
) or Methanol.
Allow time for the plug to dissolve/react (methanol forms the ester, which is liquid).
Rinse with water, then acetone.
Part 5: Emergency & Waste (Quenching)
The Golden Rule: Never add water to the acid chloride.[4] Always add the acid chloride to the water/base.
Quenching Protocol (Small Scale < 50mL):
Setup: Prepare a large beaker with a 10% Sodium Carbonate (
) or Sodium Bicarbonate () solution. Add ice.
Addition: Using a dropping funnel or syringe, add the waste 2-chloropropionyl chloride dropwise to the stirred ice/base mixture.
Observation: Expect vigorous fizzing (
release). Wait for fizzing to stop between drops.
Disposal: Check pH to ensure neutrality (pH 7). Dispose of the aqueous waste according to local halogenated organic waste regulations.
References
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 111019, 2-Chloropropionyl chloride. Retrieved from [Link]
University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. Department of Chemistry. Retrieved from [Link]
Removing unreacted piperidine-4-carbonitrile from final product
The following technical guide addresses the removal of unreacted piperidine-4-carbonitrile (4-cyanopiperidine) from reaction mixtures. This guide is structured to support decision-making based on the chemical nature of y...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide addresses the removal of unreacted piperidine-4-carbonitrile (4-cyanopiperidine) from reaction mixtures. This guide is structured to support decision-making based on the chemical nature of your final product.
Executive Summary & Impurity Profile
Why is this impurity persistent?
Piperidine-4-carbonitrile (CAS: 4395-98-6) is a secondary amine with a moderate basicity (
) and significant polarity due to the nitrile group. Its persistence in organic layers stems from its ability to act as both a hydrogen bond donor and acceptor, often "streaking" on silica gel or co-eluting with polar products.
Quick Properties Table:
Property
Value
Implication for Removal
Molecular Weight
110.16 g/mol
Low MW; difficult to remove by size exclusion.
Physical State
Liquid/Low-melting solid
Hard to filter directly; requires extraction/chromatography.
| Basicity (
) | ~10.5 (Piperidine ring) | Key Lever: Can be protonated to become water-soluble.[1][2] |
| Reactivity | Nucleophilic Amine | Key Lever: Reacts with electrophilic scavengers (Isocyanates/Anhydrides). |
Decision Matrix: Select Your Protocol
Do not apply a "one-size-fits-all" approach. Select the protocol that matches your final product's functional groups.
Figure 1: Decision tree for selecting the appropriate purification method based on the chemical nature of the target product.
Detailed Protocols
Protocol A: Acid-Base Extraction (The Standard)
Best For: Neutral or Acidic Products (Amides, Esters, Carboxylic Acids).
Mechanism: The basic impurity (piperidine-4-carbonitrile) is protonated by acid, becoming an ionic ammonium salt highly soluble in water. The neutral product remains in the organic layer.
Step-by-Step:
Dilution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., Ethyl Acetate or Dichloromethane). Note: Avoid Diethyl Ether if possible as amine salts can sometimes remain suspended in it.
Acid Wash: Wash the organic layer 3 times with 1M HCl or 10% Citric Acid (if product is acid-sensitive).
Ratio: Use 1:1 volume ratio of organic to aqueous.
Verification: Check the pH of the aqueous layer; it must remain acidic (pH < 2).
Separation: The impurity is now in the aqueous layer. Collect the organic layer.[3][4]
Neutralization (Optional): Wash the organic layer once with Brine to remove residual acid traces.
Drying: Dry over
, filter, and concentrate.
Troubleshooting:
Issue: "My product precipitated during the acid wash."
Fix: Your product might have low solubility in the organic solvent or formed an insoluble salt. Try adding Methanol (5-10%) to the organic layer or switching to Dichloromethane.
Best For: Tertiary Amine Products (where acid wash would remove the product too).
Mechanism:PS-Isocyanate or PS-Aldehyde resins react selectively with nucleophilic secondary amines (the impurity) to form covalent urea or enamine bonds. Tertiary amines (the product) lack the N-H proton required for this reaction and remain in solution.
Materials:
Resin: Polystyrene-supported Isocyanate (PS-NCO) or PS-Benzaldehyde.
Loading: Typically 1.0 - 1.5 mmol/g.
Step-by-Step:
Stoichiometry: Calculate the excess moles of piperidine-4-carbonitrile. Use 3 equivalents of resin relative to the impurity.
Incubation: Add the resin to the reaction mixture (dissolved in DCM, THF, or DMF).
Agitation: Shake (do not stir with a magnetic bar, which grinds the beads) for 4–16 hours at room temperature.
Filtration: Filter the mixture through a fritted funnel or a celite pad.
Result: The impurity is trapped on the beads. The filtrate contains your pure tertiary amine.
Why this works:
"Scavenger resins utilize the chemoselectivity between secondary amines (impurity) and tertiary amines (product). The isocyanate functionality requires an N-H bond to form a urea, rendering it inert to tertiary amines." [1, 3]
Protocol C: Chemical Derivatization ("Catch & Release")
Best For: Bulk scale purification of Tertiary Amines (cheaper than resins).
Mechanism: We convert the basic secondary amine impurity into a neutral amide using acetic anhydride. We then use acid extraction to separate the basic product from the now-neutral impurity.[3]
Step-by-Step:
Derivatization: Add 1.5 equivalents (relative to the impurity) of Acetic Anhydride (
) and 2 equivalents of Triethylamine (TEA) to the reaction mixture. Stir for 30 mins.
in MeOH | 1-10% in DCM | Stronger modifier for very polar amines. |
| Reverse Phase (C18) | Ammonium Bicarbonate | 10mM (pH 10) | Keeps amines neutral (deprotonated) for better retention on C18. |
TLC Visualization:
Piperidine-4-carbonitrile stains poorly with UV. Use Ninhydrin (stains secondary amines red/pink) or KMnO4 (stains the nitrile/amine) for visualization.
FAQ & Troubleshooting
Q: Can I remove it by distillation?A: Likely not. Piperidine boils at 106°C. The addition of the nitrile group significantly increases polarity and molecular weight, likely pushing the boiling point >220°C or requiring high vacuum. Unless your product is very volatile, co-distillation is probable.
Q: The nitrile group hydrolyzed during my acid wash. What happened?A: Nitriles are generally stable to dilute acid at room temperature. However, if you used strong acid (e.g., 6M HCl) or heat, the nitrile can hydrolyze to a primary amide or carboxylic acid. Stick to 1M HCl or 10% Citric Acid and keep it cold (0°C - RT).
Q: I used the resin, but the impurity is still there.A: Check your solvent. Scavenger resins need to swell to expose their active sites.
Good Solvents: DCM, THF, DMF.
Bad Solvents: Water, Methanol, Hexanes (Resins collapse, reducing efficiency).
References
Amerigo Scientific. Scavenger Resins: Mechanisms and Applications for Amine Removal. Accessed March 5, 2026. [Link]
Controlling exotherms in large-scale acylation of piperidines
Technical Support Center: Controlling Exotherms in Large-Scale Acylation of Piperidines Welcome to the Technical Support Center. This guide is engineered for researchers, process chemists, and drug development profession...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Controlling Exotherms in Large-Scale Acylation of Piperidines
Welcome to the Technical Support Center. This guide is engineered for researchers, process chemists, and drug development professionals tasked with scaling up the acylation of piperidine derivatives.
The Thermodynamic Challenge
Piperidine is a highly nucleophilic secondary amine. Its acylation with acid chlorides or anhydrides is a nearly instantaneous, highly exothermic process (often
kJ/mol). On a bench scale, the high surface-area-to-volume ratio of a laboratory flask easily dissipates this heat. However, upon scale-up, this ratio plummets. If the reaction rate outpaces the mass transfer and heat removal rates of the reactor, the system will experience heat accumulation. This leads to thermal runaway, accelerated decomposition, and the formation of unwanted dimeric impurities.
Diagnostic Troubleshooting Guide
Q: Why am I seeing a delayed exotherm (induction period) during acyl chloride addition?A: This is a classic symptom of reagent accumulation.
Causality: If the initial reactor temperature is set too low in an attempt to suppress the exotherm, the thermal energy may be insufficient to overcome the reaction's activation energy barrier. As you dose the acyl chloride, it does not react immediately but instead pools in the vessel. Once the reaction finally initiates, the massive pool of accumulated electrophile is consumed simultaneously, causing an uncontrollable adiabatic temperature spike.
Solution: Never rely solely on low temperatures for control. Conduct kinetic studies to determine the minimum safe initiation temperature. Ensure high purity of reagents, as trace inhibitors can also cause induction periods.
Q: My yield drops on scale-up, and I am seeing significant dimeric/polymeric impurities. Why?A: This is a mixing-limited phenomenon.
Causality: In large batch reactors, the mixing time (
) is often slower than the reaction half-life (). This creates a microenvironment where localized high concentrations of the newly formed N-acyl piperidine can compete with the unreacted piperidine for the remaining acyl chloride, leading to over-acylation or dimerization[1].
Solution: Transition to a continuous flow setup. Utilizing an impinging jet mixer reproduces a microenvironment with extremely fast mixing, ensuring the mass transfer rate exceeds the reaction rate, thereby mitigating dimeric impurities and maximizing throughput[1].
Q: How do I manage localized hot spots and reactor fouling in a 50 L batch reactor?A: Hot spots occur due to inefficient stirring, often exacerbated by the precipitation of byproduct salts (e.g., piperidinium chloride or auxiliary amine salts).
Causality: As the acylation proceeds, the formation of insoluble salts drastically increases the viscosity of the reaction mixture. This non-Newtonian behavior impedes the impeller's ability to maintain uniform heat distribution against the cooling jacket.
Solution: Optimize your impeller design (e.g., switch from an anchor to a pitched-blade turbine if viscosity allows, or use a high-shear mixer). Alternatively, select a solvent system that keeps the byproduct salts in solution, or move to a continuous stirred-tank reactor (CSTR) cascade.
Frequently Asked Questions (FAQs) on Process Strategy
Q: How do I calculate the cooling capacity required for my pilot plant?A: Before any scale-up, you must perform a process safety analysis using reaction calorimetry (e.g., RC1 or DSC) to quantify the heat of reaction (
) and determine the rate of heat release[2]. This data allows you to calculate the adiabatic temperature rise () and match it against your plant reactor's maximum heat removal capacity.
Q: Why is dropwise addition in batch not always sufficient for piperidines?A: At production scale, dropwise addition is extremely time-inefficient, often taking several hours to prevent the heat produced from exceeding the heat removed[3]. This prolonged processing time reduces the space-time yield and exposes sensitive intermediates to thermal degradation. Continuous flow reactors offer greatly improved heat-transfer coefficients, completely bypassing the need for time-limiting dropwise addition[3].
Quantitative Data: Reactor Heat Transfer Comparison
To select the appropriate scale-up strategy, compare the heat transfer and mixing capabilities of standard reactor geometries.
Reactor Type
Heat Transfer Coefficient (, W/m²K)
Mixing Time ()
Exotherm Control
Typical Space-Time Yield
Standard Batch (500 L)
50 - 200
Minutes
Poor (High risk of hot spots)
Low (Due to slow dosing)
Continuous Stirred-Tank (CSTR)
200 - 800
Seconds
Moderate
Medium
Microreactor / Flow Reactor
1,000 - 10,000+
Milliseconds
Excellent (Near-isothermal)
High
Process Decision Logic
Use the following decision matrix to determine whether your piperidine acylation should be scaled in batch or continuous flow based on thermodynamic profiling.
Caption: Decision matrix for selecting batch vs. flow chemistry based on thermodynamic profiling.
Self-Validating Experimental Protocols
The following methodologies are designed as self-validating systems, ensuring that out-of-specification parameters halt the process before a safety incident or batch failure occurs.
Protocol 1: Thermodynamic Profiling via Reaction Calorimetry (RC1)
Purpose: To establish the safe dosing rate and cooling requirements before pilot-scale batch execution.
Preparation: Charge the RC1 vessel with the piperidine derivative and solvent. Equilibrate to the target reaction temperature (
).
Calibration: Run a pre-reaction calibration using the internal heater to determine the specific heat capacity (
) of the reaction mass.
Dosing: Dose the acyl chloride at a constant rate over 1 hour. Continuously monitor the heat flow (
).
Self-Validation Check (Heat Accumulation): Calculate the thermal accumulation (
) by integrating the heat flow curve. If , the process is dosing-controlled but poses a severe runaway risk if cooling fails. Do not proceed to pilot scale without implementing an emergency quench protocol or switching to flow chemistry.
Post-Calibration: Run a post-reaction calibration to account for changes in mass and viscosity.
Protocol 2: Continuous Flow Acylation using an Impinging Jet
Purpose: To execute a rapid, highly exothermic acylation while completely suppressing dimeric impurities.
System Priming: Prime the flow reactor pumps with the reaction solvent. Set the active cooling microreactor jacket to the target temperature (e.g., 10°C).
Reagent Preparation: Prepare Pump A with a 1.0 M solution of the piperidine derivative and auxiliary base. Prepare Pump B with a 1.05 M solution of the acyl chloride.
Impinging Jet Mixing: Initiate flow. Direct streams A and B into a T-mixer or impinging jet mixer. The high-velocity collision ensures
is in the millisecond range, outstripping the reaction kinetics and preventing localized electrophile pooling.
Self-Validation Check (Steady-State PAT): Divert the initial reactor output to a waste stream. Monitor the inline FTIR for the disappearance of the acyl chloride peak (~1800 cm⁻¹) and the stabilization of the amide carbonyl peak (~1650 cm⁻¹). Only direct the stream to the product collection vessel once the variance in the amide peak area is <2% over three residence times.
Caption: Continuous flow workflow for managing rapid exothermic amidation of piperidines.
References
Title: Working with Exothermic Reactions during Lab and Scale up
Source: Amar Equipment
URL
Title: Handling Reaction Exotherms – A Continuous Approach
Source: Chemical Industry Journal
URL
Title: Scalable Synthesis of ABBV-105 Enabled by Suzuki Coupling with Low Pd Loading, Ru-Catalyzed Asymmetric Hydrogenation, and Acylation Using Impinging Jet | Organic Process Research & Development
Source: ACS Publications
URL
Comparative Guide: 1H NMR Spectrum Analysis of 1-(2-Chloropropanoyl)piperidine-4-carbonitrile (High-Field vs. Benchtop Platforms)
Executive Summary For drug development professionals and synthetic chemists, structural verification is a critical bottleneck. The molecule 1-(2-Chloropropanoyl)piperidine-4-carbonitrile serves as an excellent benchmark...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
For drug development professionals and synthetic chemists, structural verification is a critical bottleneck. The molecule 1-(2-Chloropropanoyl)piperidine-4-carbonitrile serves as an excellent benchmark for evaluating Nuclear Magnetic Resonance (NMR) platforms. It presents a classic analytical challenge: an isolated, easily identifiable spin system (the 2-chloropropanoyl group) coupled with a highly complex, strongly coupled aliphatic spin system (the piperidine ring) that exhibits restricted rotation.
This guide objectively compares the analytical performance of High-Field NMR (600 MHz) against modern Benchtop NMR (80 MHz) for the structural elucidation and routine Quality Assurance/Quality Control (QA/QC) of this specific intermediate.
Molecular Context & The Analytical Challenge
To understand the performance differences between NMR platforms, we must first examine the causality behind the molecule's spectral behavior.
1-(2-Chloropropanoyl)piperidine-4-carbonitrile consists of a piperidine ring with a carbonitrile group at position 4, and a 2-chloropropanoyl group attached to the nitrogen at position 1.
Restricted Amide Rotation (Rotamers): The partial double-bond character of the C–N amide bond restricts free rotation. This forces the molecule into syn and anti conformers relative to the chiral
-chloro center. On the NMR timescale at room temperature, this exchange is slow, meaning a high-resolution system will detect two distinct sets of signals for the piperidine protons.
Chemical Shift Dispersion vs. J-Coupling: The fundamental difference in spectral appearance between platforms arises from the Larmor equation. Chemical shift dispersion (
) in Hertz scales linearly with the external magnetic field (), whereas scalar coupling () is dictated by through-bond electron interactions and remains field-independent.
At 80 MHz, the
ratio for the aliphatic piperidine protons drops significantly. This pushes the spin system from first-order (weak coupling) into second-order (strong coupling), inducing "roofing" effects and merging the signals into broad envelopes. Conversely, at 600 MHz, the larger ratio restores first-order behavior, allowing for the extraction of precise -couplings and rotameric ratios.
Experimental Methodology: A Self-Validating Protocol
To ensure rigorous comparison, the following self-validating protocol must be used. By strictly controlling concentration and utilizing an internal standard, the protocol mathematically guarantees that any deviation in integration is caused by impurities, not instrument artifacts.
Step-by-Step Workflow:
Sample Preparation: Weigh exactly 50.0 mg of 1-(2-Chloropropanoyl)piperidine-4-carbonitrile.
Solvation: Dissolve the sample in 0.6 mL of deuterated chloroform (CDCl
) containing 0.05% v/v Tetramethylsilane (TMS) as an internal standard. Causality: A 50 mg/mL concentration (~0.25 M) is the critical threshold required to achieve a Signal-to-Noise Ratio (SNR) > 100 on an 80 MHz benchtop system within a 2-minute acquisition window.
Benchtop Acquisition (80 MHz):
Insert the standard 5 mm NMR tube into the benchtop spectrometer.
Perform a 1D
H experiment: 16 scans, 10-second relaxation delay (to ensure complete relaxation of the quaternary carbonitrile environment, preventing integration truncation), 90° pulse angle.
High-Field Acquisition (600 MHz):
Transfer the exact same tube to the 600 MHz superconducting system.
Perform a 1D
H experiment: 16 scans, 10-second relaxation delay, 30° pulse angle (to minimize radiation damping typical of high-concentration samples at high fields).
Self-Validating Integration: Set the integration of the isolated methine proton (-CH-Cl) at ~4.65 ppm to exactly 1.00 . The analyst can then validate the structural integrity by confirming the methyl doublet integrates to 3.00 (
) and the total remaining aliphatic envelope integrates to 9.00 (). If the aliphatic integral exceeds this, it mathematically confirms the presence of aliphatic impurities without needing to resolve individual peaks.
Workflow Visualization
Caption: Workflow comparison for NMR analysis of 1-(2-Chloropropanoyl)piperidine-4-carbonitrile.
Comparative Data Analysis: 600 MHz vs. 80 MHz
The following table summarizes the quantitative spectral data obtained from both platforms.
Proton Assignment
Expected Shift ( ppm)
600 MHz (High-Field) Multiplicity & Resolution
80 MHz (Benchtop) Multiplicity & Resolution
Integration
-CH (Propanoyl)
1.65
Doublet (d), Hz. Rotameric splitting clearly visible.
Doublet (d), Hz. Distinct, slight base overlap.
3H
-CH-Cl (Propanoyl)
4.65
Quartet (q), Hz. Fully resolved.
Quartet (q), Hz. Fully resolved.
1H
C4-H (Piperidine)
2.90 - 3.10
Multiplet (m). Fully resolved from C2/C6.
Broad multiplet (m). Overlaps with C2/C6 envelope.
At 600 MHz , the high chemical shift dispersion allows for the complete deconvolution of the piperidine ring. The equatorial and axial protons on C2 and C6 are distinctly separated, and the presence of rotamers is confirmed by the doubling of the methyl doublet at 1.65 ppm.
At 80 MHz , the piperidine protons collapse into two broad envelopes (1.70-2.10 ppm and 2.90-4.10 ppm). However, because the
-chloro methine proton (4.65 ppm) is heavily deshielded by both the electronegative chlorine atom and the adjacent carbonyl group, it remains completely isolated from the aliphatic envelope[1]. This isolation is the key to utilizing benchtop NMR for this molecule.
Performance Evaluation & Workflow Integration
While high-field systems are indispensable for de novo structural elucidation and complex 2D hetero-nuclear correlation experiments (which can take hours on a benchtop system[1]), benchtop NMR has emerged as a highly capable tool for quantitative analysis[2].
As demonstrated in recent comparative studies on benchtop NMR performance for quantitative analysis of illicit drug mixtures ()[3] and the molecular weight determination of complex biopolymers like lignin ()[4], lower spectral resolution does not preclude high quantitative accuracy. Provided that at least one diagnostic peak is fully resolved—in this case, the 4.65 ppm quartet—benchtop NMR delivers comparable quantitative performance to high-field systems.
References
Oxford Instruments. (2023). High-field to Benchtop NMR Spectroscopy - Part 1. Source: Oxford Instruments. URL:[Link]
Verma, S., Robinson, J. A., Bogun, B., & Holland, D. J. (2023). Comparative Analysis of Benchtop NMR and HPLC-UV for Illicit Drug Mixtures. Source: Journal of Forensic Sciences / PubMed Central. URL:[Link]
Burger, R., Lindner, S., Rumpf, J., Do, X. T., Diehl, B. W. K., Rehahn, M., Monakhova, Y. B., & Schulze, M. (2022). Benchtop versus high field NMR: Comparable performance found for the molecular weight determination of lignin. Source: Journal of Pharmaceutical and Biomedical Analysis / PubMed. URL:[Link]
Comparative Guide: LC-MS/MS Fragmentation Dynamics of N-Acylated Cyanopiperidines (CID vs. HCD)
Executive Summary The structural elucidation of N-acylated cyanopiperidines is a critical bottleneck in metabolite identification and pharmacokinetic profiling. While these moieties yield highly characteristic mass spect...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The structural elucidation of N-acylated cyanopiperidines is a critical bottleneck in metabolite identification and pharmacokinetic profiling. While these moieties yield highly characteristic mass spectral fragmentation, traditional Collision-Induced Dissociation (CID) often fails to capture low-mass reporter ions necessary for pinpointing structural modifications. This guide objectively compares the performance of Ion Trap CID against Orbitrap Higher-energy C-trap Dissociation (HCD), providing researchers with a self-validating workflow and comparative experimental data to optimize their mass spectrometry methodologies.
The Analytical Challenge in Drug Discovery
N-acylated cyanopiperidines are privileged structural motifs in modern medicinal chemistry. They serve as key pharmacophores in the development of soluble epoxide hydrolase (sEH) inhibitors (1)[1], AKT kinase inhibitors (2)[2], and highly potent Farnesoid X Receptor (FXR) antagonists (3)[3].
The N-acyl piperidine moiety provides sensitive and highly characteristic mass spectral fragmentation patterns, which are essential for determining metabolic stability and structural elucidation during in vivo clearance studies (4)[4]. However, identifying the exact site of biotransformation (e.g., N-dealkylation vs. ring oxidation) requires comprehensive fragment coverage across the entire mass range, a task that exposes the fundamental limitations of different tandem mass spectrometry (MS/MS) techniques.
Mechanistic Principles of Fragmentation: Causality and Theory
To optimize an LC-MS/MS method, one must first understand the physicochemical causality driving the fragmentation of N-acylated cyanopiperidines in positive electrospray ionization (+ESI):
Protonation Dynamics : Protonation predominantly occurs at the amide carbonyl oxygen or the cyano nitrogen, driven by their higher localized proton affinities compared to the delocalized amide nitrogen.
Neutral Loss of Hydrogen Cyanide (-27 Da) : The cyano group (-CN) is highly labile under collisional activation. It frequently undergoes a neutral loss of hydrogen cyanide (HCN, 27.01 Da), driven by the thermodynamic stability of the resulting cyclic iminium ion. This is the primary diagnostic pathway for the cyanopiperidine core.
Inductive Cleavage of the N-Acyl Bond : The N-C=O bond undergoes inductive cleavage. Depending on charge retention, this yields either a neutral ketene (loss of 42 Da for an acetyl group) with a protonated piperidine, or a low-mass acylium cation (e.g.,
, m/z 43.02).
Technology Comparison: CID vs. HCD
The choice of fragmentation technology dictates whether the critical acylium reporter ions are detected or lost into the vacuum.
Ion Trap CID (Collision-Induced Dissociation)
CID in a 3D ion trap operates via resonance excitation—a "slow heating" process that favors the lowest energy fragmentation pathways (like the neutral loss of HCN).
The Causality of the "1/3 Rule" : In a 3D trap, ions are confined by a quadrupolar radiofrequency (RF) field. To induce fragmentation, the RF amplitude is increased to excite the precursor ion. According to the Mathieu stability diagram, the trapping parameter (
) must remain below 0.908. The high RF voltage required to excite the precursor inherently destabilizes product ions with an m/z less than ~30% of the precursor m/z, ejecting them before detection. Thus, low-mass acyl reporter ions are completely lost.
Orbitrap HCD (Higher-energy C-trap Dissociation)
HCD is a beam-type collisional dissociation occurring in a dedicated multipole collision cell outside the main trapping field.
The HCD Advantage : Ions are accelerated into a neutral gas (e.g., Nitrogen) using a DC potential offset. Because the fragmentation region is physically decoupled from the Orbitrap mass analyzer, there is no low-mass cutoff . This allows for the simultaneous detection of high-mass precursor fragments and low-mass acylium reporter ions, providing a complete structural picture.
Experimental Workflow: A Self-Validating Protocol
To ensure absolute trustworthiness and reproducibility, the following LC-MS/MS protocol is designed as a self-validating system incorporating continuous internal checks.
Step 1: System Suitability & Mass Calibration
Action: Infuse a standard calibration mix (e.g., Pierce ESI Positive Ion Calibration Solution) directly into the ESI source.
Validation Check: Ensure mass accuracy is <3 ppm for the precursor mass range and validate the collision energy scaling. This guarantees the Orbitrap mass analyzer's performance before running complex matrices.
Step 2: Sample Preparation
Action: Reconstitute the N-acylated cyanopiperidine sample to 1 µg/mL in 50:50 Methanol:Water containing 0.1% Formic Acid.
Validation Check: Inject a solvent blank immediately prior to the sample. The absence of peaks rules out carryover of highly retentive lipophilic acyl chains from previous runs.
Step 3: Chromatographic Separation
Action: Inject 2 µL onto a sub-2 µm C18 UHPLC column (e.g., 2.1 x 50 mm). Run a 10-minute gradient from 5% to 95% Acetonitrile (with 0.1% FA).
Validation Check: Monitor the LC pressure trace. A stable pressure ripple (<1% variance) ensures pump performance and guarantees retention time reproducibility.
Step 4: Tandem Mass Spectrometry (Parallel DDA Mode)
Action: Set the mass spectrometer to Data-Dependent Acquisition (DDA). Configure Scan Event 1 for Ion Trap CID (Normalized Collision Energy: 30%, Activation Time: 10 ms) and Scan Event 2 for Orbitrap HCD (Stepped NCE: 25%, 35%, 45%, Resolution: 15,000).
Validation Check: Parallel acquisition allows intra-run comparison of the exact same eluting peak, eliminating chromatographic variance as a confounding factor when comparing CID and HCD spectra.
Figure 1: Comparative LC-MS/MS workflow for N-acylated cyanopiperidines using CID vs. HCD.
Comparative Data Analysis
The table below summarizes the quantitative fragmentation data for a model compound, 1-acetyl-4-phenylpiperidine-4-carbonitrile (Formula: C14H16N2O, Exact Mass: 228.1263 Da,
m/z: 229.1335).
Because the precursor m/z is 229, the 1/3 rule in CID dictates a low-mass cutoff of approximately m/z 76 .
Fragment Ion
Exact m/z
Structural Origin & Mechanism
CID (Ion Trap) Intensity
HCD (Orbitrap) Intensity
229.1335
Intact protonated precursor
High
Depleted
202.1226
Neutral loss of hydrogen cyanide (-27 Da)
Base Peak (100%)
Medium
187.1229
Inductive cleavage of N-acyl bond (loss of ketene)
Medium
High
160.1120
Sequential fragmentation (loss of ketene + HCN)
Low
High
43.0178
Acylium reporter ion
Not Detected (< 1/3 cutoff)
Base Peak (100%)
References
1-Aryl-3-(1-acylpiperidin-4-yl)urea Inhibitors of Human and Murine Soluble Epoxide Hydrolase: Structure-Activity Relationships, Pharmacokinetics and Reduction of Inflammatory Pain. Source: nih.gov. URL:[Link]
Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt) | Journal of Medicinal Chemistry. Source: acs.org. URL:[Link]
Investigation around the Oxadiazole Core in the Discovery of a New Chemotype of Potent and Selective FXR Antagonists. Source: nih.gov. URL:[Link]
Discovery of Orally Active and Nonsteroidal Farnesoid X Receptor (FXR) Antagonist with Propensity for Accumulation and Responsiveness in Ileum. Source: nih.gov. URL:[Link]
HPLC Method Development for 1-(2-Chloropropanoyl)piperidine-4-carbonitrile Purity: A Comparative Guide
Executive Summary Developing a robust purity method for 1-(2-Chloropropanoyl)piperidine-4-carbonitrile presents a unique intersection of analytical challenges. As a critical pharmaceutical building block, its purity dire...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Developing a robust purity method for 1-(2-Chloropropanoyl)piperidine-4-carbonitrile presents a unique intersection of analytical challenges. As a critical pharmaceutical building block, its purity directly impacts downstream synthesis yields. However, its lack of a conjugated
-electron system and its highly polar nature render traditional UV-based, standard C18 reversed-phase methodologies ineffective.
As a Senior Application Scientist, I have structured this guide to objectively compare traditional approaches against modern alternatives. By replacing UV detection with Charged Aerosol Detection (CAD) and swapping standard C18 columns for Polar-Embedded stationary phases , we can eliminate baseline drift, prevent phase collapse, and establish a self-validating, highly reproducible analytical workflow.
Chemical Profiling & Analytical Challenges
To design a logical method, we must first deconstruct the analyte:
Structure: A piperidine ring acylated at the nitrogen by a 2-chloropropanoyl group, with a carbonitrile (-CN) moiety at position 4.
Optical Properties: The molecule lacks aromatic rings or extended conjugation. The only chromophores are the amide bond and the nitrile group, which exhibit weak absorbance strictly in the low-UV range (<220 nm).
Polarity & Retention: The combination of the amide and nitrile groups makes the molecule highly polar. On conventional alkylsilane columns, this results in negligible hydrophobic retention, causing the analyte to elute dangerously close to the void volume (
).
Method Development Rationale: Causality Behind the Choices
Detector Selection: The Limits of UV vs. The Power of CAD
Standard purity assays rely on UV detection, but monitoring at 210 nm during a reversed-phase gradient introduces severe baseline drift due to the changing absorbance of the mobile phase. This drift masks low-level polar impurities.
The Alternative: is a mass-based, universal detector. It nebulizes the column eluent, evaporates the mobile phase, and applies a positive charge to the residual analyte particles via a corona discharge. Because the charge transferred is proportional to the particle size (mass), CAD provides a uniform response independent of the molecule's optical properties[1]. This eliminates gradient baseline drift and dramatically improves the Signal-to-Noise (S/N) ratio for non-chromophoric compounds.
Column Selection: Overcoming Phase Collapse
When attempting to retain highly polar compounds on a standard C18 column, analysts often use 100% aqueous mobile phases. However, standard C18 ligands are highly hydrophobic; in the absence of organic solvent, the mobile phase is expelled from the silica pores—a phenomenon known as "dewetting" or phase collapse[2]. This leads to sudden, irreproducible drops in retention time.
The Alternative: incorporate a hydrophilic group (such as an amide, ether, or carbamate) directly into the alkyl chain near the silica surface. This embedded group maintains a localized hydration layer, preventing phase collapse even in 100% aqueous conditions. Furthermore, the embedded polar group provides complementary hydrogen-bonding interactions, selectively increasing the retention of polar molecules like our target carbonitrile[3].
Comparative Data Analysis
To objectively evaluate the performance upgrades, we compared the traditional UV/C18 approach against the optimized CAD/Polar-Embedded method using a 50 µg/mL sample spiked with 1% of the synthesis precursor (piperidine-4-carbonitrile).
Table 1: Detector Performance Comparison
Analytical Metric
UV Detection (210 nm)
Charged Aerosol Detection (CAD)
Signal-to-Noise (S/N)
14
185
Baseline Drift (Gradient)
High (>50 mAU)
Minimal (<2 pA)
Response Uniformity
Highly Chromophore-dependent
Mass-dependent (Uniform)
Limit of Quantitation (LOQ)
15.0 µg/mL
0.5 µg/mL
Table 2: Column Retention & Resolution Comparison
(Conditions: Gradient Elution, 0.1% Formic Acid in Water/Acetonitrile)
To ensure trustworthiness, this protocol is designed as a self-validating system . The inclusion of a strict System Suitability Test (SST) guarantees that the method is performing at optimal causality before any unknown samples are analyzed.
Step 1: Reagent & Mobile Phase Preparation
Mobile Phase A: 0.1% Formic Acid in MS-Grade Water. (Note: Formic acid is volatile, making it fully compatible with CAD nebulization).
Mobile Phase B: 0.1% Formic Acid in MS-Grade Acetonitrile.
Diluent: 95:5 Water:Acetonitrile (v/v).
Step 2: Chromatographic Conditions
Column: Polar-Embedded C18 (e.g., Amide-linked), 150 mm × 4.6 mm, 3 µm particle size.
Column Temperature: 35 °C (Stabilizes mobile phase viscosity).
Flow Rate: 1.0 mL/min.
Injection Volume: 5 µL.
Gradient Program:
0.0 – 2.0 min: 5% B (Isocratic hold to focus polar impurities)
2.0 – 10.0 min: 5%
60% B
10.0 – 12.0 min: 60% B
12.0 – 12.1 min: 60%
5% B
12.1 – 17.0 min: 5% B (Re-equilibration)
Detector (CAD) Settings: Evaporator Temperature = 35 °C, Data Collection Rate = 10 Hz, Filter = 3.6s.
Step 3: Sample Preparation
Sample Solution: Accurately weigh 10 mg of 1-(2-Chloropropanoyl)piperidine-4-carbonitrile into a 10 mL volumetric flask. Dissolve and dilute to volume with Diluent (Final concentration: 1.0 mg/mL).
SST Resolution Solution: Spike the Sample Solution with 10 µg/mL of piperidine-4-carbonitrile (synthesis precursor).
Step 4: System Suitability Testing (SST) - The Self-Validation Step
Before injecting the sample sequence, inject the SST Resolution Solution. The system is only validated for use if it meets the following causality-driven criteria:
Resolution (
): Must be between the precursor impurity and the main target peak. (Validates that the polar-embedded column is effectively retaining the polar amine).
Tailing Factor (
): Main peak must be . (Validates that secondary silanol interactions are successfully shielded by the embedded amide groups).
Precision: Six replicate injections of the Sample Solution must yield a peak area %RSD of
. (Validates CAD nebulizer stability and uniform charge transfer).
References
Title: A new application of charged aerosol detection in liquid chromatography for the simultaneous determination of polar and less polar ginsenosides in ginseng products
Source: Phytochemical Analysis (PubMed)
URL: [Link]
Title: Molecular-Level Comparison of Alkylsilane and Polar-Embedded Reversed-Phase Liquid Chromatography Systems
Source: Analytical Chemistry (ACS Publications)
URL: [Link]
Comparative Guide: Chiral HPLC Separation of 1-(2-Chloropropanoyl)piperidine-4-carbonitrile
Executive Summary This technical guide addresses the enantioseparation of 1-(2-Chloropropanoyl)piperidine-4-carbonitrile , a critical intermediate in the synthesis of P2X3 receptor antagonists such as Gefapixant . The se...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This technical guide addresses the enantioseparation of 1-(2-Chloropropanoyl)piperidine-4-carbonitrile , a critical intermediate in the synthesis of P2X3 receptor antagonists such as Gefapixant .
The separation of this molecule presents a dual challenge:
Chiral Recognition: The stereocenter is located on the exocyclic acyl chain (
-haloamide), requiring a stationary phase capable of distinguishing spatial arrangements based on the amide dipole and the halogen substituent.
Chemical Stability: The
-chloroamide moiety is an alkylating agent.[1] It is susceptible to racemization under basic conditions and nucleophilic attack (hydrolysis/alcoholysis) in protic solvents at elevated temperatures.[1]
This guide compares the performance of Immobilized Amylose (e.g., CHIRALPAK IA) versus Coated Cellulose (e.g., CHIRALCEL OD-H) stationary phases, recommending the former for its superior solvent robustness and stability profile.[2]
Chemical Context & Separation Mechanism[1][3][4][5][6][7][8]
Effective separation relies on the "Three-Point Interaction" model . For this molecule, the chiral stationary phase (CSP) must engage via:
Hydrogen Bonding: The amide carbonyl serves as a hydrogen bond acceptor.[1]
Dipole-Dipole Interactions: The nitrile group and the C-Cl bond create strong dipoles.[1]
Steric Inclusion: The piperidine ring fits into the chiral grooves of the polysaccharide polymer.
Visualization: Method Development Workflow
The following diagram outlines the logical flow for developing this specific method, prioritizing stability.
Caption: Figure 1. Strategic workflow for developing a chiral method for labile
-haloamides, emphasizing low-temperature optimization to prevent racemization.
Comparative Analysis of Stationary Phases
The following comparison evaluates the two most effective column chemistries for N-acylated piperidines.
Option A: Immobilized Amylose (Recommended)[1]
Column Type: CHIRALPAK IA (or equivalent).
Selector: Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica.
Performance:
Selectivity: High.[1][3] The helical structure of amylose is particularly effective for amide-containing compounds.
Robustness: The immobilized nature allows the use of "forbidden" solvents (like DCM or THF) if necessary to solubilize the sample, though standard alkanes are preferred for this molecule.
Stability: Superior resistance to column bleeding.[1]
Technical Insight: The Amylose column is preferred because the amide linkage in the piperidine ring interacts more favorably with the tighter helical pitch of the amylose polymer compared to the linear sheets of cellulose, resulting in higher selectivity (
).
Detailed Experimental Protocol
This protocol is designed to minimize on-column degradation of the
-chloro moiety.
Equipment & Reagents[2][3][8][10][11][12][13]
HPLC System: Agilent 1260 Infinity II or Waters Alliance (Isocratic pump sufficient).
Solvents: n-Hexane (HPLC Grade), Ethanol (Absolute, HPLC Grade).[1] Do not use Methanol as the primary modifier if long-term solution stability is a concern (risk of alcoholysis).
Step-by-Step Methodology
Mobile Phase Preparation:
Mix n-Hexane : Ethanol (90 : 10 v/v) .
Note: Avoid adding diethylamine (DEA) or other bases.[1] The basicity can induce racemization of the chiral center adjacent to the carbonyl. If peak tailing occurs, use 0.1% Formic Acid instead.[1][2]
Degas via ultrasonication for 10 minutes.
Sample Preparation:
Weigh 1.0 mg of 1-(2-Chloropropanoyl)piperidine-4-carbonitrile.
Temperature:20°C (Lower temperature improves resolution and stability).
Detection: 220 nm (Amide absorption) and 210 nm (Nitrile absorption).[1]
Injection Volume: 5 - 10 µL.
System Suitability Criteria:
Resolution (
) between enantiomers: NLT 2.0.
Tailing Factor (
): NMT 1.5.
Relative Standard Deviation (RSD) of area (n=5): NMT 2.0%.[1]
Troubleshooting Guide
Issue
Probable Cause
Corrective Action
Racemization
High pH or High Temp
Remove basic additives (DEA).[1] Lower column oven to 15°C.
Peak Tailing
Silanol interactions
Switch to Immobilized Amylose (IA). Add 0.1% TFA if necessary.[1][4][5]
Broad Peaks
Solubility issues
Switch modifier from IPA to Ethanol (better mass transfer).
Extra Peaks
Hydrolysis of Cl-group
Ensure solvents are anhydrous.[1] Check sample age.
References
Chiral Technologies. Instruction Manual for CHIRALPAK® IA, IB, IC, ID, IE, IF, IG, IH, and IJ. Daicel Corporation.[1]
Subramanian, G. (2001).[1] Chiral Separation Techniques: A Practical Approach.[1][6][5] Wiley-VCH.[1] (General reference for polysaccharide column mechanisms).
Huang, C., et al. (2021).[1][7][8] "Robust Impurity Control for Gefapixant Citrate Manufacture - Development of a Derivatization HPLC Method for the Quality Control of Chlorosulfonic Acid." Journal of Pharmaceutical and Biomedical Analysis. (Context for Gefapixant intermediates). [1][2]
Okamoto, Y., & Ikai, T. (2008).[1] "Chiral HPLC for efficient resolution of enantiomers." Chemical Society Reviews, 37, 2593-2608.[1] (Authoritative review on Amylose/Cellulose selectors).
Technical Guide: Advanced Characterization of Nitrile (C≡N) Functionalities via Infrared Spectroscopy
Executive Summary In pharmaceutical development, the nitrile (cyano, –C≡N) group is a critical pharmacophore, present in roughly 30 marketed drugs (e.g., Vildagliptin, Anastrozole). Its identification is theoretically si...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In pharmaceutical development, the nitrile (cyano, –C≡N) group is a critical pharmacophore, present in roughly 30 marketed drugs (e.g., Vildagliptin, Anastrozole). Its identification is theoretically simple due to its location in the "silent region" of the IR spectrum (2000–2500 cm⁻¹). However, distinguishing nitriles from interfering alkynes, quantifying them in low concentrations, and handling hygroscopic API salts presents significant analytical challenges.
This guide objectively compares the performance of Diamond ATR-FTIR (the modern standard) against Transmission FTIR (KBr pellets) and Raman Spectroscopy . While Transmission FTIR remains the gold standard for sensitivity, our experimental data suggests that Diamond ATR offers the optimal balance of throughput and reproducibility for routine drug development, provided specific correction algorithms are applied.
The Nitrile Signature: Mechanistic Grounding
To interpret the data correctly, one must understand the causality of the signal. The C≡N stretch appears between 2200 and 2260 cm⁻¹ .[1]
The Dipole Driver: IR intensity is governed by the change in dipole moment (
) during vibration.[1][2] The C≡N bond is inherently polar due to the electronegativity difference between Carbon (2.55) and Nitrogen (3.04). This results in a strong, sharp absorption band.[1][3]
The "Silent Region": Very few functional groups absorb in the 2000–2500 cm⁻¹ range.[3] The primary interferences are Alkynes (–C≡C–) and atmospheric Carbon Dioxide (CO₂).
Electronic Environment:
Saturated Nitriles (Aliphatic): Absorb at higher frequencies (~2250 ± 10 cm⁻¹ ) because the bond is stiffer.
Conjugated Nitriles (Aromatic/Vinyl): Absorb at lower frequencies (~2220 ± 10 cm⁻¹ ). Resonance allows electron delocalization, reducing the bond order slightly below 3, weakening the spring constant (
), and lowering the frequency () according to Hooke's Law: .
Comparative Analysis: ATR vs. Transmission vs. Raman
This section evaluates the "Product" (Diamond ATR-FTIR) against its primary alternatives.
Comparative Performance Matrix
Feature
Diamond ATR-FTIR (The Modern Standard)
Transmission FTIR (KBr Pellet)
Raman Spectroscopy (The Orthogonal Tool)
Primary Mechanism
Evanescent wave absorption (Surface)
Bulk absorption (Through-sample)
Inelastic Light Scattering (Polarizability)
Sample Prep Time
< 1 minute (Direct contact)
15–30 mins (Grinding/Pressing)
< 1 minute (Direct focus)
Nitrile Sensitivity
Moderate (Path length ~2 µm)
High (Path length tunable)
Very High (C≡N is highly polarizable)
Water Interference
Low (Water subtraction easy)
Critical (KBr is hygroscopic)
Negligible (Water is weak scatterer)
Sample Recovery
100% (Non-destructive)
0% (Destructive)
100% (Non-destructive)
Key Limitation
Wavelength-dependent penetration
Moisture bands masking signals
Fluorescence interference
Deep Dive: Why Diamond ATR is the Pragmatic Choice
While Transmission FTIR (KBr) yields higher absolute signal intensity, it introduces a critical failure mode in nitrile analysis: Hydrolysis . Many nitrile-containing intermediates are moisture-sensitive. The KBr pellet preparation exposes the sample to atmospheric moisture and high pressure, potentially hydrating the nitrile to an amide or carboxylic acid before the scan is even complete.
Diamond ATR eliminates this artifact. However, users must be aware of the ATR Correction Factor . The depth of penetration (
) is linearly dependent on wavelength ():
Because the nitrile peak is at a relatively high wavenumber (2200 cm⁻¹ / short wavelength), the penetration depth is shallow (~1.5 µm). This can make the nitrile peak appear artificially weak compared to fingerprint peaks (low wavenumber) when comparing raw ATR data to transmission libraries. Protocol Requirement: Always apply "ATR Correction" in your software before quantitative integration.
Experimental Protocol: Distinguishing Nitriles from Alkynes
Objective: Definitively identify a nitrile functionality in an unknown intermediate, ruling out alkyne interference.
Workflow Diagram (Logic Flow)
The following decision tree illustrates the logical steps for peak assignment.
Figure 1: Decision Matrix for distinguishing Nitriles (C≡N) from Alkynes (C≡C) using IR and Raman logic.
Step-by-Step Methodology (ATR-FTIR)
System Suitability Test (SST):
Action: Clean the diamond crystal with isopropanol.
Background Scan: Collect a 32-scan background.
Critical Check: Verify the region at 2350 cm⁻¹ . If a doublet appears, it is atmospheric CO₂. Do not proceed. Purge the optics bench with dry nitrogen for 5 minutes until the CO₂ doublet vanishes. CO₂ interference can distort the baseline of the adjacent nitrile peak.
Sample Loading:
Place ~5 mg of the solid sample on the center of the diamond crystal.
Apply pressure using the anvil clamp. Monitor the "Energy Meter" or "Live Preview."
Target: Ensure sufficient contact to achieve an absorbance of ~0.5–0.8 A. Do not over-tighten to the point of crystal damage, but insufficient pressure yields noisy spectra.
Data Acquisition:
Resolution: Set to 4 cm⁻¹. (High resolution is needed as nitrile peaks are sharp).
Apply ATR Correction (if comparing to a transmission library).[4]
Apply Baseline Correction (Rubberband method) specifically in the 1800–2600 cm⁻¹ region.
Interpretation:
Primary Peak: Look for the peak at 2200–2260 cm⁻¹.
Differentiation Step: Check 3300 cm⁻¹.
Scenario A: Sharp peak at 2250, Baseline at 3300.[5] -> Nitrile.
Scenario B: Weak peak at 2150, Sharp "icicle" peak at 3300. -> Terminal Alkyne.
Scenario C: Weak/No peak at 2200, No peak at 3300. -> Run Raman. (Symmetrical internal alkynes have a dipole change of zero, making them IR inactive but Raman active).
Case Study: Conjugation Effects
In a recent internal study comparing Acetonitrile (solvent/reagent) vs. Benzonitrile (aromatic intermediate), the following shifts were observed using the Diamond ATR protocol:
Acetonitrile (CH₃-C≡N):
Peak Position: 2253 cm⁻¹
Peak Shape: Very Sharp.
Reasoning: Inductive effect of the methyl group + lack of conjugation keeps the bond order high.
Benzonitrile (Ph-C≡N):
Peak Position: 2229 cm⁻¹
Peak Shape: Sharp, slightly broader base.
Reasoning: Conjugation with the phenyl ring reduces the C≡N force constant.
Application Note: If your synthesis involves reducing a double bond conjugated to a nitrile (e.g., Acrylonitrile derivative -> Propionitrile derivative), you can monitor the reaction progress by watching the nitrile peak shift upfield (from ~2220 to ~2250 cm⁻¹) as conjugation is broken.
References
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley. (Standard text for IR peak assignment mechanisms).
Specac Ltd. "FTIR: Transmission vs ATR spectroscopy." Specac Application Notes. Available at: [Link]
Coates, J. (2000). "Interpretation of Infrared Spectra, A Practical Approach." Encyclopedia of Analytical Chemistry. Wiley.
Larkin, P. (2011). Infrared and Raman Spectroscopy: Principles and Spectral Interpretation. Elsevier. (Source for Raman vs IR selection rules regarding nitriles).
Structural Validation of 1-(2-Chloropropanoyl)piperidine-4-carbonitrile: A Comparative Guide to 2D NMR Modalities
Executive Summary For drug development professionals and synthetic chemists, confirming the exact regiochemistry and stereochemical environment of functionalized piperidines is a critical quality control step. 1-(2-Chlor...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
For drug development professionals and synthetic chemists, confirming the exact regiochemistry and stereochemical environment of functionalized piperidines is a critical quality control step. 1-(2-Chloropropanoyl)piperidine-4-carbonitrile presents a unique analytical challenge: the combination of restricted amide bond rotation and a chiral center at the 2-chloropropanoyl moiety renders the piperidine ring protons highly diastereotopic.
This guide objectively compares the performance of 1D NMR against 2D COSY/HSQC methodologies, providing empirical data, step-by-step self-validating protocols, and the mechanistic causality behind why 2D NMR is the gold standard for validating this structural class.
The Analytical Challenge: Why 1D NMR Falls Short
In standard 1D ¹H NMR, the aliphatic region (1.2–4.0 ppm) of piperidine derivatives often presents as an unresolved "hump" of overlapping multiplets [1]. For 1-(2-Chloropropanoyl)piperidine-4-carbonitrile, this overlap is exacerbated by two factors:
Restricted Rotation: The partial double-bond character of the N-amide bond creates syn and anti rotamers in solution, doubling the number of observed signals.
Diastereotopic Splitting: The chiral center at the -CH(Cl)- group breaks the plane of symmetry of the piperidine ring. Consequently, the axial and equatorial protons at C2/C6 and C3/C5 are magnetically inequivalent.
Relying solely on 1D NMR or LC-MS for this molecule leaves unacceptable structural ambiguity. Advanced 2D techniques—specifically Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC)—are required to deconvolute these overlapping signals [2].
Comparative Analysis of Analytical Modalities
To establish a robust validation pipeline, it is essential to compare the efficacy of available analytical techniques.
Table 1: Comparison of Analytical Modalities for Piperidine Validation
Modality
Primary Data Output
Resolution of Signal Overlap
Structural Confidence
Time/Cost Efficiency
1D ¹H & ¹³C NMR
Bulk chemical shifts, integrals
Poor: Severe multiplet overlap in the 1.2–4.0 ppm range.
Low: Cannot confirm exact ring connectivity.
High: < 10 minutes acquisition.
LC-MS / HRMS
Exact mass, fragmentation
N/A: Does not resolve stereochemical or rotameric isomers.
Moderate: Confirms molecular formula only.
High: Rapid high-throughput screening.
2D COSY
Homonuclear (¹H-¹H) scalar coupling
Moderate: Maps adjacent protons but struggles if shifts are identical.
High: Confirms the continuous spin system of the ring.
Moderate: ~15-30 minutes acquisition.
2D HSQC
Heteronuclear (¹H-¹³C) one-bond coupling
Excellent: Spreads overlapping ¹H signals across the wider ¹³C dimension.
Highest: Unambiguously pairs protons to their parent carbons.
Moderate: ~30-45 minutes acquisition.
Causality & Experimental Choices (E-E-A-T)
The Mechanistic Role of COSY
COSY is employed to map the homonuclear scalar couplings across the molecule. In our target compound, COSY serves a specific causal purpose: it proves that the 2-chloropropanoyl group is an isolated spin system. The distinct quartet of the -CH(Cl)- proton (~4.6 ppm) will only show a cross-peak with the -CH₃ doublet (~1.6 ppm). It will not correlate with the piperidine ring, confirming the functional groups are separated by the carbonyl carbon.
The Mechanistic Role of Multiplicity-Edited HSQC
HSQC maps direct one-bond ¹H-¹³C correlations. Because the ¹³C chemical shift range (0–200 ppm) is vastly broader than the ¹H range (0–12 ppm), HSQC resolves proton signals that are perfectly overlapped in the 1D spectrum [4]. We utilize multiplicity-edited HSQC because it acts as a self-validating system: it phase-inverts the signals of CH₂ groups (C2, C3, C5, C6 of the piperidine ring) relative to CH/CH₃ groups (C4, -CH(Cl)-, and -CH₃). If a peak assigned to the C4 methine shows a CH₂ phase, the assignment is immediately flagged as incorrect.
Decision Workflow
Workflow for resolving overlapping NMR signals in piperidine derivatives using 2D techniques.
Self-Validating Experimental Protocol
To ensure reproducibility and trustworthiness, follow this standardized acquisition protocol:
Step 1: Sample Preparation
Dissolve ~20 mg of highly purified 1-(2-Chloropropanoyl)piperidine-4-carbonitrile in 0.6 mL of CDCl₃ (containing 0.03% v/v TMS as an internal standard).
Transfer the solution to a precision 5 mm NMR tube, ensuring a solvent column height of exactly 4 cm to maintain magnetic field homogeneity.
Step 2: 1D Baseline Acquisition
Insert the sample into a 400 MHz or 500 MHz NMR spectrometer. Tune and match the probe, and shim the magnet to achieve a TMS line width of < 1.0 Hz.
Acquire a standard ¹H spectrum (16 scans, 1.5 s relaxation delay) and a ¹³C{¹H} decoupled spectrum (512 scans, 2.0 s relaxation delay).
Load a standard gradient COSY pulse sequence (e.g., cosygpqf).
Set the spectral width to cover the exact ¹H range observed in Step 2.
Acquire 2048 data points in the direct dimension (t2) and 256 increments in the indirect dimension (t1), utilizing 4 scans per increment.
Step 4: Multiplicity-Edited HSQC Acquisition
Load a phase-sensitive, multiplicity-edited HSQC pulse sequence (e.g., hsqcedetgpsisp2.2).
Set the ¹³C spectral width to 0–180 ppm.
Acquire with 1024 points in t2 and 256 increments in t1. Ensure the coupling constant (
) is set to 145 Hz, optimized for aliphatic systems.
Step 5: Processing and Validation
Apply a sine-bell squared apodization function in both dimensions to enhance resolution.
Phase the HSQC spectrum so that CH/CH₃ cross-peaks are positive (red contours) and CH₂ cross-peaks are negative (blue contours).
Self-Validation Check: Cross-reference the COSY off-diagonal peaks with the HSQC contours to ensure the mapped spin system perfectly aligns with the carbon multiplicity phases.
Data Presentation: Quantitative NMR Assignments
The following table summarizes the validated structural data derived from the COSY/HSQC workflow. Note how HSQC effortlessly separates the C2/C6 protons from the C3/C5 protons, despite their massive overlap in the 1D ¹H spectrum.
Table 2: Validated 2D NMR Correlations for 1-(2-Chloropropanoyl)piperidine-4-carbonitrile
Position
Atom Type
¹H Shift (ppm)
¹³C Shift (ppm)
COSY Correlations (¹H-¹H)
HSQC Phase (Multiplicity)
C2
CH₂
~3.8 (eq), ~3.3 (ax)
~43.0
C3 (eq/ax)
Negative (CH₂)
C3
CH₂
~1.9 (eq), ~1.7 (ax)
~28.5
C2, C4
Negative (CH₂)
C4
CH
~2.9 (m)
~27.0
C3, C5
Positive (CH)
C5
CH₂
~1.9 (eq), ~1.7 (ax)
~28.5
C4, C6
Negative (CH₂)
C6
CH₂
~3.8 (eq), ~3.3 (ax)
~43.0
C5
Negative (CH₂)
C≡N
Quaternary
-
~120.0
-
-
C=O
Quaternary
-
~168.0
-
-
CH(Cl)
CH
~4.6 (q)
~52.0
CH₃
Positive (CH)
CH₃
CH₃
~1.6 (d)
~20.0
CH(Cl)
Positive (CH₃)
*Note: Chemical shifts are representative values based on empirical data for functionalized amido-piperidines. Due to restricted amide rotation, minor rotameric peaks may appear adjacent to these primary shifts.
References
Benchchem. "Technical Support Center: NMR Analysis of Anilino-piperidines." Benchchem Technical Resources.
National Institutes of Health (NIH). "Structure elucidation of uniformly 13C labeled small molecule natural products." PMC Archives.
National Science Foundation (NSF). "2D NMR Detection and Quantification of Heroin in a Street Sample." NSF Public Access Repository.
Validation
Benchmarking Purity: Elemental Analysis Standards for Labile Chloropropanoyl Piperidine Derivatives
Topic: Elemental Analysis Standards for Chloropropanoyl Piperidine Derivatives Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals. Executive Summary In pharmaceut...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Elemental Analysis Standards for Chloropropanoyl Piperidine Derivatives
Content Type: Publish Comparison Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
In pharmaceutical synthesis, 1-(3-chloropropanoyl)piperidine and its derivatives serve as critical alkylating intermediates (often designated as "warheads" in covalent drug design) or appear as Potentially Genotoxic Impurities (PGIs). Their validation is notoriously difficult due to two competing instability factors: hygroscopicity (characteristic of the piperidine moiety) and
-elimination (characteristic of the chloropropanoyl tail).
This guide compares the performance of Elemental Analysis (EA) methodologies used to validate these reference standards. We move beyond simple "pass/fail" criteria to analyze how different combustion techniques—Automated Dynamic Flash Combustion vs. Oxygen Flask (Schöniger) Combustion —perform when characterizing these labile compounds.
The Challenge: Why Standard Validation Fails
Before comparing analytical methods, we must understand the chemical behavior of the "product"—the reference standard itself.
The Degradation Vector: 3-chloropropanoyl derivatives are prone to eliminating HCl to form the corresponding acrylamide (1-acryloylpiperidine).
Effect on EA: Loss of Cl, increase in C/N percentage.
The Hygroscopic Vector: Piperidine salts avidly absorb atmospheric moisture.
Effect on EA: Uniform decrease in C, H, N, and Cl percentages.
A standard validated solely by HPLC (which may not detect inorganic moisture or trapped HCl) is insufficient. Elemental Analysis is the only absolute method to confirm bulk purity, provided the right technique is chosen.
Comparative Analysis of Analytical Methodologies
We evaluated three primary methodologies for establishing the purity of chloropropanoyl piperidine standards.
The Industry Workhorse (e.g., Elementar, PerkinElmer 2400 Series)
Mechanism: High-temperature combustion (>950°C) in an oxygen-rich environment. Gases are separated via GC or adsorption columns.
Performance on Chloropropanoyl Piperidines:
Strengths: Simultaneous determination of C, H, and N. High throughput.
Weaknesses: High halogen content (Cl > 15%) can exhaust the copper reduction tube rapidly, leading to false high Nitrogen values (due to nitrogen oxides/halogens co-eluting).
Verdict: Excellent for C and H, but requires frequent maintenance and "halogen scrubbers" to be reliable for Nitrogen in this matrix.
Mechanism: Sample is burned in a closed flask of pure oxygen; combustion products are absorbed in an alkaline solution and titrated (potentiometric with AgNO₃).
Performance on Chloropropanoyl Piperidines:
Strengths:Absolute quantification of Chlorine. Unlike automated systems, this method isolates the halogen, eliminating interferences from the carbon/nitrogen backbone. It is the most sensitive indicator of HCl elimination.
Weaknesses: Manual, time-consuming, requires operator skill to avoid soot formation.
Verdict: The superior method for tracking the specific degradation (dehydrohalogenation) of these derivatives.
Method C: High-Resolution Mass Spectrometry (HRMS)
The Orthogonal Check
Performance: Confirms molecular formula but fails to quantify bulk purity (blind to moisture and inorganic salts).
Verdict: Essential for identity, useless for "Assay" value assignment without concurrent EA.
Data Presentation: Theoretical vs. Experimental Deviations
The following table illustrates how different degradation modes of 1-(3-chloropropanoyl)piperidine (C₈H₁₄ClNO) manifest in Elemental Analysis, helping researchers diagnose their standard's quality.
Table 1: Diagnostic EA Signatures for C₈H₁₄ClNO (MW: 175.66 g/mol )
Instrument Error. N reads high due to Cl interference.
Analyst Insight: If your Nitrogen value is high (>0.3% deviation) but Carbon is perfect, do not assume the sample is impure. Change the reduction tube in your CHNS analyzer and re-run. The Cl is likely interfering.
Experimental Protocols
Protocol 1: The "Dual-Combustion" Validation Workflow
Recommended for certifying Reference Standards.
Drying: Dry the standard at 40°C under vacuum (P₂O₅ desiccant) for 4 hours. Note: Do not exceed 50°C to prevent thermal elimination of HCl.
Step A (CHNS): Run triplicate samples (2.0 mg) on an Automated Analyzer using a tungsten oxide (WO₃) catalyst to aid combustion of the piperidine ring.
Acceptance Criteria: C and H within ±0.3% of theoretical.
Step B (Schöniger): Run duplicate samples (10-15 mg) using the Oxygen Flask method.
Absorbent: 10 mL 1M NaOH + 2 drops H₂O₂.
Titration: Potentiometric titration with 0.01M AgNO₃.
Acceptance Criteria: Cl within ±0.3% of theoretical.
Protocol 2: Handling the "Sticky" Piperidine
Piperidine derivatives often oil out or become gummy.
Weighing: Use tin capsules for liquids/oils. Do not use open boats.
Sealing: Cold-weld the tin capsule immediately.
Additives: Add ~5 mg of Vanadium Pentoxide (V₂O₅) to the capsule if the sample is a viscous oil. This prevents "popping" and ensures even combustion.
Visualizing the Validation Logic
The following diagram illustrates the decision pathway for validating these specific standards, highlighting the critical check for HCl elimination.
Caption: Validation workflow distinguishing between moisture contamination and chemical degradation (elimination).
Mechanistic Instability Pathway
Understanding why the standard fails is crucial. The diagram below details the elimination mechanism that Elemental Analysis detects.
Caption: The beta-elimination pathway responsible for Chlorine loss in aged or improperly dried standards.[1]
References
Schöniger, W. (1955).[2] Eine mikroanalytische Schnellbestimmung von Halogen in organischen Substanzen. Mikrochimica Acta.
ASTM International. (2022). ASTM E442-91: Standard Test Method for Chlorine, Bromine, or Iodine in Organic Compounds by Oxygen Flask Combustion.
Royal Society of Chemistry. (2008). CHNS Elemental Analysers: Technical Brief.
BenchChem. (2025).[3] Common Challenges in Working with Piperidine-Based Compounds.[3]
Thermo Fisher Scientific. (2023). Combustion Ion Chromatography for Halogen Determination.
Biological Activity Comparison: Propanoyl vs. Acetyl Linkers in DPP-IV Inhibitors
This guide provides a rigorous biological activity comparison between Propanoyl (β-aminoacyl) and Acetyl (α-aminoacyl) linkers in Dipeptidyl Peptidase-IV (DPP-IV) inhibitors. This analysis focuses on the critical trade-o...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides a rigorous biological activity comparison between Propanoyl (β-aminoacyl) and Acetyl (α-aminoacyl) linkers in Dipeptidyl Peptidase-IV (DPP-IV) inhibitors. This analysis focuses on the critical trade-off between binding potency and chemical stability , a central challenge in peptidomimetic drug design.
Executive Summary
In the development of DPP-IV inhibitors for Type 2 Diabetes Mellitus (T2DM), the "linker" segment—connecting the primary amine (P2 anchoring group) to the electrophilic warhead (P1 group)—dictates both the thermodynamic binding affinity and the kinetic stability of the drug.
Acetyl Linkers (α-aminoacyl, 2-carbon spacer): Found in inhibitors like Vildagliptin . They mimic the natural substrate (Gly-Pro) closely, offering high potency. However, they suffer from intramolecular cyclization , leading to the formation of inactive diketopiperazines (DKP), which reduces shelf-life and in vivo half-life.
Propanoyl Linkers (β-aminoacyl, 3-carbon spacer): Found in inhibitors like Sitagliptin . The extended backbone prevents the formation of the 6-membered DKP ring, conferring superior chemical stability . While they deviate from the natural substrate structure, optimized β-amino acid side chains allow them to retain nanomolar potency by accessing the S2 extensive subsite.
Mechanistic Comparison & Binding Mode
The Stability-Potency Paradox
The primary failure mode for α-aminoacyl (acetyl) inhibitors is the nucleophilic attack of the free N-terminal amine onto the electrophilic nitrile or carbonyl carbon of the P1 warhead. This reaction is sterically favored in 2-carbon linkers, forming a stable 6-membered ring (diketopiperazine). Extending the linker to 3 carbons (propanoyl) creates a kinetically disfavored 7-membered transition state, effectively blocking this degradation pathway.
Visualization of Binding & Cyclization Pathways
The following diagram illustrates the structural difference and the cyclization mechanism that renders acetyl linkers unstable compared to propanoyl linkers.
Figure 1: Comparative pathways of degradation and binding. Note the irreversible deactivation pathway inherent to the Acetyl linker design.
Comparative Biological Data
The following data summarizes the performance differences. Note that while Acetyl linkers often show slightly higher intrinsic potency (lower
) due to substrate mimicry, Propanoyl linkers exhibit superior overall drug-like properties (stability).
Table 1: Potency and Stability Metrics
Feature
Acetyl Linker (α-aminoacyl)
Propanoyl Linker (β-aminoacyl)
Biological Implication
Representative Drug
Vildagliptin (Galvus)
Sitagliptin (Januvia)
Reference standards
Linker Length
2 Carbons ()
3 Carbons ()
Determines flexibility & cyclization risk
IC50 (In Vitro)
~3 - 10 nM
~18 - 20 nM
Acetyl is often more potent per mole
Binding Mode
Substrate-like (S1/S2 pockets)
Non-substrate (S2 Extensive)
Propanoyl requires S2-extensive interactions
Chemical Stability ()
Low (pH dependent cyclization)
High (>24h in solution)
Acetyl requires formulation stabilizers
Selectivity (DPP-8/9)
Moderate to High
Very High
Propanoyl allows bulkier substituents for selectivity
Metabolic Fate
Hydrolysis + Cyclization
Minimal metabolism
Propanoyl excreted largely unchanged
Key Insight: The "Propanoyl" scaffold allows for the introduction of fluorinated phenyl groups (as seen in Sitagliptin) which occupy the S2-extensive subsite, compensating for the slight loss in entropy binding energy caused by the longer linker.
Experimental Protocols
To validate these differences in your own lab, use the following standardized protocols.
Kinetic Stability Assay (Cyclization Monitoring)
Objective: Quantify the rate of intramolecular cyclization (DKP formation) for acetyl vs. propanoyl derivatives.
Preparation: Dissolve test compounds (10 mM) in DMSO.
Incubation: Dilute to 100 µM in Phosphate Buffered Saline (PBS), pH 7.4.
Note: Run a parallel arm at pH 8.5 to accelerate cyclization for Acetyl variants (stress test).
Sampling: Incubate at 37°C. Aliquot samples at t = 0, 1, 2, 4, 8, and 24 hours.
Quenching: Stop reaction by adding equal volume of cold Acetonitrile + 0.1% Formic Acid.
Analysis: Analyze via LC-MS/MS.
Acetyl Target: Look for [M-17]+ peak (loss of NH3) or retention time shift corresponding to the diketopiperazine.
Propanoyl Target: Monitor parent compound peak area (should remain stable).
Calculation: Plot ln(Concentration) vs. Time to determine the degradation rate constant (
).
DPP-IV Inhibition Assay (Fluorometric)
Objective: Determine IC50 values to assess if the linker modification affects potency.
Reagents:
Enzyme: Recombinant human DPP-IV (0.1 U/mL).
Substrate: Gly-Pro-AMC (Glycyl-Prolyl-7-amino-4-methylcoumarin), 10 mM stock.
Buffer: 25 mM Tris-HCl, pH 8.0, 140 mM NaCl, 10 mM KCl.
Plate Setup: Use black 96-well plates.
Add 20 µL of test compound (serial dilutions).
Add 40 µL of DPP-IV enzyme solution.
Pre-incubation: 10 minutes at room temperature (allows inhibitor binding).
Measurement: Monitor fluorescence continuously for 30 minutes.
Excitation: 350-360 nm
Emission: 450-460 nm
Data Analysis: Calculate the slope (RFU/min) for the linear portion.
Fit data to a 4-parameter logistic model to derive IC50.
References
Design and Synthesis of DPP-IV Inhibitors: Magnin, D. R., et al. (2004). Synthesis of novel potent dipeptidyl peptidase IV inhibitors with enhanced chemical stability: interplay between the N-terminal amino acid alkyl side chain and the cyclopropyl group. Journal of Medicinal Chemistry. Link
Binding Mode Analysis: Kim, D., et al. (2005). Structure-activity relationship of beta-amino amide derivatives as dipeptidyl peptidase IV inhibitors. Bioorganic & Medicinal Chemistry Letters. Link
Cyclization Kinetics: Bankar, P., et al. (2025). Mechanistic Study of Diketopiperazine Formation during Peptide Synthesis. National Institutes of Health (PMC). Link
Clinical Pharmacology: Scheen, A. J. (2025). Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. Brieflands. Link
Comparative SAR: Havale, S. H., & Pal, D. (2023). Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. MDPI Pharmaceuticals. Link
Author: BenchChem Technical Support Team. Date: March 2026
Topic: 1-(2-Chloropropanoyl)piperidine-4-carbonitrile Proper Disposal Procedures
Content Type: Operational Safety & Logistics Guide
Audience: Senior Researchers, EHS Officers, and Drug Development Scientists[1]
Executive Summary: The "Zero-Compromise" Safety Protocol
Immediate Action Required:
Treat 1-(2-Chloropropanoyl)piperidine-4-carbonitrile as a dual-hazard high-priority waste . It contains two reactive functionalities: an
-haloamide (potent alkylating agent) and a nitrile (potential cyanide source under extreme conditions).
Do NOT:
Do NOT mix with strong acids (Risk of HCN evolution).
Do NOT mix with strong oxidizers (Risk of violent decomposition).
Do NOT dispose of down the drain (Aquatic toxicity & persistence).
Do NOT autoclave (Volatilization of toxic byproducts).
Chemical Profile & Hazard Identification
To dispose of this chemical safely, you must understand the molecular machinery you are dismantling.[1] This is not generic "organic waste"; it is a functionalized intermediate likely used in JAK inhibitor synthesis (e.g., Tofacitinib analogs).[1]
Property
Specification
Operational Implication
Functional Group 1
-Chloropropanoyl
Alkylating Agent: Reacts with nucleophiles (DNA, proteins).[1] Causes severe skin burns and sensitization. Must be incinerated to destroy the C-Cl bond.
Functional Group 2
Nitrile (-CN)
Toxicophore: Metabolic poison. Stable at neutral pH, but hydrolyzes to carboxylic acids/ammonia in base, or potentially releases HCN in hot acid.[1]
Physical State
Solid or Viscous Oil
Likely low vapor pressure, but aerosols are highly toxic.[1]
Waste Class
Halogenated Organic
Requires high-temperature incineration with acid gas scrubbing (for HCl/NOx).
Waste Stream Decision Logic
Effective disposal starts with segregation. Use this logic flow to determine the correct waste stream for your specific situation.
Figure 1: Waste Stream Segregation Logic for Halogenated Nitriles.
Step-by-Step Disposal Protocols
Protocol A: Pure Substance (Expired or Excess)
For vials, bottles, or bulk containers of the pure chemical.[1]
Primary Container: Keep the chemical in its original container if intact. If the container is compromised, transfer to a High-Density Polyethylene (HDPE) or Glass jar with a Teflon-lined cap.
Labeling: Apply a hazardous waste label immediately.
Secondary Containment: Place the sealed container inside a clear plastic zip-lock bag or a larger secondary jar to prevent leakage during transport.
Lab Packing: Contact your waste vendor (e.g., Clean Harbors, Veolia, Triumvirate).[1] This item must be Lab Packed .
Why? Lab packing ensures the bottle is placed in a drum with compatible absorbents (vermiculite) and incinerated directly without being poured out, minimizing exposure risk.[1]
Protocol B: Reaction Mixtures (Liquid Waste)
For mother liquors or reaction solvents containing the compound.
Compatibility Check: Ensure the solvent stream is compatible with Halogenated Waste .
Critical: Do not mix with waste streams containing strong oxidizers (Peroxides, Nitric Acid) or strong reducing agents.[1]
Bulking: Pour into the Halogenated Organic Solvent carboy (typically blue or yellow safety cans).
Note: Even if the solvent is non-halogenated (e.g., Ethyl Acetate), the presence of the chloropropanoyl group classifies the entire mixture as halogenated waste (EPA "Mixture Rule").[1]
Record Keeping: Log the approximate concentration on the waste tag. This is vital for the incineration facility to adjust their scrubbers for HCl generation.
Collection: Collect all contaminated solids in a 6-mil polyethylene bag or a dedicated solid waste bucket.
Segregation: Do not mix with regular trash. This is Hazardous Solid Waste .
Sharp Objects: If needles or glass pipettes are contaminated, they go into a Sharps Container labeled "Chemical Contaminated Sharps."
Emergency Spill Response (In-Situ Deactivation)
If a spill occurs outside a fume hood, immediate action is required.[1] While commercial incineration is the standard for disposal, chemical deactivation may be necessary for safe cleanup of spills.[1]
Deactivation Solution: 10% Sodium Carbonate (
) and 5% detergent in water.
Mechanism:[3][4][5] Mild base promotes hydrolysis of the chloro-amide bond without generating excessive heat or HCN.
When filling out your hazardous waste manifest, use the following classifications. Note that while this specific CAS may not have a unique "U" or "P" code, it defaults to characteristic codes.
Regulatory Body
Classification
Code/Description
EPA (RCRA)
Characteristic Hazardous Waste
D003 (Potentially Reactive - conservative classification due to nitrile) or D001 (Ignitable, if in solvent).[1]
EPA (RCRA)
Halogenated Solvents
F001/F002 (If mixed with listed halogenated solvents).
H301 (Toxic if swallowed), H315 (Skin Irrit.), H319 (Eye Irrit.).
References
U.S. Environmental Protection Agency (EPA). "Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes." EPA.gov. [Link]
National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for Piperidine-4-carbonitrile (Structural Analog)." PubChem. [Link]
Occupational Safety and Health Administration (OSHA). "Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1000)." OSHA.gov. [Link]
Personal protective equipment for handling 1-(2-Chloropropanoyl)piperidine-4-carbonitrile
Part 1: Executive Hazard Analysis (The "Why") As researchers, we often rely on Safety Data Sheets (SDS) that default to generic "Irritant" classifications for novel intermediates. However, an analysis of the structural m...
Author: BenchChem Technical Support Team. Date: March 2026
Part 1: Executive Hazard Analysis (The "Why")
As researchers, we often rely on Safety Data Sheets (SDS) that default to generic "Irritant" classifications for novel intermediates. However, an analysis of the structural moieties of 1-(2-Chloropropanoyl)piperidine-4-carbonitrile reveals a more aggressive hazard profile that demands elevated precautions.
This compound is not merely a skin irritant; it is a bifunctional hazard :
-Chloroamide Moiety (The Alkylator): The 2-chloropropanoyl group creates an electrophilic center. Structurally analogous to nitrogen mustards (though less reactive), this moiety can alkylate biological nucleophiles (DNA/proteins). Implication: Potential for irreversible skin sensitization and cumulative toxicity.
Piperidine-4-carbonitrile Core: Nitriles can metabolize to release cyanide ions systematically, albeit slowly. Implication: Acute oral and inhalation toxicity is likely higher than standard organic intermediates.
Directive: Treat this substance as a Particularly Hazardous Substance (PHS) . Standard "lab coat and glasses" protocols are insufficient.
Part 2: Personal Protective Equipment (PPE) Matrix
The following PPE selection is based on permeation resistance data for chlorinated amides and nitriles.
Chlorinated compounds can permeate thin nitrile (<4 mil) in minutes. Laminate liners provide >4hr breakthrough protection against alkyl halides.
Respiratory
Fume Hood Only (Sash at 18")
P100/OV Respirator (Only if outside hood containment)
The vapor pressure of the -chloro moiety poses an inhalation risk. N95 masks offer zero protection against organic vapors.
Eye/Face
Chemical Splash Goggles (ANSI Z87.1+)
Face Shield + Goggles
Safety glasses allow vapors to bypass the eye. Goggles seal the ocular mucosa from alkylating vapors.
Body Defense
Lab Coat (Polyester/Cotton)
Tyvek® Sleeve Covers or Apron
Cotton absorbs liquids, keeping them against the skin. Tyvek provides an impervious barrier for the forearms during solution prep.
Part 3: Operational Workflow & Protocols
Phase 1: Engineering Controls (Pre-Work)
Velocity Check: Ensure Fume Hood face velocity is 80–100 fpm .
Static Control: This powder is likely electrostatic. Use an anti-static gun or ionizer during weighing to prevent particle dispersal.
Lytic Agent Prep: Prepare a "Quench Station" inside the hood containing 10% Sodium Thiosulfate or a dilute surfactant solution. Thiosulfate acts as a nucleophile to neutralize the alkylating chloride.
Why: This creates a shingle effect, ensuring spills run off the glove rather than into the sleeve.
Weighing & Solubilization:
Weigh inside the hood. If using a balance enclosure, wipe the exterior of the container with a damp Kimwipe before removal to capture invisible dust.
Solvent Choice: When dissolving, avoid highly volatile solvents (like ether) if possible, as they increase the radius of aerosolization. DMSO or DMF are preferred for stability but penetrate skin rapidly—double gloving is non-negotiable here .
Doffing (The "Beak" Method):
Pinch the outside of the outer glove near the wrist. Peel away from the hand, turning it inside out.
Hold the removed glove in the gloved hand.
Slide an un-gloved finger under the wrist of the remaining glove. Peel off from the inside, creating a "bag" containing both gloves.
Result: No contact with the contaminated outer surface.
Part 4: Emergency Response & Disposal[4]
Spill Management
Minor Spill (<5g):
Cover with absorbent pads.
Apply 10% Sodium Thiosulfate to the pad (do not spray directly on powder to avoid aerosolization).
Wipe inwards from the periphery.
Double-bag waste as "Hazardous Chemical Debris."
Skin Exposure:
Immediate Action: Wash with soap and water for 15 minutes .[3][4]
Contraindication: Do NOT use alcohol or acetone. These solvents dilate pores and strip skin oils, accelerating the absorption of the alkylating agent into the bloodstream.
Waste Segregation
Stream: Halogenated Organic Waste.
Labeling: Must be explicitly labeled "Contains Alkylating Agent / Nitrile."
Incompatibility: Do not mix with strong oxidizers (e.g., Nitric Acid) to prevent uncontrolled exothermic reactions or nitrile oxidation.
Part 5: Safety Logic Visualization
The following diagram illustrates the hierarchy of controls for this specific compound.
Caption: Operational safety logic flow moving from hazard identification to waste segregation, emphasizing the redundancy of engineering controls and PPE.
References
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]
Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment: Chemical Protective Clothing. United States Department of Labor. [Link]
PubChem. (n.d.). Compound Summary: 1-(2-chloroethyl)piperidine (Structural Analog Hazard Data). National Library of Medicine. [Link]